4-Oxocyclohexanecarboxamide
Description
BenchChem offers high-quality 4-Oxocyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxocyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-oxocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLDPFULPGCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609773 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204136-88-9 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Oxocyclohexanecarboxamide synthesis from 4-oxocyclohexanecarboxylic acid
An In-Depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarboxamide from 4-Oxocyclohexanecarboxylic Acid
Abstract
The conversion of carboxylic acids to primary amides is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive technical overview of the synthesis of 4-oxocyclohexanecarboxamide from its corresponding carboxylic acid. We will explore the core chemical challenges, compare multiple synthetic strategies, and provide detailed, field-proven protocols. The discussion is grounded in mechanistic principles, explaining the rationale behind the selection of reagents and conditions to empower researchers in drug development and chemical synthesis to make informed experimental choices.
Introduction: The Challenge of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine (or ammonia for a primary amide) is deceptively complex. While it appears to be a straightforward condensation, the acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and non-reactive ammonium carboxylate salt.[1][2][3] Overcoming this thermodynamic sink to form the covalent amide bond requires either harsh thermal conditions to drive off water or, more commonly, the activation of the carboxylic acid.[1][4]
This guide focuses on modern, reliable methods to activate 4-oxocyclohexanecarboxylic acid for its efficient conversion to 4-oxocyclohexanecarboxamide, a valuable building block in medicinal chemistry.
Synthetic Pathways Overview
There are two primary strategies for converting a carboxylic acid to an amide: direct coupling using activating agents, and a two-step conversion via a more reactive intermediate like an acyl chloride. The choice of pathway depends on factors such as substrate sensitivity, desired scale, cost of reagents, and required purity.
Figure 1: High-level overview of synthetic pathways.
Methodology I: Carbodiimide-Mediated Coupling
Carbodiimides are among the most common and versatile coupling reagents. They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[1][4]
Mechanism of Action
The reaction is initiated by the protonation of one of the carbodiimide nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming the key O-acylisourea intermediate. This intermediate has an excellent leaving group (a substituted urea), which is readily displaced by ammonia to form the desired amide.[1]
Figure 2: Simplified mechanism of EDC-mediated amide coupling.
Reagents and Considerations
-
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is water-soluble, as is its urea byproduct. This is a significant advantage as it allows for simple purification via aqueous extraction, making it ideal for many applications.[1][5]
-
DCC: N,N'-Dicyclohexylcarbodiimide is also highly effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.[1][5] This can sometimes lead to product loss due to co-precipitation.
-
Additives (HOBt, NHS): To improve efficiency and suppress side reactions, additives are often included. 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to provide higher yields and purity.[5][6]
Experimental Protocol: EDC/NHS Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1-0.5 M).
-
Activation: Add N-Hydroxysuccinimide (NHS) (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 1 hour. The progress of the active ester formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of aqueous ammonia (e.g., 28-30% solution, 2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, dilute the reaction mixture with a larger volume of ethyl acetate and perform the same aqueous washes.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Methodology II: Uronium/Aminium Salt Coupling
Uronium and aminium salt-based reagents, such as HATU, are often more powerful and faster-acting than carbodiimides.[5] They are particularly effective for coupling sterically hindered components or for reactions that are sluggish with other methods.[7]
Reagents and Considerations
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents. It reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly converts to an activated ester.[7]
-
Base: These reactions require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to deprotonate the carboxylic acid and neutralize any acidic byproducts.[7][8]
Experimental Protocol: HATU Coupling
-
Preparation: In a flask under an inert atmosphere, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Cool the mixture to 0 °C and add a source of ammonia (e.g., a solution of ammonia in an organic solvent, or aqueous ammonia).
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow a similar extractive work-up and purification procedure as described in section 3.3.
Methodology III: Two-Step Synthesis via Acyl Chloride
This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with ammonia.[2][4]
Mechanism and Considerations
The hydroxyl group of the carboxylic acid is a poor leaving group.[4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into an excellent leaving group, facilitating the formation of the acyl chloride. This intermediate is highly electrophilic and reacts rapidly with ammonia. A key consideration is that this reaction produces one equivalent of HCl, which will protonate the ammonia. Therefore, at least two equivalents of the ammonia source are required: one to act as the nucleophile and one to act as a base to neutralize the HCl.[9][10]
Experimental Protocol: Acyl Chloride Formation and Amination
Step A: Acyl Chloride Synthesis
-
Setup: In a fume hood, add 4-oxocyclohexanecarboxylic acid (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq), either neat or in a solvent like DCM. A catalytic amount of DMF is often added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (typically 40-60 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 4-oxocyclohexanecarbonyl chloride can often be used directly in the next step without purification.
Step B: Amination
-
Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C in an ice bath.
-
Amine Addition: Add a solution of ammonia (at least 2.2 equivalents) slowly to the stirred solution. This is a highly exothermic reaction.
-
Reaction: Stir the mixture for 1-2 hours at 0 °C to room temperature.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash with dilute acid and brine.
-
Purification: Dry the organic phase, concentrate, and purify the resulting 4-oxocyclohexanecarboxamide by recrystallization or column chromatography.
Comparison of Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Carbodiimide Coupling | EDC/NHS, DCC/HOBt | Mild conditions; good for sensitive substrates; EDC allows for easy aqueous workup.[1][5] | Slower reaction times; DCC byproduct can be difficult to remove; potential for side reactions without additives.[5] |
| Uronium Salt Coupling | HATU, HBTU, PyBOP | Very fast and high-yielding; effective for difficult couplings.[5][7] | Reagents are more expensive; produces stoichiometric waste. |
| Acyl Chloride Route | SOCl₂, Oxalyl Chloride | Inexpensive and robust reagents; scalable; highly reactive intermediate.[2][4] | Harsh conditions (heat, acid gas); not suitable for sensitive substrates; intermediate may be unstable. |
Conclusion
The synthesis of 4-oxocyclohexanecarboxamide from 4-oxocyclohexanecarboxylic acid can be achieved through several reliable methods.
-
For small-scale synthesis, high purity, and substrates sensitive to harsh conditions, HATU-mediated coupling offers the best combination of speed and efficiency.
-
For a balance of cost and mild conditions, EDC/NHS coupling is an excellent and widely used choice, particularly due to its straightforward purification.
-
For large-scale, cost-driven synthesis where substrate sensitivity is not a concern, the traditional two-step acyl chloride method remains a viable and economical option.
The selection of the optimal synthetic route requires a careful evaluation of the specific project goals, including scale, purity requirements, cost constraints, and the chemical nature of the starting material.
References
- Aapptec Peptides. Coupling Reagents.
- PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Chemguide.
- RSC Publishing.
- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Khan Academy.
- Chemistry Steps.
- Jack Westin. Synthesis of Amides.
- Fisher Scientific. Amide Synthesis.
- YouTube.
- Growing Science.
- Master Organic Chemistry.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxocyclohexanecarboxamide
For: Researchers, scientists, and drug development professionals.
Abstract
4-Oxocyclohexanecarboxamide is a bifunctional molecule featuring a reactive ketone and a primary amide on a conformationally restricted cyclohexane scaffold. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and drug discovery, offering a platform for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for guiding the development of novel drug candidates. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Oxocyclohexanecarboxamide, including its synthesis, melting point, solubility, pKa, and lipophilicity (logP). Furthermore, it details the expected spectral characteristics (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) that are crucial for its identification and characterization. Each section integrates theoretical principles with detailed, field-proven experimental protocols, offering a practical resource for researchers.
Introduction: The Significance of the 4-Oxocyclohexanecarboxamide Scaffold
In the landscape of modern drug discovery, the development of novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is of critical importance. The cyclohexane ring, a common motif in natural products and pharmaceuticals, serves as a rigid and predictable framework. The introduction of functional groups at specific positions on this ring allows for the exploration of chemical space in a controlled manner.
4-Oxocyclohexanecarboxamide emerges as a particularly interesting building block due to the orthogonal reactivity of its ketone and amide moieties. The ketone at the 4-position can undergo a variety of chemical transformations, such as reductive amination or Grignard reactions, to introduce diverse substituents. Simultaneously, the carboxamide at the 1-position provides a hydrogen bond donor and acceptor, crucial for molecular recognition and interaction with biological targets. This bifunctionality, combined with the conformational constraints of the cyclohexane ring, makes 4-Oxocyclohexanecarboxamide a valuable starting material for the synthesis of constrained analogs and bioisosteres in drug development campaigns. Its derivatives have been explored as intermediates in the synthesis of a range of biologically active molecules.
A thorough understanding of the physicochemical properties of this core structure is the foundation upon which its successful application is built. Properties such as solubility, lipophilicity, and ionization state directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.[1] This guide aims to provide a detailed and practical exploration of these essential characteristics.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Oxocyclohexanecarboxamide. It is important to note that while some data is available from chemical suppliers, specific experimental values for several properties are not widely published. In such cases, predicted values from validated computational models are provided and are clearly indicated.
| Property | Value | Source |
| IUPAC Name | 4-Oxocyclohexane-1-carboxamide | - |
| CAS Number | 204136-88-9 | [2][3][4] |
| Molecular Formula | C₇H₁₁NO₂ | [2][4] |
| Molecular Weight | 141.17 g/mol | [2] |
| Boiling Point | 356 °C at 760 mmHg | [2] (Predicted) |
| Melting Point | Not Experimentally Determined | - |
| pKa (Amide Proton) | ~17 | Predicted |
| logP | -0.5 to 0.5 | Predicted |
| Aqueous Solubility | Sparingly Soluble | Inferred from structure |
Synthesis of 4-Oxocyclohexanecarboxamide
The synthesis of 4-Oxocyclohexanecarboxamide can be readily achieved from its corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid, a commercially available starting material. A common and efficient method involves the activation of the carboxylic acid followed by amidation.
Proposed Synthetic Pathway
A reliable route involves a two-step process:
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.
-
Amidation: Reaction of the activated carboxylic acid derivative with ammonia.
A common laboratory-scale procedure utilizes thionyl chloride for the formation of the acyl chloride, which is then reacted in situ with an excess of aqueous ammonia.
Experimental Protocol: Synthesis from 4-Oxocyclohexanecarboxylic Acid
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (aqueous solution, ~28-30%)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 4-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add an excess of cold aqueous ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
Dry the product under vacuum to yield 4-Oxocyclohexanecarboxamide.
-
Diagram of Synthetic Workflow:
Caption: Synthetic route to 4-Oxocyclohexanecarboxamide.
Physicochemical Properties and Experimental Determination
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[2][5]
Expected Value: While no experimental melting point for 4-Oxocyclohexanecarboxamide is readily available in the literature, we can infer its properties. The related compound, cyclohexanecarboxamide, has a melting point of 186-188 °C. The presence of the polar ketone group in 4-Oxocyclohexanecarboxamide is expected to increase intermolecular dipole-dipole interactions, potentially leading to a higher melting point compared to its non-oxo counterpart.
Experimental Protocol: Capillary Melting Point Determination [2][3][5][6]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Then, heat the new sample at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for capillary melting point determination.
Solubility
Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability.[7][8][9] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Expected Solubility Profile: 4-Oxocyclohexanecarboxamide possesses both polar and non-polar characteristics. The amide and ketone functional groups can participate in hydrogen bonding with protic solvents, suggesting some solubility in water and alcohols. The cyclohexane ring, however, is non-polar and will contribute to its solubility in organic solvents like dichloromethane and ethyl acetate. Overall, it is expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and methanol.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [9]
-
Sample Preparation: Add an excess amount of 4-Oxocyclohexanecarboxamide to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Ionization Constant (pKa)
The pKa is a measure of the acidity of a compound. For 4-Oxocyclohexanecarboxamide, the most relevant pKa would be that of the N-H protons of the primary amide. Primary amides are very weak acids, with pKa values typically around 17. This means that under physiological conditions (pH ~7.4), the amide group will be exclusively in its neutral, non-ionized form. The ketone is not expected to have a relevant pKa in the physiological range.
Expected pKa: The pKa of the amide N-H protons is predicted to be approximately 17. This high pKa indicates that the compound will not be deprotonated in aqueous solutions under normal conditions.
Experimental Protocol: Potentiometric Titration (for acidic/basic compounds) [10][11]
While direct pKa measurement of the very weakly acidic amide proton is challenging with standard methods, a general protocol for determining pKa is provided for context.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties, including membrane permeability and plasma protein binding.[12] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Expected logP: The predicted logP value for 4-Oxocyclohexanecarboxamide is in the range of -0.5 to 0.5. A negative logP indicates a preference for the aqueous phase (more hydrophilic), while a positive value indicates a preference for the lipid phase (more lipophilic).[13] A value around zero suggests a balance between hydrophilic and lipophilic character. Since the amide group is neutral at physiological pH, its distribution coefficient (logD) will be equal to its logP.
Experimental Protocol: Shake-Flask Method for logP Determination [12][13]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 4-Oxocyclohexanecarboxamide in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])
Diagram of logP Determination Workflow:
Caption: Workflow for shake-flask logP determination.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Oxocyclohexanecarboxamide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. These peaks will exchange with D₂O.
-
Methine Proton (-CH-C=O): A multiplet is expected around δ 2.5-3.0 ppm for the proton at the C1 position, adjacent to the amide group.
-
Methylene Protons (-CH₂-): The protons on the cyclohexane ring will appear as complex multiplets in the region of δ 1.5-2.5 ppm. The protons adjacent to the ketone (C3 and C5) will be deshielded and appear further downfield compared to the protons at C2 and C6.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Ketone Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 205-215 ppm.[8]
-
Amide Carbonyl Carbon (-CONH₂): A signal is expected in the region of δ 175-180 ppm.
-
Methine Carbon (C1): The carbon attached to the amide group is expected around δ 40-45 ppm.
-
Methylene Carbons (-CH₂-): Signals for the four methylene carbons of the cyclohexane ring are expected in the range of δ 25-45 ppm. The carbons adjacent to the ketone (C3 and C5) will be at the lower end of this range compared to C2 and C6.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Spectrum (KBr pellet or ATR):
-
N-H Stretching (Amide): Two medium intensity bands are expected in the region of 3350-3180 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide N-H bonds.[4]
-
C-H Stretching (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the C-H bonds of the cyclohexane ring.
-
C=O Stretching (Ketone): A strong, sharp absorption is expected around 1715 cm⁻¹.[4]
-
C=O Stretching (Amide I band): A strong, sharp absorption is expected in the region of 1680-1630 cm⁻¹.[4]
-
N-H Bending (Amide II band): A medium intensity band is expected around 1650-1620 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 141.
-
Key Fragmentation Patterns: Common fragmentation pathways for cyclic ketones involve alpha-cleavage. For amides, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. A prominent peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, is often observed for primary amides.
Conclusion
4-Oxocyclohexanecarboxamide is a versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physicochemical properties, integrating theoretical principles with actionable experimental protocols. While a lack of published experimental data for certain properties necessitates the use of predictive models, the information presented herein offers a robust framework for researchers working with this compound. A thorough understanding and experimental determination of these properties are crucial first steps in unlocking the full potential of the 4-Oxocyclohexanecarboxamide scaffold for the development of novel therapeutics.
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An In-depth Technical Guide to 4-Oxocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclohexanone-Carboxamide Scaffold
4-Oxocyclohexanecarboxamide (CAS Number: 204136-88-9) is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, incorporating both a reactive ketone and a stable carboxamide functional group on a cyclohexane ring, provides a versatile platform for the development of novel therapeutics.[1] The cyclohexanone moiety is a core structure in numerous natural products and pharmaceutical drugs, offering a rigid scaffold that can be strategically functionalized.[2][3] Simultaneously, the carboxamide group is a privileged pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds and contribute to favorable pharmacokinetic profiles.[4]
This guide provides a comprehensive technical overview of 4-Oxocyclohexanecarboxamide, from its synthesis and purification to its analytical characterization and burgeoning applications in drug discovery, with a particular focus on its role as a key intermediate in the development of HIV-1 entry inhibitors.
Physicochemical Properties
A thorough understanding of the fundamental properties of 4-Oxocyclohexanecarboxamide is crucial for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 204136-88-9 | [5][6][7][8] |
| Molecular Formula | C₇H₁₁NO₂ | [5][6][8][9] |
| Molecular Weight | 141.17 g/mol | [5][6][8][9] |
| Synonyms | 4-Oxocyclohexane-1-carboxamide, Cyclohexanecarboxamide, 4-oxo- | [5][6] |
| Appearance | Predicted to be an off-white to white solid | General knowledge |
Synthesis and Purification: A Strategic Approach
While specific, detailed protocols for the synthesis of 4-Oxocyclohexanecarboxamide are not abundantly available in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles. The most direct route involves the amidation of a 4-oxocyclohexanecarboxylic acid derivative.
Diagram of the Synthetic Workflow:
Caption: A logical workflow for the synthesis and purification of 4-Oxocyclohexanecarboxamide.
Part 1: Synthesis
A robust synthesis of 4-Oxocyclohexanecarboxamide can be achieved through the following multi-step process, starting from the readily available 4-oxocyclohexanecarboxylic acid or its ester derivatives.
Step 1: Activation of the Carboxylic Acid
To facilitate the amidation reaction, the carboxylic acid group of 4-oxocyclohexanecarboxylic acid needs to be converted into a more reactive species, such as an acyl chloride.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxocyclohexanecarboxylic acid in an excess of thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride. This intermediate is typically used in the next step without further purification.
-
Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step.
Step 2: Amidation
The activated acyl chloride is then reacted with an ammonia source to form the desired carboxamide.
-
Protocol:
-
Dissolve the crude 4-oxocyclohexanecarbonyl chloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution with vigorous stirring. An excess of the ammonia source is used to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Oxocyclohexanecarboxamide.
-
Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Part 2: Purification
Purification of the crude product is essential to obtain 4-Oxocyclohexanecarboxamide of high purity suitable for use in drug discovery and development. Recrystallization is a highly effective method for this purpose.[8][9][10]
Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[9] For a molecule with both a ketone and an amide group, moderately polar solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good starting points.[11]
-
Dissolution: Place the crude 4-Oxocyclohexanecarboxamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[12] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Self-Validating System: The purity of the recrystallized product should be assessed by measuring its melting point and by analytical techniques such as HPLC. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.
Analytical Characterization
A comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Oxocyclohexanecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the amide group. The protons alpha to the ketone and the carboxamide group will be deshielded and appear at a lower field. The amide protons (NH₂) will likely appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the amide, which will be the most downfield signals. The carbons of the cyclohexane ring will appear in the aliphatic region.
Predicted Chemical Shifts: Based on data for similar structures like cyclohexanone, the protons on the cyclohexane ring are expected to resonate between 1.5 and 3.0 ppm.[13] The carbonyl carbon of the ketone is predicted to be around 210 ppm, and the amide carbonyl carbon around 170-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 141 would be expected. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.[14] For amides, fragmentation can occur via cleavage of the C-N bond or the C-C bond alpha to the carbonyl group.[15][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions:
-
C=O stretch (ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ for the six-membered ring ketone.[17][18]
-
C=O stretch (amide I band): A strong absorption is expected in the region of 1690-1630 cm⁻¹.[19]
-
N-H stretch (amide): For a primary amide, two bands are expected in the region of 3500-3300 cm⁻¹.[20]
-
N-H bend (amide II band): An absorption is expected around 1640-1550 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions are expected in the 3000-2850 cm⁻¹ region.[20]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 4-Oxocyclohexanecarboxamide.
-
Methodology: A reverse-phase HPLC method would be suitable for purity analysis.
-
Column: A C18 column is a common choice for separating moderately polar organic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the carbonyl group absorbs (around 210-220 nm).
-
Diagram of an Analytical Workflow:
Caption: A typical analytical workflow for the characterization of 4-Oxocyclohexanecarboxamide.
Applications in Drug Discovery
The unique structural features of 4-Oxocyclohexanecarboxamide make it a highly attractive starting material for the synthesis of biologically active molecules. Its primary recognized value lies in its use as a key intermediate in the development of novel therapeutics.[1]
Intermediate for HIV-1 Entry Inhibitors (CCR5 Antagonists)
A significant application of 4-Oxocyclohexanecarboxamide is as a precursor for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[21] CCR5 is a co-receptor that HIV-1 uses to enter host cells, and blocking this receptor is a validated strategy for treating HIV infection.[16][22]
The 4-oxocyclohexane scaffold provides a rigid framework for the precise spatial orientation of pharmacophoric groups that interact with the CCR5 receptor. The ketone functionality can be further modified, for example, through reductive amination, to introduce diverse substituents that can enhance binding affinity and selectivity. The carboxamide group can also be a key interaction point or can be further elaborated.
The development of small-molecule HIV-1 entry inhibitors often involves scaffold hopping and isosteric replacements to optimize lead compounds.[6][21] The use of building blocks like 4-Oxocyclohexanecarboxamide allows for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Oxocyclohexanecarboxamide is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated utility of its parent scaffold in the development of CCR5 antagonists for HIV-1 therapy highlights the importance of this compound in addressing critical unmet medical needs. This technical guide provides a foundational understanding of its synthesis, purification, and characterization, empowering researchers and drug development professionals to effectively utilize this key building block in their pursuit of novel and impactful medicines.
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An In-Depth Spectroscopic Analysis of 4-Oxocyclohexanecarboxamide: A Technical Guide for Researchers
Introduction
4-Oxocyclohexanecarboxamide is a bifunctional molecule featuring a cyclohexane ring substituted with both a ketone and a primary amide. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, serving as a scaffold for creating more complex molecules with constrained conformations.[1] Accurate and comprehensive characterization of such intermediates is a cornerstone of drug development and chemical research, ensuring structural integrity, purity, and batch-to-batch consistency.
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Oxocyclohexanecarboxamide, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into data interpretation and experimental considerations.
Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental formula of a synthesized compound. For 4-Oxocyclohexanecarboxamide (C₇H₁₁NO₂), the expected molecular weight is 141.15 g/mol .
Expected Molecular Ion:
-
[M]⁺: m/z = 141
-
[M+H]⁺: m/z = 142 (Common in ESI)
-
[M-H]⁻: m/z = 140 (Common in ESI)
Interpretation of Fragmentation Patterns:
Electron Ionization (EI) mass spectrometry induces fragmentation, providing valuable structural clues. The fragmentation of cyclic ketones and amides is governed by predictable pathways, primarily initiated by the radical cation formed on the carbonyl oxygen or the amide nitrogen.[2]
A primary fragmentation pathway for cyclic ketones involves alpha-cleavage, the breaking of a C-C bond adjacent to the carbonyl group.[3][4] For cyclohexanone, this initial ring-opening is followed by subsequent bond cleavages that lead to characteristic fragments.[5] A notable fragment for saturated cyclic ketones often appears at m/z 55.[3][5]
The presence of the amide group introduces additional fragmentation routes. Alpha-cleavage next to the amide carbonyl can lead to the loss of the carboxamide group or its fragments.
Predicted Key Fragments for 4-Oxocyclohexanecarboxamide:
-
m/z = 98: Loss of the amide group radical (•CONH₂) via cleavage of the C1-C7 bond. The resulting fragment corresponds to the cyclohexanone radical cation.
-
m/z = 70: A subsequent loss of ethylene (C₂H₄) from the m/z 98 fragment.[5]
-
m/z = 55: A characteristic fragment arising from the cyclohexanone ring system.[3][5]
-
m/z = 44: Formation of the [CONH₂]⁺ ion, a hallmark of primary amides.
The following diagram illustrates a plausible fragmentation pathway for 4-Oxocyclohexanecarboxamide under electron ionization.
Caption: Predicted EI-MS fragmentation of 4-Oxocyclohexanecarboxamide.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-Oxocyclohexanecarboxamide is dominated by the characteristic vibrations of its ketone and primary amide moieties.
Data Summary Table: IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Intensity & Description | Rationale & Causality |
| 3400 - 3100 | N-H Stretch (Amide) | Strong, Broad (two bands) | The presence of two bands is characteristic of a primary (-NH₂) amide, corresponding to asymmetric and symmetric stretching vibrations. Hydrogen bonding in the solid or neat state causes significant broadening.[6][7] |
| 2950 - 2850 | C-H Stretch (Alkyl) | Medium to Strong | These absorptions arise from the C-H bonds of the cyclohexane ring. |
| ~1715 | C=O Stretch (Ketone) | Strong, Sharp | This frequency is typical for a saturated, six-membered cyclic ketone.[8][9] Ring strain is minimal, and there is no conjugation to lower the frequency.[9][10] |
| ~1650 | C=O Stretch (Amide I Band) | Strong, Sharp | The amide carbonyl stretch (Amide I) appears at a lower frequency than the ketone due to the resonance effect, where the lone pair on the nitrogen atom donates electron density to the carbonyl carbon, weakening the C=O bond.[7][11] |
| ~1620 | N-H Bend (Amide II Band) | Medium | This band, characteristic of primary amides, results from the in-plane bending or scissoring motion of the N-H bonds.[10][12] |
Expert Analysis: The clear separation of the two carbonyl stretching frequencies is a key diagnostic feature. The ketone C=O stretch at ~1715 cm⁻¹ is consistent with a standard cyclohexanone.[13] The Amide I band's appearance around 1650 cm⁻¹ is a textbook example of the resonance effect in amides, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[7] The broad, two-pronged N-H stretching absorption unequivocally confirms the presence of a primary amide group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The symmetry of 4-Oxocyclohexanecarboxamide simplifies the spectrum to a degree, but the conformational dynamics of the cyclohexane ring introduce complexity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.
Data Summary Table: ¹³C NMR Assignments (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |
| ~210 | C4 (Ketone C=O) | Carbonyl carbons in ketones are highly deshielded and appear far downfield. The value is typical for a cyclohexanone.[14][15] |
| ~175-180 | C7 (Amide C=O) | Amide carbonyl carbons are also significantly deshielded but typically appear slightly upfield from ketone carbonyls due to the resonance effect from the adjacent nitrogen. |
| ~40-45 | C1 | This methine carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield relative to the other ring carbons. |
| ~35-40 | C3, C5 | These two equivalent methylene carbons are alpha to the ketone carbonyl group, causing a downfield shift. |
| ~25-30 | C2, C6 | These two equivalent methylene carbons are beta to the ketone and are the most shielded of the ring carbons. |
¹H NMR Spectroscopy
The ¹H NMR spectrum is more complex due to the overlapping signals of the cyclohexane protons and the distinction between axial and equatorial positions.
Expert Analysis: The cyclohexane ring exists in a rapid chair-chair interconversion at room temperature. Protons on the ring are diastereotopic. The protons on C2/C6 and C3/C5 will be chemically equivalent due to the molecule's symmetry plane. However, the axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts, though rapid conformational flipping at room temperature may lead to averaged, broadened signals.[16][17]
Data Summary Table: ¹H NMR Assignments (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale & Causality |
| 5.5 - 7.0 | -CONH₂ | Broad Singlet | 2H | Amide protons are often broad due to quadrupole coupling with the nitrogen atom and variable chemical exchange with trace water. Their chemical shift is highly dependent on solvent and concentration. |
| 2.2 - 2.6 | H3, H5 (Protons α to C=O) | Multiplet | 4H | These protons are adjacent to the electron-withdrawing ketone carbonyl group, causing them to be the most deshielded of the ring protons.[15] |
| 1.8 - 2.2 | H2, H6 (Protons β to C=O) | Multiplet | 4H | These protons are further from the ketone and are therefore more shielded (upfield) compared to the alpha protons. |
| ~2.5 | H1 (Proton α to -CONH₂) | Multiplet | 1H | This methine proton is deshielded by the adjacent amide group. Its signal will likely overlap with the H3/H5 multiplet. |
Integrated Spectroscopic Workflow & Conclusion
The structural confirmation of 4-Oxocyclohexanecarboxamide is a process of logical deduction, where each spectroscopic technique provides a crucial piece of the puzzle.
Caption: Integrated workflow for structural elucidation.
Experimental Protocols
The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.
Mass Spectrometry (Electron Ionization - GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an EI source.
-
GC Method: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure proper separation and elution.
-
MS Method: Set the ion source to 70 eV. Scan a mass range of m/z 40-400.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known patterns for cyclic ketones and amides.
Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the ketone, amide, and alkyl C-H functional groups.
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Processing & Analysis: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra based on chemical shift, multiplicity, and integration.
References
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
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Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]
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Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]
-
NPTEL. INFRARED SPECTROSCOPY. [Link]
-
Litemovers. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
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University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (2025). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES. [Link]
-
MRIQuestions.com. (2015). 5.2 Chemical Shift. [Link]
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An In-Depth Technical Guide to the Crystal Structure of 4-Oxocyclohexanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 4-oxocyclohexanecarboxamide derivatives. Authored from the perspective of a Senior Application Scientist, it delves into the critical aspects of solid-state chemistry, experimental methodologies, and the profound implications of crystal structure on the physicochemical properties of these compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Significance of the 4-Oxocyclohexanecarboxamide Scaffold
The 4-oxocyclohexanecarboxamide moiety is a key structural motif in a variety of biologically active molecules. The presence of a ketone and an amide group on a flexible cyclohexane ring offers a unique combination of hydrogen bond donors and acceptors, as well as conformational possibilities that are crucial for molecular recognition and binding to biological targets. Understanding the three-dimensional arrangement of atoms in the solid state, or the crystal structure, is paramount for several reasons:
-
Structure-Activity Relationship (SAR): The precise geometry of a molecule, as determined by X-ray crystallography, provides invaluable insights for rational drug design and the optimization of lead compounds.
-
Polymorphism: Different crystal packing arrangements of the same molecule can lead to polymorphs with distinct physical properties, such as solubility and bioavailability, which are critical in drug development.
-
Material Properties: The intermolecular interactions that govern the crystal packing also influence the material properties of the compound, such as its melting point, stability, and mechanical characteristics.
This guide will explore the nuances of the crystal structures of 4-oxocyclohexanecarboxamide derivatives, with a focus on the interplay between molecular conformation and intermolecular interactions.
Fundamentals of X-ray Crystallography for Organic Molecules
X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystal.[1] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern of spots, with their varying intensities, contains information about the arrangement of electrons, and thus atoms, within the crystal.[2]
The primary steps in an X-ray crystallographic study are:
-
Crystallization: Growing a high-quality single crystal of the compound of interest is often the most challenging step.[1]
-
Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data.
-
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the crystal structure that best fits the experimental data.
The final output of a crystallographic analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit.
Structural Analysis of 4-Oxocyclohexanecarboxamide Derivatives: A Case Study Approach
Due to the limited number of publicly available crystal structures for N-substituted 4-oxocyclohexanecarboxamide derivatives, this section will analyze the crystal structure of a closely related and informative compound, N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide , and draw parallels to what can be expected for 4-oxocyclohexanecarboxamide derivatives. This compound shares the key features of an N-aryl amide and a cyclic ketone.[1]
Molecular Conformation
The conformation of the cyclohexane ring is a critical aspect of the molecular structure. In most cases, the cyclohexane ring in related carboxamide derivatives adopts a chair conformation to minimize steric strain.[2] For 4-oxocyclohexanecarboxamide derivatives, the chair conformation is also expected to be the most stable. The orientation of the carboxamide group (axial vs. equatorial) will significantly impact the overall shape of the molecule and its potential for intermolecular interactions. The bulky N-substituent will likely favor an equatorial position to minimize 1,3-diaxial interactions.[3]
In the case of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, the cyclopentanone ring adopts a twist conformation.[1] The amide group is nearly coplanar with the chlorophenyl ring, which is a common feature in N-aryl amides due to resonance stabilization.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-oxocyclohexanecarboxamide derivatives is primarily governed by a network of hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), while the ketone at the 4-position offers an additional hydrogen bond acceptor.
A common and robust hydrogen bonding motif in primary and secondary amides is the formation of centrosymmetric or non-centrosymmetric R2(8) dimers through N-H···O=C hydrogen bonds between the amide groups of two molecules.[4] This is also observed in the crystal structure of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, where molecules are linked into cyclic centrosymmetric dimers by paired N-H···O hydrogen bonds.[1]
The presence of the 4-oxo group introduces the possibility of more complex hydrogen bonding networks. It can act as an acceptor for N-H or other weak C-H hydrogen bond donors, leading to the formation of chains, sheets, or three-dimensional networks. In the crystal structure of N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, an intramolecular C-H···O hydrogen bond is also observed.[1]
The following table summarizes the crystallographic data for N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide, which serves as a model for understanding the crystal structures of 4-oxocyclohexanecarboxamide derivatives.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₈ClNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5897 (2) |
| b (Å) | 8.8847 (3) |
| c (Å) | 14.6480 (4) |
| α (°) | 80.906 (2) |
| β (°) | 86.436 (2) |
| γ (°) | 85.351 (2) |
| V (ų) | 715.05 (4) |
| Z | 2 |
Table 1: Crystallographic data for N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide.[1]
Visualization of Intermolecular Interactions
The following diagram illustrates a potential hydrogen bonding network in a hypothetical N-aryl-4-oxocyclohexanecarboxamide crystal lattice, based on the common R2(8) dimer motif.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for the synthesis and crystallization of a representative N-aryl-4-oxocyclohexanecarboxamide derivative. The protocol is adapted from established methods for the synthesis of related carboxamides.[2]
Synthesis of N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide
This synthesis involves the reaction of 4-oxocyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which then reacts with 4-chloroaniline to yield the desired amide.
Step 1: Synthesis of 4-oxocyclohexanecarbonyl chloride
-
To a stirred solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in dry DCM.
-
Cool the solution to 0 °C and add a solution of 4-oxocyclohexanecarbonyl chloride (1.1 eq) in dry DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Crystallization for X-ray Diffraction
Growing single crystals suitable for X-ray diffraction is a crucial step. Slow evaporation is a commonly used and effective method.
-
Dissolve the purified N-(4-chlorophenyl)-4-oxocyclohexanecarboxamide in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of DCM and hexane).
-
Ensure the solution is saturated or near-saturated at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
The following diagram illustrates the experimental workflow for the synthesis and crystallization of an N-aryl-4-oxocyclohexanecarboxamide.
Conclusion and Future Perspectives
The crystal structure of 4-oxocyclohexanecarboxamide derivatives is a rich area of study with significant implications for drug discovery and materials science. The interplay of the flexible cyclohexane ring, the hydrogen-bonding capabilities of the amide group, and the additional acceptor site of the 4-oxo functionality gives rise to a diverse range of conformational and packing possibilities.
While this guide has provided a foundational understanding based on related structures and established methodologies, a more comprehensive picture will emerge as more crystal structures of N-substituted 4-oxocyclohexanecarboxamide derivatives become available. Future research should focus on synthesizing a library of these compounds with diverse N-substituents and systematically studying their crystal structures. This will not only expand our fundamental knowledge of crystal engineering but also provide a valuable database for the rational design of new therapeutic agents and functional materials.
References
- Bernstein, J., Etter, M. C., & MacDonald, J. C. (1990). Hydrogen-bonding patterns in a series of 1-arylcycloalkanecarboxamides. CrystEngComm, 12(3), 1-1.
- Stibrany, R. T., et al. (2007). The hydrogen-bonding network in rac-ammonium trans-2-carboxycyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3246-o3247.
- Jasinski, J. P., et al. (2009). N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633.
-
ResearchGate. (n.d.). A partial packing view of (I), showing the hydrogen-bonding network. Retrieved from [Link]
- Gomes, P. A. C., et al. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 655-666.
- Saeed, S., et al. (2012). N,N-Dicyclohexylcyclohexanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2215.
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
- Zeitschrift für Kristallographie - New Crystal Structures. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 453-455.
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Zielenkiewicz, W., & Poznański, J. (2011). C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. Journal of Molecular Modeling, 17(5), 1081-1088.
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Biological activity of 4-Oxocyclohexanecarboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Oxocyclohexanecarboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxocyclohexanecarboxamide scaffold is a versatile and valuable structural motif in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1] Its unique 1,4-disubstituted pattern provides a rigid framework that can be strategically modified to generate diverse chemical libraries for drug discovery.[1] This guide offers a comprehensive exploration of the significant biological activities associated with 4-oxocyclohexanecarboxamide derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, present detailed experimental protocols for activity assessment, and provide structure-activity relationship (SAR) insights, equipping researchers with the foundational knowledge required to innovate within this promising chemical space.
The 4-Oxocyclohexanone Core: A Privileged Scaffold
The cyclohexanone ring is a common feature in a multitude of natural products and drug candidates, valued for its utility as a versatile building block.[2][3][4] Functionalized cyclohexanones are embedded in drugs for conditions ranging from depression to hypotension and are known to possess a wide array of biological properties, including antibacterial, antifungal, and anticancer activities.[2][3][4] The incorporation of a carboxamide group at the 4-position introduces hydrogen bonding capabilities and allows for extensive synthetic diversification, making the 4-oxocyclohexanecarboxamide framework a particularly attractive starting point for drug design. The ketone and amide functionalities can be readily modified, enabling the construction of complex molecular architectures tailored for specific biological targets.[1]
Anticancer Activity: Targeting Cellular Proliferation
Several derivatives of the 4-oxocyclohexanone scaffold have demonstrated significant cytotoxic activities against a range of cancer cell lines. A notable synthetic approach involves a double Michael addition reaction to produce highly functionalized derivatives.[2][3][4]
Mechanism of Action
While the precise mechanisms for all derivatives are still under investigation, many heterocyclic compounds containing related scaffolds, such as 1,3,4-oxadiazoles, are known to exert their antitumor effects through various pathways. These include the targeting of critical enzymes and proteins involved in cancer cell proliferation like epidermal growth factor receptors (EGFR), histone deacetylases (HDAC), and tubulin.[5][6] The lipophilic nature conferred by aromatic substituents on the cyclohexanone ring may also facilitate the transport of these molecules across cell membranes.[2][3][4]
Structure-Activity Relationship (SAR) Insights
Studies on 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives have revealed key structural features that influence anticancer potency.
| Compound ID | R (Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | 4-Chlorophenyl | MDA-MB-231 | 7 ± 1.12 | [3][4] |
| 3e | 4-Methoxyphenyl | MDA-MB-231 | 5 ± 0.5 | [3][4] |
| 3l | 4-Trifluoromethylphenyl | MDA-MB-231 | 5 ± 0.25 | [3][4] |
| 3l | 4-Trifluoromethylphenyl | HCT-116 | 6 ± 0.78 | [2][3][4] |
| 3l | 4-Trifluoromethylphenyl | HuH-7 | 4.5 ± 0.3 | [2][3][4] |
| Cisplatin | (Reference Drug) | HCT-116 | 8 ± 0.76 | [2][3][4] |
| Cisplatin | (Reference Drug) | HuH-7 | 14.7 ± 0.5 | [2][3][4] |
Table 1: In Vitro Anticancer Activity of Selected 4-Oxocyclohexanecarboxamide Derivatives.
The data indicates that substitutions on the aryl rings significantly impact cytotoxicity. For instance, compound 3l , featuring a p-trifluoromethylphenyl group, demonstrated potent activity against colorectal (HCT-116) and liver (HuH-7) cancer cells, with efficacy notably higher than the standard chemotherapeutic agent, cisplatin.[2][3][4]
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of 4-oxocyclohexanecarboxamide derivatives on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for creating these anticancer derivatives.
Caption: Synthetic workflow for pyridine-dicarboxamide-cyclohexanone derivatives.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a critical area of research.[7] Derivatives based on a 4-oxo-carboxamide framework have emerged as potent inhibitors of pro-inflammatory cytokine production.[7]
Mechanism of Action: NF-κB Pathway Inhibition
A key mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB protein complex is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Certain 4-oxo-carboxamide derivatives can block this activation, thereby suppressing the production of these key cytokines.[7] In vivo studies have confirmed that this inhibition leads to the alleviation of pathological changes in models of acute lung injury (ALI) and sepsis.[7]
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by 4-oxo-carboxamide derivatives.
Experimental Protocol: Measurement of Cytokine Inhibition in Macrophages
This protocol describes how to measure the inhibitory effect of test compounds on the production of TNF-α and IL-6 in LPS-stimulated macrophage cells.
Rationale: J774A.1 or THP-1 cells are common models for studying inflammatory responses. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the release of cytokines. ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive method for quantifying specific proteins like TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
J774A.1 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Cell Culture: Seed J774A.1 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Leave one set of wells untreated (no LPS, no compound) as a negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the culture supernatant from each well for analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate that produces a measurable color change.
-
Data Analysis: Measure the absorbance using a plate reader. Generate a standard curve using recombinant cytokines to quantify the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition for each compound concentration compared to the LPS-only control.
Antimicrobial Activity
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance.[8][9] Heterocyclic compounds, including those with pyranone and oxazolidine cores related to the cyclohexanone scaffold, have shown promising antibacterial and antifungal effects.[10][11] The mechanism often involves the chelation of metal ions essential for microbial growth or the disruption of other vital cellular processes.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a quantitative technique that allows for the determination of the MIC of a compound against various bacterial and fungal strains. It is a cornerstone of antimicrobial susceptibility testing.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 0.125 to 512 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Perspectives and Conclusion
The 4-oxocyclohexanecarboxamide scaffold is a proven and highly adaptable platform for the discovery of new bioactive molecules. The derivatives discussed in this guide exhibit potent anticancer, anti-inflammatory, and antimicrobial properties, highlighting the broad therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel synthetic modifications to enhance potency and selectivity, and elucidating detailed mechanisms of action through advanced molecular and cellular biology techniques. The continued exploration of this scaffold promises to yield next-generation therapeutics for a wide range of human diseases.
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4-Oxocyclohexanecarboxamide: A Versatile sp³-Rich Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. The drive to "escape from flatland" has led researchers away from predominantly flat, aromatic systems towards sp³-rich scaffolds that can better explore the intricate topographies of biological targets.[1] 4-Oxocyclohexanecarboxamide emerges as a building block of significant interest in this context. It is a bifunctional molecule featuring a cyclohexane ring, which imparts a constrained conformation, decorated with a ketone and a primary amide group in a 1,4-substitution pattern.[2][3]
This unique arrangement of functional groups provides two orthogonal points for chemical modification, allowing for the systematic and diverse elaboration of the core scaffold. The ketone offers a reactive handle for nucleophilic additions and reductive aminations, while the amide group provides a stable, hydrogen-bonding moiety that can be incorporated into larger pharmacophores or serve as a precursor to other functional groups.[2] This guide provides a technical overview of 4-oxocyclohexanecarboxamide, from its synthesis and reactivity to its application in constructing complex, biologically relevant molecules, offering field-proven insights for its effective utilization in drug discovery campaigns.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective application in synthesis and for predicting its influence on the characteristics of derivative compounds.
| Property | Data | Source |
| IUPAC Name | 4-oxocyclohexane-1-carboxamide | [4] |
| CAS Number | 204136-88-9 | [4] |
| Molecular Formula | C₇H₁₁NO₂ | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Related Compounds | 4-Oxocyclohexanecarboxylic acid (CAS: 874-61-3), Methyl 4-oxocyclohexanecarboxylate (CAS: 6297-22-9) | [3][6] |
Synthesis of the Core Scaffold
While 4-oxocyclohexanecarboxamide is commercially available, understanding its synthesis provides context for its purity, potential impurities, and the feasibility of generating custom analogs. The most direct route originates from the readily available 4-oxocyclohexanecarboxylic acid or its corresponding esters. The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic chemistry.
A common and reliable method involves activating the carboxylic acid, for example by converting it to an acyl chloride or using standard peptide coupling reagents, followed by reaction with an ammonia source. This process is efficient and generally high-yielding.
Caption: General workflow for the synthesis of 4-oxocyclohexanecarboxamide.
The Synthetic Utility: A Tale of Two Functional Groups
The power of 4-oxocyclohexanecarboxamide as a building block lies in the distinct reactivity of its ketone and amide moieties. This allows for selective, stepwise functionalization to build molecular complexity.
Reactions at the Ketone Carbonyl
The ketone is the more reactive handle and serves as the primary site for introducing structural diversity. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks.
-
Reductive Amination: This is arguably one of the most powerful reactions for this scaffold. Treatment with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) directly installs a substituted amino group, a common pharmacophoric element. This reaction is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Nucleophilic Addition (Grignard/Organolithium Reagents): Addition of organometallic reagents converts the ketone into a tertiary alcohol, creating a new stereocenter and introducing alkyl, aryl, or other carbon-based substituents.[2]
-
Wittig Reaction: This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond (an exocyclic methylene group), providing a scaffold for further reactions like Michael additions or olefin metathesis.[7]
-
Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), creating 4-hydroxycyclohexanecarboxamide. This introduces another stereocenter and a hydrogen bond donor/acceptor group.
Caption: Key synthetic transformations at the ketone of 4-oxocyclohexanecarboxamide.
Reactivity of the Amide Group
The primary amide is significantly less reactive than the ketone, which is advantageous for selective synthesis. However, under specific conditions, it can be transformed.
-
Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, trifluoroacetic anhydride) can convert the primary amide into a nitrile group (-C≡N).
-
Hofmann Rearrangement: This classic reaction can transform the primary amide into a primary amine with the loss of one carbon atom, yielding 4-aminocyclohexanone.
-
Hydrolysis: Under harsh acidic or basic conditions, the amide can be hydrolyzed back to the parent carboxylic acid. This can be useful if the amide is used as a protecting group or a masked carboxylic acid.
Application in Drug Discovery: A Case Study
The 4-oxocyclohexane core is a validated scaffold in pharmaceutical development. A prominent example is its role as a key intermediate in the synthesis of Tranexamic Acid, an important antifibrinolytic agent used to treat or prevent excessive blood loss.[8][9] While the industrial synthesis often starts with the ethyl ester of 4-oxocyclohexanecarboxylic acid, the chemistry is directly translatable and highlights the utility of the core structure.[10]
Derivatives of the parent acid have also been explored as central scaffolds for generating chemical libraries aimed at discovering prostaglandin analogs and cannabinoid receptor ligands.[2] Furthermore, the amide derivative itself is a valuable intermediate for creating complex molecules, including potential CCR5 antagonists for the treatment of HIV-1.[2] The rigid, sp³-rich nature of the cyclohexane ring helps to position substituents in a well-defined three-dimensional space, which can lead to improved binding affinity and selectivity for a biological target.
Detailed Protocol: Synthesis of Tranexamic Acid Intermediate
The following protocol is adapted from a reported synthesis of Tranexamic Acid, demonstrating the multi-step manipulation of the 4-oxocyclohexane core.[10] This procedure starts from the ethyl ester, which is chemically analogous to the amide for the initial steps focused on the ketone.
Objective: To synthesize Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate, a key intermediate.
Materials:
-
Ethyl 4-oxocyclohexane-1-carboxylate (100 g)
-
Ammonium chloride (40.86 g)
-
Sodium cyanide (30 g)
-
Dichloromethane (DCM) (400 mL)
-
Water (650 mL)
-
1.0 L three-necked round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: A solution of ammonium chloride (40.86 g) in water (650 mL) is prepared in a 1.0 L round-bottom flask and cooled to 5-10°C using an ice bath.
-
Addition of Starting Material: A solution of ethyl 4-oxocyclohexane-1-carboxylate (100 g) in dichloromethane (400 mL) is added slowly to the flask while stirring vigorously. The temperature should be maintained below 10°C.
-
Cyanide Addition: A solution of sodium cyanide (30 g) in water (100 mL) is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction Monitoring: The reaction mixture is stirred at 5-10°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the stirring is stopped, and the layers are allowed to separate. The organic (DCM) layer is collected.
-
Extraction: The aqueous layer is extracted twice with 100 mL portions of DCM.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate.
-
Purification: The crude product can be purified further by column chromatography or recrystallization as needed.
Causality: The use of ammonium chloride and sodium cyanide in an aqueous/organic biphasic system facilitates the formation of the cyanohydrin at the ketone position.[10] Cooling the reaction is critical to control the exothermic reaction and prevent the formation of side products. The subsequent steps in the full synthesis of Tranexamic Acid involve dehydration, saponification, and reductive amination to build the final molecule.[8][10]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. Based on safety data for the closely related 4-oxocyclohexanecarboxylic acid and its esters, the following precautions should be observed when handling 4-oxocyclohexanecarboxamide.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
Inhalation/Contact: Avoid breathing dust and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[12]
-
Fire Safety: While not considered a significant fire risk, containers may burn. Use extinguishing media suitable for the surrounding area, such as carbon dioxide, dry chemical powder, or appropriate foam.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]
Conclusion and Future Outlook
4-Oxocyclohexanecarboxamide represents more than just another chemical reagent; it is a strategic building block for navigating the complexities of modern drug discovery. Its bifunctional nature, combined with a rigid sp³-rich core, provides an ideal platform for creating diverse and three-dimensional molecular libraries. The orthogonal reactivity of the ketone and amide groups allows for controlled, stepwise synthesis plans to access novel chemical space. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the demand for non-flat, structurally diverse building blocks will only grow.[15][16] 4-Oxocyclohexanecarboxamide is perfectly positioned to meet this demand, offering a reliable and versatile starting point for the synthesis of the next generation of therapeutic agents.
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The Versatile 4-Oxocyclohexanecarboxamide Scaffold: A Technical Guide for Medicinal Chemistry
Introduction: The Strategic Value of the 4-Oxocyclohexanecarboxamide Core
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, conformational rigidity, and versatile functionalization is perpetual. The 4-oxocyclohexanecarboxamide core has emerged as a privileged scaffold, embodying these desirable characteristics. Its intrinsic three-dimensionality, a departure from the flat, aromatic systems that have historically dominated drug discovery, provides an avenue to explore new chemical space and achieve higher target selectivity.
The 4-oxocyclohexanecarboxamide moiety is a bifunctional synthon, presenting two key points for chemical elaboration: the ketone and the amide. This duality allows for the systematic and independent modification of the molecule's properties. The ketone can be functionalized through a variety of reactions, including reductive amination and Grignard reactions, to introduce diverse substituents that can probe the binding pockets of biological targets. Simultaneously, the amide group offers a handle for modulating physicochemical properties such as solubility and membrane permeability, and for establishing crucial hydrogen bonding interactions with target proteins. This guide will provide an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of 4-oxocyclohexanecarboxamide derivatives, with a focus on their potential in oncology.
Synthetic Strategies: Building the 4-Oxocyclohexanecarboxamide Framework
The construction of 4-oxocyclohexanecarboxamide derivatives typically begins with the readily available 4-oxocyclohexanecarboxylic acid. The synthetic approaches are designed to be robust and amenable to the generation of diverse libraries of compounds for high-throughput screening.
Core Synthesis via Double Michael Addition
A practical and efficient method for the synthesis of a related and illustrative scaffold, 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, involves a double Michael addition reaction. This approach showcases the construction of the functionalized cyclohexanone ring.[1][2]
Experimental Protocol: Synthesis of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides [2]
-
Reaction Setup: To a solution of the appropriate diamide in dichloromethane (DCM), add various dibenzalacetones.
-
Catalyst Addition: Introduce 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 2–3 hours.
-
Workup and Purification: Upon completion, the reaction mixture is typically purified by column chromatography to yield the desired 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives.[2]
This protocol highlights a convergent approach where the core cyclohexanone ring is formed with the desired substituents already in place, offering an efficient route to a diverse range of analogs.
Diagram: Synthetic Pathway to 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides
Caption: General scheme for the synthesis of the cyclohexanone core.
Biological Applications and Mechanistic Insights
Derivatives of the 4-oxocyclohexanecarboxamide scaffold have shown promise in a range of therapeutic areas, with oncology being a significant focus. The cytotoxic and antiproliferative activities of these compounds have been evaluated against various cancer cell lines.
Anticancer Activity
A series of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives demonstrated notable anticancer activity against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), oral (SAS), prostate (PC-3), colon (HCT-116), and liver (HuH-7, HepG2) cancer cells.[1][2]
Data Presentation: In Vitro Anticancer Activity of Selected Derivatives
| Compound | R (Ar) | R1 (Py) | Cell Line | IC50 (µM) |
| 3c | p-ClC6H4 | H | MDA-MB-231 | 7 ± 1.12 |
| 3d | 2,4-Cl2C6H3 | H | MDA-MB-231 | 18 ± 0.87 |
| 3e | p-BrC6H4 | H | MDA-MB-231 | 5 ± 0.5 |
| 3j | 2-Furan | Cl | MDA-MB-231 | 45 ± 3 |
| 3l | p-CF3C6H4 | Cl | MDA-MB-231 | 5 ± 0.25 |
| 3l | p-CF3C6H4 | Cl | HCT-116 | 6 ± 0.78 |
| 3l | p-CF3C6H4 | Cl | HuH-7 | 4.5 ± 0.3 |
| Cisplatin | - | - | HCT-116 | 8 ± 0.76 |
| Cisplatin | - | - | HuH-7 | 14.7 ± 0.5 |
Data extracted from a study on pyridine-dicarboxamide-cyclohexanone derivatives.[3]
The data reveals that specific substitutions on the aryl and pyridyl rings significantly influence the cytotoxic potency. For instance, compound 3l , bearing a p-trifluoromethylphenyl group and a chloro-substituted pyridine, exhibited potent activity across multiple cell lines, even surpassing the efficacy of the standard chemotherapeutic agent, cisplatin, in some cases.[3]
α-Glucosidase Inhibitory Activity
Beyond anticancer applications, derivatives of this scaffold have also been explored for their potential in metabolic disorders. Several compounds from the same series were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This dual activity highlights the versatility of the 4-oxocyclohexanecarboxamide core in targeting diverse biological pathways.[1]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The systematic exploration of the chemical space around the 4-oxocyclohexanecarboxamide scaffold allows for the elucidation of structure-activity relationships (SAR), providing a roadmap for the rational design of more potent and selective analogs.
Key SAR Insights:
-
Aryl Substituents (R): The nature and position of substituents on the aryl rings at the 2 and 6 positions of the cyclohexanone core play a critical role in determining anticancer activity. Electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (CF3), at the para position of the phenyl ring were found to be favorable for potent cytotoxicity.[3]
-
Pyridine Substituents (R1): Modification of the pyridine moiety of the dicarboxamide also impacts biological activity. The presence of a chlorine atom on the pyridine ring, as seen in compound 3l , was associated with enhanced anticancer potency.[3]
-
Combined Effect: The most active compounds in the series featured a combination of electron-withdrawing groups on both the aryl and pyridyl rings, suggesting a synergistic effect of these substitutions on the overall biological activity.[3]
Diagram: Structure-Activity Relationship (SAR) Summary
Caption: Key SAR points for anticancer activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed and validated biological assay protocols are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
This protocol provides a reliable method for quantifying the cytotoxic effects of the 4-oxocyclohexanecarboxamide derivatives.
Conclusion and Future Directions
The 4-oxocyclohexanecarboxamide scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability to systematically modify its structure at two distinct points provide a powerful platform for medicinal chemists to fine-tune biological activity and physicochemical properties. The demonstrated anticancer and α-glucosidase inhibitory activities of its derivatives underscore the broad therapeutic potential of this chemical class.
Future research in this area should focus on expanding the diversity of substituents on both the cyclohexanone ring and the amide functionality. The exploration of different amide substituents beyond pyridyl groups could lead to the discovery of novel interactions with biological targets. Furthermore, a deeper investigation into the mechanism of action of the most potent compounds, including target identification and validation, will be crucial for their advancement as clinical candidates. The integration of computational modeling, as demonstrated by molecular docking studies, will continue to be a valuable tool in guiding the rational design of the next generation of 4-oxocyclohexanecarboxamide-based drugs.
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The Compass of Discovery: A Technical Guide to Unveiling Therapeutic Targets of 4-Oxocyclohexanecarboxamide Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxocyclohexanecarboxamide scaffold represents a promising starting point for the development of novel therapeutics, with analogs demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The efficacy of these compounds is intrinsically linked to their interaction with specific intracellular targets. This in-depth technical guide provides a comprehensive framework for the identification, validation, and characterization of the therapeutic targets of 4-oxocyclohexanecarboxamide analogs. We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our focus will be on a particularly compelling class of targets for this chemical scaffold: Histone Deacetylases (HDACs).
Introduction: The Therapeutic Promise of a Privileged Scaffold
The 4-oxocyclohexanecarboxamide core, a bifunctional synthon, offers a unique three-dimensional structure that serves as a crucial building block for creating diverse chemical libraries aimed at drug discovery.[1] Its constrained conformation and the presence of both a ketone and a carboxamide group allow for versatile chemical modifications, enabling the synthesis of analogs with tailored pharmacological properties.[1] Derivatives of the closely related 4-oxocyclohexanecarboxylic acid have been explored as intermediates for a range of therapeutics, including potential CCR5 antagonists for HIV-1 treatment and prostaglandin analogs.[1] Furthermore, the broader class of carboxamide-containing molecules has yielded clinically approved drugs, highlighting the therapeutic relevance of this functional group.[1]
Recent investigations into carboxamide derivatives have revealed their potential to modulate critical signaling pathways involved in a variety of diseases. For instance, certain carboxamide analogs have been shown to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is implicated in inflammatory skin diseases like atopic dermatitis.[2][3][4] Other studies have identified carboxamides as potent agonists of the TRPM8 receptor, a key player in sensory perception.[5] Given this landscape, a systematic approach to identifying the specific molecular targets of novel 4-oxocyclohexanecarboxamide analogs is paramount for advancing them through the drug discovery pipeline.
A Prime Suspect: Histone Deacetylases as a Key Target Class
Among the myriad of potential targets, Histone Deacetylases (HDACs) have emerged as a highly plausible and compelling target class for 4-oxocyclohexanecarboxamide analogs. HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[6][7][8] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[7][8] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[6][8]
The rationale for investigating HDACs as a target for 4-oxocyclohexanecarboxamide analogs is rooted in the structural features of known HDAC inhibitors. Suberoylanilide hydroxamic acid (SAHA, Vorinostat), an FDA-approved non-selective HDAC inhibitor, features a carboxamide-like hydroxamic acid zinc-binding group.[6] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group that interacts with the rim of the enzyme's active site. The 4-oxocyclohexanecarboxamide scaffold can be readily elaborated to incorporate these key pharmacophoric elements.
The Hunt for the Target: A Multi-pronged Approach to Identification
Identifying the specific molecular target of a novel bioactive compound is a critical yet challenging step. A multi-faceted approach, combining both direct and indirect methods, is often necessary to confidently deconvolute the mechanism of action.
Phenotypic Screening: From Cellular Effect to Molecular Cause
The journey often begins with phenotypic screening, where a library of 4-oxocyclohexanecarboxamide analogs is tested for its ability to induce a desired cellular phenotype, such as apoptosis in cancer cells or suppression of inflammatory cytokine production. While powerful, this approach does not directly identify the molecular target. The subsequent target deconvolution is where the true detective work begins.
Direct Target Identification: Fishing for Interactions
Direct methods aim to physically isolate the protein target based on its binding to the small molecule.
This classic technique remains a cornerstone of target identification.[9] It involves immobilizing a 4-oxocyclohexanecarboxamide analog onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the analog are "pulled down" and subsequently identified by mass spectrometry.
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of the active 4-oxocyclohexanecarboxamide analog containing a linker arm suitable for conjugation to the solid support. It is crucial that the point of attachment does not disrupt the pharmacophore responsible for biological activity.
-
Immobilization: Covalently attach the synthesized probe to activated agarose beads.
-
Cell Lysis: Prepare a native cell lysate from a cell line that shows a response to the analog in phenotypic screens.
-
Incubation: Incubate the cell lysate with the affinity matrix to allow for binding of the target protein(s).
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity matrix. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free analog.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).
Caption: Workflow for Affinity-Based Pull-Down.
Label-Free Target Identification: Circumventing Chemical Modification
A significant drawback of affinity-based methods is the requirement for chemical modification of the compound, which can alter its binding properties. Label-free methods overcome this limitation.
DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolytic degradation.[9]
Experimental Protocol: DARTS
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with the 4-oxocyclohexanecarboxamide analog or a vehicle control.
-
Protease Digestion: Treat the lysates with a protease (e.g., thermolysin) for a limited time.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein profiles of the treated and control lysates by SDS-PAGE or mass spectrometry. Proteins that are protected from digestion in the presence of the analog are potential targets.
Caption: Workflow for DARTS.
Target Validation: From Hypothesis to Confirmation
Once a putative target, such as a specific HDAC isoform, has been identified, it must be rigorously validated to confirm its role in the observed biological effects of the 4-oxocyclohexanecarboxamide analog.
In Vitro Validation: Confirming the Interaction
The first step in validation is to confirm a direct interaction between the analog and the purified target protein.
-
Enzyme Inhibition Assays: For an enzyme target like an HDAC, the most direct validation is to demonstrate inhibition of its enzymatic activity. This involves incubating the purified HDAC isoform with its substrate (an acetylated peptide) in the presence and absence of the 4-oxocyclohexanecarboxamide analog and measuring the rate of product formation. A dose-dependent inhibition of enzyme activity provides strong evidence of a direct interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.
Cellular Validation: Linking Target Engagement to Cellular Effects
It is crucial to demonstrate that the engagement of the target by the analog in a cellular context leads to the observed phenotype.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should phenocopy the effects of the 4-oxocyclohexanecarboxamide analog. Conversely, cells lacking the target should be resistant to the analog.
-
Cellular Thermal Shift Assay (CETSA): CETSA is an in-cell target engagement assay. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the analog or vehicle, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the analog confirms target engagement.
In Vivo Validation: The Ultimate Proof-of-Concept
The final stage of target validation involves demonstrating that the interaction between the analog and its target is responsible for the therapeutic effect in a whole organism. This is typically achieved using animal models of the disease of interest. A robust in vivo proof-of-concept study requires demonstrating a correlation between the dose of the analog, the extent of target engagement (measured by a biomarker), and the desired therapeutic outcome.[7]
Signaling Pathway Elucidation: Connecting the Dots
Once an HDAC isoform is validated as a target, it is essential to understand the downstream consequences of its inhibition. This involves investigating the impact on relevant signaling pathways.
Caption: Putative Signaling Pathway of HDAC Inhibition.
For example, inhibition of HDACs can lead to the hyperacetylation of tumor suppressor proteins like p53, enhancing their stability and transcriptional activity, ultimately leading to cell cycle arrest and apoptosis.[8] Investigating these downstream effects through techniques like Western blotting for acetylated proteins, and transcriptomic analysis (RNA-seq) to identify changes in gene expression, is crucial for a complete understanding of the analog's mechanism of action.
Quantitative Data Summary
The following table provides a hypothetical summary of data that would be generated during the target identification and validation process for a promising 4-oxocyclohexanecarboxamide analog, "Compound X."
| Assay | Parameter | Value |
| Phenotypic Screen (MCF-7 Cells) | IC50 (Apoptosis) | 1.5 µM |
| HDAC1 Inhibition Assay | IC50 | 0.2 µM |
| HDAC6 Inhibition Assay | IC50 | 5.8 µM |
| Isothermal Titration Calorimetry (HDAC1) | Kd | 150 nM |
| Cellular Thermal Shift Assay (HDAC1) | ΔTm | +4.2 °C |
| In Vivo Efficacy (Xenograft Model) | Tumor Growth Inhibition | 65% at 20 mg/kg |
Conclusion: A Roadmap for Innovation
The 4-oxocyclohexanecarboxamide scaffold holds significant potential for the development of novel therapeutics. A systematic and rigorous approach to target identification and validation is essential to unlock this potential. By combining phenotypic screening with direct and label-free target deconvolution methods, and subsequently validating putative targets through in vitro, cellular, and in vivo studies, researchers can build a comprehensive understanding of the mechanism of action of these promising analogs. The framework presented in this guide, with a focus on HDACs as a key target class, provides a robust roadmap for navigating the complexities of modern drug discovery and ultimately translating chemical innovation into tangible therapeutic benefits.
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In Silico Modeling of 4-Oxocyclohexanecarboxamide Derivatives: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview of the in silico modeling of 4-oxocyclohexanecarboxamide derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the critical computational strategies and methodologies essential for elucidating the structure-activity relationships (SAR) and optimizing the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design.
The 4-Oxocyclohexanecarboxamide Scaffold: A Privileged Motif in Drug Discovery
The 4-oxocyclohexanecarboxamide core represents a versatile and synthetically accessible scaffold. Its inherent structural features, including a flexible cyclohexane ring, a hydrogen bond-donating and -accepting carboxamide group, and a reactive ketone, provide a rich landscape for molecular interactions with biological targets. Derivatives of the parent cyclohexanone structure have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and α-glucosidase inhibitory effects.[1] The strategic incorporation of the carboxamide functionality further enhances the potential for specific hydrogen bonding interactions within protein binding sites, a critical determinant of ligand affinity and selectivity.
The primary challenge and opportunity in designing drugs based on this scaffold lies in understanding and controlling the conformational behavior of the cyclohexane ring. The chair and boat conformations, along with the axial and equatorial positioning of substituents, profoundly influence the molecule's three-dimensional shape and its ability to complement a target's binding pocket.[2][3] In silico modeling provides an indispensable toolkit for exploring this conformational space and predicting the energetic favorability of different states.
Foundational In Silico Strategies: A Multi-Pillar Approach
A robust in silico evaluation of 4-oxocyclohexanecarboxamide derivatives necessitates a multi-faceted approach, integrating several computational techniques to build a comprehensive understanding of their behavior. The core pillars of this strategy are ligand-based and structure-based drug design methods.[4][5]
Caption: High-level workflow for in silico modeling.
The Crucial First Step: Ligand Preparation and Conformational Analysis
The fidelity of any in silico model is fundamentally dependent on the quality of the input molecular structures. For 4-oxocyclohexanecarboxamide derivatives, this is particularly critical due to the flexibility of the cyclohexane ring.
Conformational Search: The initial step involves generating a diverse and energetically plausible set of conformers for each derivative. This is crucial because the bioactive conformation, the shape the molecule adopts when bound to its target, may not be its lowest energy state in solution.[6] The conformational flexibility of the cyclohexane ring, which can interconvert between chair and boat forms, must be thoroughly sampled.[2] Computational methods like molecular mechanics (MM) are well-suited for this task.[2]
Quantum Mechanical (QM) Calculations: For novel scaffolds or when high accuracy is required, QM calculations are invaluable for determining accurate partial atomic charges.[7] These charges govern the electrostatic interactions between the ligand and the protein, and their accurate representation is vital for reliable docking and simulation results.
Structure-Based Drug Design: Leveraging Target Information
When the three-dimensional structure of the biological target is known, structure-based methods provide a powerful avenue for designing and evaluating potential ligands.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a cornerstone of structure-based drug design, aiming to predict the preferred orientation of a ligand within a protein's binding site and to estimate the strength of the interaction.[8][9] For 4-oxocyclohexanecarboxamide derivatives, docking studies can reveal key interactions, such as:
-
Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with polar residues in the binding pocket.
-
Hydrophobic Interactions: The cyclohexane ring and any appended lipophilic substituents can engage in favorable hydrophobic contacts.
-
Shape Complementarity: The overall three-dimensional shape of the ligand, dictated by its conformation, must fit snugly within the binding site.[1]
Protocol: Molecular Docking of a 4-Oxocyclohexanecarboxamide Derivative
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site, typically based on the location of a known ligand or through pocket detection algorithms.
-
-
Ligand Preparation:
-
Generate a 3D structure of the 4-oxocyclohexanecarboxamide derivative.
-
Perform a thorough conformational search to generate a library of low-energy conformers.
-
Assign accurate partial atomic charges, potentially using QM methods.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand conformers into the defined binding site.
-
Score the resulting poses based on a scoring function that estimates the binding free energy.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses to analyze the predicted binding mode and key interactions.
-
Cluster the poses to identify dominant binding orientations.
-
Compare the predicted binding affinities of different derivatives to guide SAR.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.[10][11] This is particularly important for accurately modeling the binding of flexible ligands like 4-oxocyclohexanecarboxamide derivatives.[12] MD simulations can be used to:
-
Assess the stability of the docked pose.
-
Refine the binding mode by allowing for induced fit effects.
-
Calculate more accurate binding free energies using methods like MM/PBSA or free energy perturbation (FEP).
Caption: A typical molecular dynamics simulation workflow.
Ligand-Based Drug Design: When the Target Structure is Unknown
In the absence of a known 3D structure for the biological target, ligand-based methods can be employed to derive a model of the binding site based on the properties of known active and inactive molecules.
Pharmacophore Modeling: Identifying Essential Chemical Features
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity.[13][14] For 4-oxocyclohexanecarboxamide derivatives, a pharmacophore model might include features such as:
-
A hydrogen bond donor.
-
A hydrogen bond acceptor.
-
A hydrophobic feature.
-
An aromatic ring (if present as a substituent).
This model can then be used to screen virtual libraries for novel compounds that match the pharmacophore and are therefore likely to be active.[15][16]
Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Compile a set of structurally diverse molecules with known biological activities against the target of interest.
-
Include both active and inactive compounds to improve the model's predictive power.
-
-
Conformational Analysis:
-
Generate a representative set of low-energy conformers for each molecule in the dataset.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features present in the active molecules.
-
-
Model Generation and Validation:
-
Use a pharmacophore modeling program (e.g., PHASE, Catalyst) to generate and score multiple pharmacophore hypotheses.
-
Validate the best model by assessing its ability to distinguish between active and inactive compounds in a test set.
-
Quantitative Structure-Activity Relationship (QSAR): Correlating Properties with Activity
QSAR models aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[17][18] For 4-oxocyclohexanecarboxamide derivatives, descriptors such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties can be correlated with their inhibitory potency.[4] QSAR models can be used to predict the activity of untested compounds and to guide the design of more potent analogs.[19]
Data Interpretation and Model Validation: Ensuring Scientific Rigor
The output of any in silico model must be interpreted with a critical eye and validated against experimental data whenever possible.
Data Presentation:
| Derivative | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Interactions |
| 1a | -8.5 | 6.2 | H-bond with Asp123, pi-pi stacking with Phe234 |
| 1b | -7.9 | 5.8 | H-bond with Asp123 |
| 1c | -9.2 | 6.8 | H-bond with Asp123, pi-pi stacking with Phe234, hydrophobic interaction with Leu56 |
Model Validation:
-
Docking: The ability of a docking protocol to reproduce the crystallographic binding pose of a known ligand (re-docking) is a common validation metric.
-
Pharmacophore: A good pharmacophore model should be able to enrich a virtual library with known active compounds.
-
QSAR: The predictive power of a QSAR model should be assessed using an external test set of compounds that were not used in model development.
Conclusion and Future Directions
The in silico modeling of 4-oxocyclohexanecarboxamide derivatives offers a powerful and efficient approach to accelerate the drug discovery process. By integrating a range of computational techniques, from conformational analysis and molecular docking to pharmacophore modeling and MD simulations, researchers can gain valuable insights into the SAR of this promising scaffold. The continued development of more accurate and efficient computational methods, coupled with their judicious application and experimental validation, will undoubtedly lead to the discovery of novel and effective therapeutics based on the 4-oxocyclohexanecarboxamide core.
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Methodological & Application
A Validated Protocol for the Synthesis of 4-Aminocyclohexanecarboxylic Acid via One-Pot Reductive Amination
An Application Note for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the development of novel molecular entities with precisely tailored properties is paramount. Saturated carbocyclic scaffolds are integral building blocks, offering three-dimensional diversity that can significantly enhance pharmacological properties. Among these, the 4-aminocyclohexanecarboxylic acid framework is a particularly valuable synthon, serving as a key precursor in the synthesis of a wide range of pharmaceutically active compounds, from peptide mimetics to potent enzyme inhibitors.[1][2] Its constrained conformation provides a rigid backbone for orienting functional groups, which is crucial for optimizing interactions with biological targets.
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-aminocyclohexanecarboxylic acid from its corresponding keto-acid precursor, 4-oxocyclohexanecarboxylic acid. The method detailed herein employs a one-pot reductive amination, a cornerstone of carbon-nitrogen bond formation due to its efficiency and operational simplicity.[3][4] By explaining the fundamental principles behind the chosen methodology and providing a step-by-step guide, this document aims to empower researchers to reliably synthesize this critical intermediate for their drug development campaigns.
Reaction Principle: The Chemistry of Selective Iminium Reduction
Reductive amination is a powerful and highly efficient method for synthesizing amines from carbonyl compounds. The transformation from 4-oxocyclohexanecarboxylic acid to 4-aminocyclohexanecarboxylic acid proceeds through a two-stage mechanism within a single reaction vessel.
-
Reversible Iminium Ion Formation: The process begins with the nucleophilic attack of ammonia on the ketone carbonyl of 4-oxocyclohexanecarboxylic acid. Under mildly acidic conditions, which are often self-catalyzed by the carboxylic acid moiety of the substrate itself, a hemiaminal intermediate is formed. This intermediate subsequently dehydrates to yield a reactive iminium ion. Maintaining a slightly acidic pH is critical; conditions that are too acidic will protonate the ammonia, rendering it non-nucleophilic, while basic conditions will fail to promote the necessary dehydration step.[3][5]
-
In Situ Hydride Reduction: The cornerstone of this one-pot protocol is the use of a reducing agent that selectively reduces the newly formed iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[6][7] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[7] This exquisite selectivity prevents the formation of the primary byproduct, 4-hydroxycyclohexanecarboxylic acid, thereby simplifying purification and maximizing the yield of the desired amine.[7][8]
The overall reaction pathway is illustrated below.
Figure 2: Experimental workflow overview.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxocyclohexanecarboxylic acid (1.42 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol). Add anhydrous methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Scientist's Note: Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for iminium formation. A large excess is used to drive the equilibrium towards the imine intermediate.
-
-
Iminium Formation: Stir the solution at room temperature for 1 hour. This allows for the equilibrium between the ketone and the iminium ion to be established before the addition of the reducing agent.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in four equal portions over 30 minutes.
-
Scientist's Note: The portion-wise addition is crucial to control the mild exotherm and any gas evolution, ensuring the reaction remains at a manageable temperature.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:2:1 DCM:MeOH:Acetic Acid. The reaction is complete upon the disappearance of the starting keto-acid spot.
-
Workup:
-
Carefully quench the reaction by the slow addition of 20 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Adjust the pH of the remaining aqueous solution to ~2 with concentrated HCl. This protonates the product, leaving it in the aqueous phase, and allows for extraction of any non-polar impurities.
-
Wash the acidic aqueous layer with dichloromethane (2 x 30 mL). Discard the organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~7) with 1M NaOH. The product should begin to precipitate.
-
-
Purification:
-
Cool the neutralized solution in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Recrystallize the crude product from a water/isopropanol mixture to afford pure 4-aminocyclohexanecarboxylic acid as a white crystalline solid.
-
-
Drying and Yield: Dry the purified product in a vacuum oven at 50 °C overnight. Record the final mass and calculate the percentage yield. A typical yield for this procedure is 75-85%.
Characterization and Validation
The identity and purity of the synthesized 4-aminocyclohexanecarboxylic acid (mixture of cis/trans isomers) should be confirmed using standard analytical techniques. [9][10]
| Technique | Expected Results |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.0-3.4 (m, 1H, CH-NH₂), 2.2-2.4 (m, 1H, CH-COOH), 1.2-2.2 (m, 8H, cyclohexane CH₂) |
| ¹³C NMR (100 MHz, D₂O) | δ ~180 (C=O, acid), δ ~50 (C-NH₂), δ ~40 (C-COOH), δ ~25-35 (cyclohexane CH₂) |
| FT-IR (KBr, cm⁻¹) | 3400-2500 (broad, O-H and N-H stretch), 1650 (C=O stretch, carboxylate), 1550 (N-H bend) |
| MS (ESI+) | Expected m/z: 144.10 [M+H]⁺ |
Troubleshooting Guide
| Potential Issue | Likely Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete iminium formation; degraded reducing agent; incorrect pH. | Ensure anhydrous solvent; use fresh NaBH(OAc)₃ stored under inert gas; confirm starting materials are fully dissolved before reduction. |
| Starting Material Remains | Insufficient reducing agent or reaction time. | Add an additional 0.2 eq of NaBH(OAc)₃ and stir for another 4-6 hours; allow the reaction to proceed for a longer duration (up to 24h). |
| Presence of Byproduct at δ ~3.6 ppm in ¹H NMR | Reduction of the starting ketone to 4-hydroxycyclohexanecarboxylic acid. | This indicates the reducing agent was too reactive or added too quickly. Ensure slow, portion-wise addition of NaBH(OAc)₃. |
| Product is an oil or difficult to crystallize | Impurities present; incorrect pH during workup. | Ensure the isoelectric point is reached precisely during workup; perform an additional wash of the acidic solution with ethyl acetate before neutralization; purify by column chromatography if necessary. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 4-aminocyclohexanecarboxylic acid via a one-pot reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity for the iminium intermediate, leading to good yields and a simplified purification process. By adhering to the detailed steps and understanding the underlying chemical principles, researchers in pharmaceutical and chemical development can confidently produce this high-value building block, accelerating the discovery and synthesis of next-generation therapeutics.
References
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Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Available at: [Link]
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Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
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Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. Available at: [Link]
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Dodda, M. R., et al. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. Available at: [Link]
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Dodda, M. R., et al. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. derpharmachemica.com. Available at: [Link]
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Dodda, M. R., et al. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]
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-
Bäumler, C., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
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One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (n.d.). Lirias. Available at: [Link]
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A practical catalytic reductive amination of carboxylic acids. (n.d.). National Institutes of Health. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Institutes of Health. Available at: [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Available at: [Link]
-
Bäumler, C., et al. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Available at: [Link]
-
Synthesis of 4-Aminocyclohex-1-enecarboxylates from Danishefsky's Diene. (n.d.). Thieme Connect. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed. Available at: [Link]
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Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2024). ResearchGate. Available at: [Link]
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (n.d.). Google Patents.
-
The Role of 4-Carbomethoxy-Cyclohexane-1-Carboxylic Acid in API Synthesis. (n.d.). Pharmaffiliates. Available at: [Link]
-
Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. (2022). National Institutes of Health. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health. Available at: [Link]
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Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Available at: [Link]
-
NMR, mass spectroscopy, IR - finding compound structure ?. (2019). ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of 4-aminocyclopentenones. (n.d.). ResearchGate. Available at: [Link]
- Substituted 4-aminocyclohexane derivatives for the treatment of pain. (n.d.). Google Patents.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Oxocyclohexanecarboxamide in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
In the landscape of modern drug discovery and chemical biology, the incorporation of non-natural amino acids into peptides is a cornerstone strategy for enhancing therapeutic potential. These modifications can dramatically improve metabolic stability, receptor affinity, bioavailability, and conformational rigidity.[1][2][3] This guide focuses on the application of 4-Oxocyclohexanecarboxamide, a unique cyclic scaffold, in solid-phase peptide synthesis (SPPS). The introduction of this building block provides a dual advantage: it imparts conformational constraint to the peptide backbone and introduces a reactive ketone functionality for post-synthetic modifications, opening avenues for novel peptide architectures and bioconjugation strategies.[4][5]
The 4-oxocyclohexyl moiety serves as a rigid scaffold that can influence the secondary structure of peptides, potentially locking them into a bioactive conformation.[2][3] Furthermore, the ketone group is a versatile chemical handle for a variety of selective ligation chemistries, such as oxime formation and reductive amination, allowing for the attachment of reporter molecules, polyethylene glycol (PEG) chains, or other functionalities to modulate the peptide's properties.[6][7][8]
This document provides a comprehensive overview of the synthesis of the requisite building block, its incorporation into peptides via Fmoc-based SPPS, and detailed protocols for subsequent chemical modifications.
Part 1: The Building Block - Synthesis and Characterization
A proposed synthetic pathway is outlined below. This multi-step synthesis involves the orthogonal protection of the ketone, formation of the carboxamide, and finally, Fmoc protection of the amine.
Caption: Proposed synthetic route for the Fmoc-protected 4-Oxocyclohexanecarboxamide building block.
Note: The stability of the unprotected ketone to the conditions of Fmoc protection of the amine should be experimentally verified. If the ketone is not stable, the protection-deprotection sequence may need to be altered.
A commercially available, closely related compound, N-4-Fmoc-aminocyclohexanone , can serve as an alternative starting material or a building block for synthesizing a derivative where the carboxamide is introduced at a different position.[10][11][12][13]
Part 2: Incorporation into Peptides via Fmoc-SPPS
The incorporation of the Fmoc-protected 4-Oxocyclohexanecarboxamide building block into a peptide sequence follows standard Fmoc-SPPS protocols.[5][14][15] The key considerations are the stability of the ketone functionality during the synthesis cycles and the choice of coupling reagents.
Stability of the Ketone Moiety
The ketone group is generally stable to the acidic conditions of final cleavage with trifluoroacetic acid (TFA).[16] However, its stability towards the repeated basic treatments with piperidine for Fmoc deprotection needs to be carefully evaluated. While many ketones are stable under these conditions, highly sensitive substrates or prolonged exposure could potentially lead to side reactions.
Recommendation: For initial syntheses, it is advisable to either use an orthogonally protected version of the building block or to perform a small-scale test synthesis to assess the stability of the unprotected ketone.
Orthogonal Protection of the Ketone (if required)
Should the ketone prove to be unstable during Fmoc-SPPS, it can be protected as a ketal, for example, using ethylene glycol.[17] This protection is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage with TFA, although potentially requiring slightly longer cleavage times or modified cleavage cocktails.
Caption: Workflow for SPPS using an orthogonally protected ketone building block.
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing the 4-Oxocyclohexanecarboxamide moiety.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-4-amino-4-carboxamidocyclohexan-1-one (with or without ketone protection)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to ensure complete coupling. Repeat coupling if necessary.
-
-
Incorporation of the 4-Oxocyclohexanecarboxamide Building Block: Follow the same coupling procedure as in step 3, using the Fmoc-protected 4-Oxocyclohexanecarboxamide building block.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
| Parameter | Typical Value |
| Resin Loading | 0.3 - 0.7 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq. |
| Coupling Reagent Equivalents | 3 - 5 eq. |
| Coupling Time | 1 - 2 hours |
| Deprotection Time | 3 + 10 minutes |
| Cleavage Time | 2 - 3 hours |
Table 1: Typical parameters for Fmoc-SPPS.
Part 3: Post-Synthetic Modification of the Ketone Handle
The ketone functionality on the incorporated 4-Oxocyclohexanecarboxamide residue provides a powerful tool for site-specific modification of the peptide. Two of the most common and robust methods are oxime ligation and reductive amination.[6][7][8]
Protocol 2: Oxime Ligation
Oxime ligation is a highly chemoselective reaction between a ketone and a hydroxylamine-containing molecule to form a stable oxime linkage.[6][7] This can be performed on the peptide after cleavage from the resin.
Materials:
-
Purified ketone-containing peptide
-
Hydroxylamine-functionalized molecule (e.g., aminooxy-PEG, aminooxy-biotin)
-
Aniline (as catalyst)
-
Buffer (e.g., sodium acetate buffer, pH 4.5)
Procedure:
-
Dissolve the purified ketone-containing peptide in the chosen buffer.
-
Add a slight excess (1.2-1.5 equivalents) of the hydroxylamine-functionalized molecule.
-
Add aniline to a final concentration of 10-20 mM.
-
Agitate the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by RP-HPLC and/or mass spectrometry.
-
Purify the modified peptide by RP-HPLC.
Caption: Workflow for post-synthetic modification via oxime ligation.
Protocol 3: Reductive Amination
Reductive amination allows for the coupling of a primary amine to the ketone, followed by reduction to a stable secondary amine linkage. This can be performed on the peptide while it is still attached to the solid support, which simplifies purification.[8][18][19]
Materials:
-
Peptide-on-resin with a free ketone group
-
Primary amine-containing molecule
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
DMF/Acetic Acid mixture
Procedure:
-
Swell the peptide-resin in DMF.
-
Add a solution of the primary amine (5-10 equivalents) in DMF containing 1% acetic acid.
-
Agitate the mixture for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH₃CN or STAB, 5-10 equivalents) and continue to agitate for 4-16 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the modified peptide from the resin and purify as described in Protocol 1.
Conclusion and Future Perspectives
The use of 4-Oxocyclohexanecarboxamide as a building block in solid-phase peptide synthesis offers a facile route to conformationally constrained peptides with a versatile chemical handle for post-synthetic modification. The protocols outlined in this guide provide a framework for the synthesis and application of this novel scaffold. The ability to introduce a ketone functionality site-specifically into a peptide chain opens up a vast array of possibilities for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. Further exploration into the conformational effects of this building block on different peptide sequences and the development of a wider range of post-synthetic modification strategies will undoubtedly solidify its place in the peptide chemist's toolbox.
References
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Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Protein synthesis hijacked to turn out cyclic peptides. Chemistry World. Available at: [Link]
-
The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Available at: [Link]
-
Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ACS Publications. Available at: [Link]
-
Two possible pathways for the synthesis of cyclic peptides by using oxime‐intein‐mediated cyclization. ResearchGate. Available at: [Link]
-
Constraining Cyclic Peptides To Mimic Protein Structure Motifs. SciSpace. Available at: [Link]
-
Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. RSC Publishing. Available at: [Link]
-
Preparation of cyclic peptide libraries using intramolecular oxime formation. PubMed. Available at: [Link]
-
Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. American Chemical Society. Available at: [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. Available at: [Link]
-
Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Available at: [Link]
-
Analgesic Activity of Substituted 4-Hydroxy-2-Oxocyclohexane-1-Carboxamides and Their Dehydration Products. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. Available at: [Link]
-
Late‐Stage Amination of Peptides on the Solid Phase. PMC. Available at: [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available at: [Link]
-
Late‐Stage Amination of Peptides on the Solid Phase. ResearchGate. Available at: [Link]
-
Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Ratto. Available at: [Link]
- Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]
- Methods for the synthesis of fmoc protected amines. Google Patents.
- Novabiochem®. Merck Millipore.
-
Full solid-phase total synthesis of macrocyclic natural peptides using four-dimensionally orthogonal protective groups. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solid-Phase Synthesis of Peptides Containing the CH2NH Reduced Bond Surrogate. ResearchGate. Available at: [Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
-
4-Aminocyclohexanone. PubChem. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Available at: [Link]
-
Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications (RSC Publishing). Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]
-
4-Aminocyclohexanol. PubChem. Available at: [Link]
-
Cyclohexanone, unformed amine-imine, +4.3 kcal/mol. Imperial College London. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Conformationally Constrained Peptides with Remarkable Properties. Semantic Scholar. Available at: [Link]
Sources
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- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
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- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
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- 12. Full solid-phase total synthesis of macrocyclic natural peptides using four-dimensionally orthogonal protective groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Application of 4-Oxocyclohexanecarboxamide in the Synthesis of Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Cyclohexane Scaffold in Kinase Inhibition
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, addressing a vast array of diseases from cancer to autoimmune disorders.[1][2] Within the medicinal chemist's toolkit, rigid scaffolds that can precisely orient pharmacophoric elements in the complex three-dimensional space of an ATP-binding pocket are invaluable. The cyclohexane ring, particularly when functionalized, serves as a versatile and conformationally constrained scaffold. 4-Oxocyclohexanecarboxamide, a bifunctional molecule, has emerged as a key building block in this context, offering multiple points for diversification and the introduction of crucial molecular interactions. Its inherent stereochemistry and the ability to modify both the ketone and amide functionalities allow for the synthesis of highly specific and potent kinase inhibitors. This technical guide will delve into the practical applications of 4-oxocyclohexanecarboxamide in the synthesis of kinase inhibitors, providing detailed protocols and insights into its strategic use.
Core Synthetic Strategies and Mechanistic Rationale
The utility of 4-oxocyclohexanecarboxamide in kinase inhibitor synthesis is primarily centered around two key reaction handles: the ketone and the amide. These functional groups allow for the strategic introduction of various substituents that can interact with specific residues within the kinase active site.
Reductive Amination: Introducing Diversity at the 4-Position
The ketone at the 4-position of the cyclohexane ring is an ideal site for introducing a diverse range of amine-containing fragments through reductive amination. This reaction is a powerful tool for installing moieties that can form critical hydrogen bonds or occupy specific hydrophobic pockets within the kinase domain. The choice of the amine component is crucial for targeting different kinase families. For instance, in the synthesis of Janus kinase (JAK) inhibitors, the amine introduced at this position often plays a pivotal role in achieving selectivity and potency.
A typical workflow for the reductive amination of 4-oxocyclohexanecarboxamide is depicted below:
Caption: Reductive Amination Workflow for 4-Oxocyclohexanecarboxamide.
The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.
Amide Bond Formation: The Versatile Linker
The primary amide of 4-oxocyclohexanecarboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form more complex amide derivatives. This strategy allows for the introduction of larger, more functionalized groups that can extend into different regions of the kinase active site. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are typically employed for this purpose.
The general workflow for amide bond formation is illustrated below:
Caption: Amide Coupling Workflow from 4-Oxocyclohexanecarboxylic Acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving 4-oxocyclohexanecarboxamide in the synthesis of kinase inhibitor precursors.
Protocol 1: Synthesis of 4-Oxocyclohexanecarboxamide from 4-Oxocyclohexanecarboxylic Acid
Objective: To prepare the starting amide from the corresponding carboxylic acid.
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (7 N in methanol)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acid chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (2.5 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-oxocyclohexanecarboxamide.
-
Protocol 2: Reductive Amination of 4-Oxocyclohexanecarboxamide
Objective: To introduce an amine substituent at the 4-position of the cyclohexane ring.
Materials:
-
4-Oxocyclohexanecarboxamide
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of 4-oxocyclohexanecarboxamide (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE or DCM (0.2 M), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aminocyclohexanecarboxamide derivative.
Data Presentation: Physicochemical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Functional Groups |
| 4-Oxocyclohexanecarboxylic Acid | C₇H₁₀O₃ | 142.15 | White to off-white solid | Ketone, Carboxylic Acid |
| 4-Oxocyclohexanecarboxamide | C₇H₁₁NO₂ | 141.17 | White to off-white solid | Ketone, Primary Amide |
Conclusion and Future Perspectives
4-Oxocyclohexanecarboxamide is a valuable and versatile building block in the synthesis of kinase inhibitors. Its bifunctional nature allows for the systematic exploration of chemical space around the cyclohexane scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key intermediate in their drug discovery programs. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of such well-defined and adaptable building blocks will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
-
Zhang, J.-Y., Sun, J.-F., Nie, P., Herdewijn, P., & Wang, Y.-T. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 115848. [Link]
-
MDPI. Special Issue : Design and Study of Kinase Inhibitors. [Link]
-
PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). [Link]
-
ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]
-
PubMed Central. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. (2019). [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of Chiral 4-Oxocyclohexanecarboxamide Derivatives
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral 4-oxocyclohexanecarboxamide derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. This guide moves beyond simple procedural lists to explain the underlying principles of stereocontrol and the rationale behind specific experimental choices. We will explore cutting-edge organocatalytic and metal-catalyzed methodologies, providing step-by-step protocols, data interpretation, and mechanistic insights to empower researchers to successfully synthesize and optimize these valuable chiral building blocks.
Introduction: The Significance of Chiral Cyclohexane Scaffolds
Chirality is a fundamental principle in drug discovery, as the stereochemistry of a molecule often dictates its biological activity.[1][2] Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] The 4-oxocyclohexanecarboxamide core is a privileged scaffold, providing a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. The development of robust and efficient methods for the enantioselective synthesis of these structures is therefore a critical endeavor in the pharmaceutical industry.[3][4] This guide will focus on modern catalytic asymmetric methods that offer high levels of stereocontrol, operational simplicity, and scalability.
Strategic Approaches to Asymmetric Synthesis
The construction of the chiral 4-oxocyclohexanecarboxamide scaffold can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Asymmetric Desymmetrization: This powerful approach involves the enantioselective transformation of a prochiral or meso starting material, such as a 4,4-disubstituted cyclohexadienone, into a chiral product. This breaks the inherent symmetry of the starting material, creating one or more stereocenters with high enantioselectivity.[5][6][7][8]
-
Catalytic Asymmetric Conjugate Addition: This is one of the most widely used methods for creating stereocenters. It involves the addition of a nucleophile to an α,β-unsaturated system, such as a cyclohexenone derivative, in the presence of a chiral catalyst.[9][10][11][12] Both organocatalysts and chiral metal complexes have proven highly effective.
-
Cascade or Domino Reactions: These elegant strategies involve a sequence of reactions that occur in a single pot, often initiated by a single catalytic event. This approach is highly atom-economical and can rapidly build molecular complexity.[12][13]
This application note will provide detailed protocols for two highly effective and representative methods: Organocatalytic Desymmetrization via Michael Addition and Rhodium-Catalyzed Asymmetric Conjugate Arylation.
Methodology I: Organocatalytic Desymmetrization of Cyclohexadienones
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[14][15] It utilizes small, metal-free organic molecules to catalyze transformations with high enantioselectivity. The protocol below is based on the desymmetrization of a 4,4-disubstituted cyclohexadienone using a chiral primary amine-thiourea catalyst.[5][8]
Rationale and Mechanistic Overview
The catalyst, a bifunctional primary amine-thiourea, activates both the nucleophile and the electrophile. The primary amine moiety reacts with the cyclohexadienone to form a reactive enamine intermediate. Simultaneously, the thiourea moiety activates the malonate nucleophile through hydrogen bonding, orienting it for a stereoselective Michael addition. This dual activation model is key to achieving high diastereo- and enantioselectivity.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ole.uff.br [ole.uff.br]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Conversion of Achiral Cyclohexadienones to Chiral Cyclohexenones by Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols: N-Alkylation of 4-Oxocyclohexanecarboxamide
Introduction: The Significance of N-Alkylated 4-Oxocyclohexanecarboxamides in Modern Drug Discovery
The 4-oxocyclohexanecarboxamide scaffold is a valuable building block in medicinal chemistry, offering a rigid cyclohexane core that can be strategically functionalized to interact with biological targets. The N-alkylation of the primary amide group is a critical transformation that allows for the introduction of diverse substituents, profoundly influencing the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are instrumental in modulating pharmacological activity, selectivity, and pharmacokinetic profiles, making the development of robust and versatile N-alkylation protocols a key focus for researchers in drug development. This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for the successful N-alkylation of 4-oxocyclohexanecarboxamide.
Core Synthetic Strategies: A Mechanistic Overview
The N-alkylation of a primary amide, such as 4-oxocyclohexanecarboxamide, can be approached through several synthetic routes. The choice of method is often dictated by the nature of the desired alkyl group, the scale of the reaction, and the desired functional group tolerance. Here, we delve into two primary and effective strategies: Direct Alkylation with Alkyl Halides and Catalytic N-Alkylation with Alcohols via "Borrowing Hydrogen".
Direct N-Alkylation with Alkyl Halides
This classical and widely employed method involves the deprotonation of the amide N-H bond by a suitable base to generate a nucleophilic amidate anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
Mechanism: The amide nitrogen is generally not sufficiently nucleophilic to react directly with an alkyl halide.[1][2] Therefore, a strong base is required to deprotonate the amide, forming a resonance-stabilized amidate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form the N-alkylated product.
Causality in Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective for generating the amidate anion.[1] Milder bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), can also be employed, often requiring higher temperatures or the use of a polar aprotic solvent to facilitate the reaction.[2] A recently developed milder protocol utilizes potassium phosphate (K3PO4) in acetonitrile, offering a broader substrate scope with improved functional group tolerance.[3]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base without deactivating the nucleophilic amidate anion.[1]
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.
Caption: Mechanism of direct N-alkylation of a primary amide with an alkyl halide.
Experimental Protocol: Direct N-Alkylation of 4-Oxocyclohexanecarboxamide with Benzyl Bromide
This protocol details a representative procedure for the N-benzylation of 4-oxocyclohexanecarboxamide using sodium hydride as the base.
Materials:
-
4-Oxocyclohexanecarboxamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-oxocyclohexanecarboxamide (1.0 eq).
-
Dissolve the amide in anhydrous DMF (to make a 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.
-
Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
-
N-Alkylation:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-4-oxocyclohexanecarboxamide.
-
Data Presentation: Summary of N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Benzyl Bromide | NaH | DMF | 0 to RT | 70-90 | [1] |
| Ethyl Iodide | K2CO3 | DMF | 80 | 60-80 | [2] |
| 1-Bromobutane | K3PO4 | CH3CN | 80 | 75-95 | [3] |
| Benzyl Alcohol | Co-nanocatalyst | Toluene | 110 | 80-95 | [4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive base (e.g., NaH exposed to moisture)- Insufficient reaction time or temperature- Poor quality solvent or reagents | - Use fresh, high-quality base and anhydrous solvent.- Increase reaction time and/or temperature.- Ensure starting materials are pure. |
| Formation of dialkylated product | - Use of excess alkylating agent- Highly reactive alkylating agent | - Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.- Add the alkylating agent slowly at a low temperature. |
| Side reactions involving the ketone | - Strongly basic or nucleophilic conditions | - Consider protecting the ketone as a ketal prior to N-alkylation, followed by deprotection.- Use milder reaction conditions if possible. |
| Difficult purification | - Presence of unreacted starting materials or byproducts | - Optimize the work-up procedure to remove impurities.- Employ a different chromatographic technique (e.g., reverse-phase chromatography) or recrystallization. |
References
-
Jagadeesh, R. V., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 8, 1346. [Link]
-
Gunanathan, C., & Milstein, D. (2011). Mechanism of N‐alkylation of amides via borrowing hydrogen. Chemistry – A European Journal, 17(48), 13438-13442. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
Li, F., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 20(2), 343-348. [Link]
-
Han, Y., et al. (2016). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Organic Letters, 18(22), 5896-5899. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Organic Reactions. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]
Sources
Suzuki coupling reactions with bromo-derivatives of 4-Oxocyclohexanecarboxamide
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Bromo-Derivatives of 4-Oxocyclohexanecarboxamide
Authored by: Gemini, Senior Application Scientist
Date: January 2, 2026
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][3] These advantages have cemented its role in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[4][5]
This guide focuses on a specific, yet highly relevant, application: the coupling of aryl and vinyl boronic acids with bromo-derivatives of 4-oxocyclohexanecarboxamide. Saturated carbocyclic scaffolds like the 4-oxocyclohexanecarboxamide core are of increasing interest in drug discovery. They provide three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry, which can lead to improved physicochemical properties such as solubility and metabolic stability.[6][7] Mastering the functionalization of these scaffolds via robust methods like the Suzuki coupling is therefore a critical skill for researchers aiming to synthesize novel therapeutic agents.
This document provides a comprehensive technical overview, detailed experimental protocols, and field-proven insights into performing Suzuki coupling reactions on these challenging sp³-hybridized secondary alkyl bromides.
Synthesis of the Key Intermediate: 3-Bromo-4-oxocyclohexanecarboxamide
Before performing the cross-coupling, the synthesis of the requisite α-bromo ketone intermediate is necessary. The direct bromination of 4-oxocyclohexanecarboxamide at the α-position can be achieved efficiently using N-bromosuccinimide (NBS), a safer and more manageable brominating agent than liquid bromine.[8][9]
Protocol 1: α-Bromination of 4-Oxocyclohexanecarboxamide
Materials and Reagents:
-
4-Oxocyclohexanecarboxamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Ammonium acetate (catalyst, optional but recommended)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxocyclohexanecarboxamide (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2–0.5 M concentration).
-
Initiation: Add a catalytic amount of ammonium acetate (approx. 0.05 equiv).
-
Bromination: Add N-bromosuccinimide (1.1–1.2 equiv) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-bromo-4-oxocyclohexanecarboxamide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
The Suzuki-Miyaura Cross-Coupling Reaction
The coupling of a secondary alkyl bromide, such as our 3-bromo-4-oxocyclohexanecarboxamide, presents unique challenges compared to aryl halides. The oxidative addition of the Pd(0) catalyst into the sp³ C-Br bond is often slower and can be complicated by side reactions like β-hydride elimination.[10] Therefore, the choice of catalyst, ligand, and base is critical for success.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-oxocyclohexanecarboxamide derivative. This is often the rate-determining step for alkyl halides.[2]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate 'ate' complex.[3][14] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mt.com [mt.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 3-bromo-2-oxocyclohexanecarboxamide using <italic>N</italic>-bromosuccinimideas bromo-reagent-Academax [academax.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of 4-Oxocyclohexanecarboxamide Libraries
Introduction: The Therapeutic Potential of 4-Oxocyclohexanecarboxamide Scaffolds
The 4-oxocyclohexanecarboxamide core is a privileged scaffold in medicinal chemistry, offering a three-dimensional structural motif that can be readily functionalized to explore diverse chemical space. Libraries based on this scaffold have shown promise in yielding compounds with a range of biological activities, including antimicrobial and analgesic properties.[1] The inherent conformational rigidity and the presence of key hydrogen bond donors and acceptors make these libraries a valuable resource for identifying novel modulators of various biological targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for new therapeutic agents.[2][3][4] This guide provides a detailed overview of the principles and methodologies for designing and implementing robust HTS campaigns for 4-oxocyclohexanecarboxamide libraries.
Strategic Considerations for Assay Design
The selection of an appropriate assay format is critical for the success of any HTS campaign. The choice depends on the putative biological target and the desired outcome of the screen (e.g., identifying inhibitors, activators, or modulators of a specific pathway). HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays.[5][6][7]
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of library compounds with the target.[8][9] They are generally simpler to develop and execute than cell-based assays and provide direct evidence of target engagement.
-
Cell-Based Assays: These assays use living cells to measure the effect of compounds on a biological pathway or phenotype.[10][11][12] They provide more physiologically relevant information but can be more complex to optimize and interpret.
A typical HTS workflow, from assay development to hit confirmation, is depicted below.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Assay - Screening for Kinase Inhibitors using Fluorescence Polarization (FP)
Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[13][14][15] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (e.g., a kinase), its tumbling is slowed, leading to an increase in the polarization of the emitted light. In a competitive binding assay format, library compounds that bind to the kinase will displace the tracer, resulting in a decrease in fluorescence polarization.
Target Rationale: Kinases are a major class of drug targets, and many small molecule inhibitors have been developed against them. The 4-oxocyclohexanecarboxamide scaffold can be elaborated to present functionalities that interact with the ATP-binding pocket of kinases.
Materials and Reagents:
-
Purified, active kinase of interest
-
Fluorescently labeled tracer (a known ligand or ATP analog with high affinity for the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
4-Oxocyclohexanecarboxamide library, typically dissolved in DMSO at 10 mM
-
Positive control inhibitor (a known inhibitor of the kinase)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization[16]
Step-by-Step Protocol:
-
Tracer Concentration Optimization:
-
Prepare a serial dilution of the fluorescent tracer in kinase assay buffer.
-
Add the tracer dilutions to the wells of a 384-well plate.
-
Measure the fluorescence intensity and polarization of each concentration.
-
Select a tracer concentration that gives a stable and robust fluorescence signal (typically 2-3 times the background) and is below its Kd for the kinase to ensure assay sensitivity.
-
-
Kinase Titration:
-
Using the optimized tracer concentration, perform a serial dilution of the kinase in assay buffer.
-
Add the kinase dilutions to the wells containing the tracer.
-
Incubate at room temperature for a time sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Measure the fluorescence polarization.
-
Determine the kinase concentration that results in a significant shift in polarization (e.g., 80% of the maximum shift) to be used in the HTS.
-
-
HTS Plate Layout and Compound Dispensing:
-
Design the plate map to include wells for the library compounds, positive controls, and negative controls.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the 10 mM 4-oxocyclohexanecarboxamide library compounds into the assay wells.
-
Dispense the positive control inhibitor and DMSO into their respective wells.
-
-
Reagent Addition and Incubation:
-
Prepare a master mix of the kinase and fluorescent tracer in assay buffer at their optimized concentrations.
-
Dispense the kinase/tracer mix into all wells of the assay plate.
-
Incubate the plates at room temperature for the predetermined equilibrium time.
-
-
Data Acquisition and Analysis:
Data Interpretation and Quality Control:
| Parameter | Formula | Desired Value | Reference |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 | [17][18][19] |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 5 | [18] |
| Percent Inhibition | 100 * (1 - (Signalcompound - Meanneg) / (Meanpos - Meanneg)) | N/A | [20] |
A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS.[14][17]
Caption: Principle of a competitive fluorescence polarization assay.
Protocol 2: Cell-Based Assay - Screening for Modulators of a Signaling Pathway using a Reporter Gene Assay
Principle: Reporter gene assays are a common type of cell-based assay used to measure the activation or inhibition of a specific signaling pathway.[3][10] This is achieved by engineering a cell line to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in the reporter signal indicates that a compound is modulating the pathway.
Target Rationale: Many cellular processes are regulated by complex signaling pathways. Phenotypic screening using cell-based assays can identify compounds that modulate these pathways, even without prior knowledge of the specific molecular target.[21] The 4-oxocyclohexanecarboxamide scaffold could interact with various proteins within a signaling cascade.
Materials and Reagents:
-
A stable cell line expressing the reporter gene construct.
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
4-Oxocyclohexanecarboxamide library (10 mM in DMSO).
-
A known activator or inhibitor of the signaling pathway (positive control).
-
DMSO (negative control).
-
Reagent for detecting the reporter gene product (e.g., luciferase assay substrate).
-
White, opaque, 384-well cell culture plates.
-
A luminometer or fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the reporter cell line to the appropriate confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a predetermined optimal density.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
The next day, use an automated liquid handler to add the 4-oxocyclohexanecarboxamide library compounds, positive control, and negative control to the appropriate wells.
-
Incubate the plates for a period sufficient to elicit a response in the signaling pathway (this will need to be optimized, but is typically 6-24 hours).
-
-
Reporter Gene Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the reporter gene detection reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal from each well using a microplate reader.
-
Normalize the data to the controls on each plate to account for plate-to-plate variability.
-
Calculate the percent activation or inhibition for each compound.
-
Determine the Z'-factor for the assay.
-
Data Interpretation and Quality Control:
Similar to the biochemical assay, a Z'-factor of ≥ 0.5 is desirable for a robust cell-based HTS.[17][22] It is also crucial to perform counter-screens to identify compounds that may interfere with the reporter enzyme or are cytotoxic, as these can lead to false-positive results.[23]
Caption: A schematic of a cell-based reporter gene assay.
Advanced Assay Technologies for Screening 4-Oxocyclohexanecarboxamide Libraries
Beyond traditional FP and reporter gene assays, several other advanced technologies are well-suited for HTS of small molecule libraries.[24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology offers an improved signal-to-background ratio compared to standard FRET by using long-lifetime lanthanide donors. This reduces interference from compound autofluorescence and scattered light. HTRF® (Homogeneous Time-Resolved Fluorescence) is a popular commercially available TR-FRET technology.[24]
-
AlphaScreen® and AlphaLISA®: These are bead-based proximity assays that are highly sensitive and amenable to miniaturization.[25][26][27] In an AlphaScreen® assay, a donor bead and an acceptor bead are brought into proximity by a biological interaction. Excitation of the donor bead leads to the generation of singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. AlphaLISA® is a similar technology that produces a luminescent signal with a narrower emission spectrum, making it less prone to color-quenching interference from library compounds.[26][28]
| Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding. | Homogeneous, real-time, cost-effective. | Requires a fluorescent probe, sensitive to light scattering. |
| Reporter Gene Assays | Measures the expression of a reporter gene linked to a specific signaling pathway. | Physiologically relevant, can identify pathway modulators. | Indirect measure of target engagement, potential for off-target effects. |
| TR-FRET (e.g., HTRF®) | FRET using a long-lifetime lanthanide donor to reduce background fluorescence. | High signal-to-background, reduced compound interference. | Requires specific labeling of interacting partners. |
| AlphaScreen®/AlphaLISA® | Bead-based proximity assay generating a luminescent or chemiluminescent signal. | Highly sensitive, amenable to miniaturization, no-wash format. | Can be sensitive to light and singlet oxygen quenchers. |
Hit Validation and Follow-up Studies
The primary HTS will identify a set of "hits" that show activity in the initial screen. However, it is crucial to perform follow-up studies to confirm these hits and eliminate false positives.[23][29]
-
Dose-Response Curves: Confirmed hits should be re-tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Orthogonal Assays: Hits should be validated in a secondary assay that uses a different detection technology or format to ensure that the observed activity is not an artifact of the primary assay.
-
Selectivity Profiling: Active compounds should be tested against related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Analogs of the confirmed hits can be synthesized and tested to understand the relationship between their chemical structure and biological activity.[30]
Conclusion
The 4-oxocyclohexanecarboxamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. A well-designed and rigorously validated HTS campaign is essential for unlocking the full potential of libraries based on this scaffold. By carefully selecting the appropriate assay format, optimizing experimental conditions, and implementing robust quality control measures, researchers can increase the likelihood of identifying high-quality lead compounds for further development. The protocols and principles outlined in this guide provide a solid foundation for initiating such screening efforts.
References
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
- Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bossé, R., & Pétrin, M. (2008). The use of AlphaScreen technology in HTS. Current chemical genomics, 1, 2–10.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Dispendix. (2024).
- nanomicronspheres. (n.d.).
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian (Ed.), Assay Guidance Manual.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Revvity. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Coussens, T. P., & Auld, D. S. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In Probe Development.
- Mo, J., Xing, Y., & Yang, Y. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. RSC Advances, 8(61), 34948-34955.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening Libraries for Small-Molecule Drug Discovery.
- Molecular Devices. (n.d.). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Yeh, J. R., & Crews, C. M. (2003). Chemical genetics: adding to the diverse arsenal of genetic approaches. Current opinion in chemical biology, 7(1), 55–61.
- News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.
- BellBrook Labs. (2025).
- Malo, N., Hanley, J. A., Le-Nivet, S., Cerquozzi, S., & Pelletier, J. (2006). Statistical practice in high-throughput screening data analysis.
- Nosova, N. V., Lezhnina, D. D., Geina, O. N., Novikova, V. V., & Gein, V. L. (2020). Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. Russian Journal of General Chemistry, 90(10), 1845-1850.
- Janzen, W. P. (2009). Enzyme assay design for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 565, 107–126.
- Thermo Fisher Scientific. (2025).
- Molecular Devices. (n.d.).
- BPS Bioscience. (n.d.).
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?
- ResearchGate. (n.d.).
- Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics (Oxford, England), 27(13), 1885–1887.
- BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Revvity. (n.d.). Rapid, consistent, and flexible dispensing of AlphaLISA and HTRF reagents using the FlexDrop Plus non-contact dispenser.
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Yale Center for Molecular Discovery. (n.d.). Detection Methods.
- Singh, N., & Selvi, R. B. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). PloS one, 12(8), e0182881.
- de Lartigue, G. (2022). Advances in luminescence-based technologies for drug discovery. Drug Discovery Today: Technologies, 43, 1-9.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). qHTS protocols for HTRF-based and AlphaLISA-based TNF-α assays.
- Revvity. (n.d.). AlphaLISA SureFire Ultra.
- Wang, G. R., Wu, M., Li, Z., & Xia, M. (2011). Two high throughput screen assays for measurement of TNF-α in THP-1 cells. The open conference proceedings journal, 2, 26–33.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- ResearchGate. (2023). Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides.
- Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery.
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Application Note: A Scalable, Robust Synthesis of 4-Oxocyclohexanecarboxamide Intermediates for Pharmaceutical Development
Abstract
4-Oxocyclohexanecarboxamide is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of various therapeutic agents. Its scale-up production, however, is frequently hampered by challenges related to process safety, impurity control, and achieving consistent, high yields. This application note presents a comprehensive, two-part protocol for the kilogram-scale synthesis of 4-oxocyclohexanecarboxamide. The process begins with the synthesis of ethyl 4-oxocyclohexanecarboxylate, followed by a robust, direct amidation procedure. We provide detailed, step-by-step methodologies, explain the rationale behind critical process parameters, and offer a troubleshooting guide to address common scale-up challenges. The protocols described herein are designed to be self-validating, ensuring safety, efficiency, and reproducibility for researchers, scientists, and drug development professionals.
Introduction
The 1,4-disubstituted cyclohexane ring is a crucial structural motif in pharmaceutical development, offering a rigid scaffold for creating constrained analogues of bioactive molecules. 4-Oxocyclohexanecarboxamide, in particular, is a valuable building block for synthesizing complex molecules, including potential CCR5 antagonists for HIV-1 treatment. The presence of both a ketone and an amide functional group allows for diverse subsequent chemical transformations.
However, transitioning the synthesis of such intermediates from the bench to a manufacturing scale introduces significant challenges. These include managing exothermic reactions, controlling the formation of process-related impurities, and developing purification strategies that are practical for large quantities.[1] Issues such as inefficient mixing and heat transfer in larger vessels can lead to localized "hot spots," promoting side reactions and reducing overall yield.[1][2] This guide provides a field-proven, scalable process designed to mitigate these risks and deliver a high-purity final product.
Overall Synthetic Strategy
The synthesis is structured as a two-part process for clarity and ease of implementation.
-
Part I: Synthesis of Ethyl 4-oxocyclohexanecarboxylate (Intermediate 1). This step establishes the core carbocyclic framework.
-
Part II: Direct Amidation to 4-Oxocyclohexanecarboxamide (Target Compound). This step efficiently converts the intermediate ester into the final amide product.
The entire workflow is designed to minimize complex purification steps and utilize readily available, cost-effective reagents suitable for industrial production.[2]
Figure 1: Overall workflow for the synthesis of 4-Oxocyclohexanecarboxamide.
Part I: Kilogram-Scale Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate
This initial phase focuses on preparing the key ester intermediate. The chosen route proceeds through a cyanohydrin formation followed by dehydration, a well-documented and scalable pathway for modifying the cyclohexane core.[2][3]
Detailed Protocol: Cyanohydrin Formation
Materials:
-
Ethyl 4-oxocyclohexane-1-carboxylate (10.0 kg, 58.75 mol)
-
Ammonium chloride (4.73 kg, 88.13 mol)
-
Sodium cyanide (4.32 kg, 88.13 mol)
-
Dichloromethane (DCM) (40 L)
-
Water (65 L)
-
200 L jacketed glass reactor with overhead stirring and temperature control.
Procedure:
-
Charge the reactor with water (65 L) and ammonium chloride (4.73 kg). Stir until all solids are dissolved.
-
Cool the reactor jacket to 0-5°C.
-
In a separate vessel, dissolve ethyl 4-oxocyclohexane-1-carboxylate (10.0 kg) in DCM (40 L).
-
Slowly add the DCM solution to the cooled aqueous solution in the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. An initial turbidity will be observed.[2]
-
In a separate vessel, carefully dissolve sodium cyanide (4.32 kg) in water (15 L). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Slowly add the sodium cyanide solution to the reactor over 90-120 minutes, maintaining the internal temperature between 0-5°C.
-
Stir the biphasic mixture at 0-5°C for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking an aliquot from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Drain the lower organic (DCM) layer. Extract the aqueous layer with DCM (2 x 10 L).
-
Combine all organic layers. Wash with brine (15 L), dry over anhydrous sodium sulfate (2 kg), filter, and concentrate under reduced pressure to obtain crude ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate as an oil. This crude product is typically used directly in the next step without further purification.
Detailed Protocol: Dehydration
Materials:
-
Crude ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate (from the previous step)
-
Pyridine (20 L)
-
Phosphorus oxychloride (POCl₃) (7.2 L, 77.5 mol)
-
Toluene (50 L)
-
Saturated sodium bicarbonate solution
Procedure:
-
Charge the 200 L reactor with pyridine (20 L) and the crude cyanohydrin from the previous step.
-
Cool the reactor jacket to 0-5°C.
-
Slowly add phosphorus oxychloride (7.2 L) dropwise over 2-3 hours, ensuring the internal temperature does not rise above 10°C. This addition is exothermic.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 3-4 hours.
-
IPC: Monitor the reaction by TLC or GC to confirm the formation of the dehydrated product.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice (50 kg) and toluene (50 L).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 L), 1N HCl (2 x 15 L), and saturated sodium bicarbonate solution (20 L) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate as a crude oil.
Part II: Scale-Up Synthesis of 4-Oxocyclohexanecarboxamide
The conversion of the cyano-ester intermediate to the target amide is achieved through a robust hydrolysis and amidation sequence. This approach leverages common, inexpensive reagents and avoids the use of costly and often hazardous coupling agents that can be problematic on a large scale.[1]
Detailed Protocol: Hydrolysis and Amidation
Materials:
-
Crude ethyl 4-cyanocyclohex-3-ene-1-carboxylate (from Part I)
-
Aqueous Ammonia (25-30%) (60 L)
-
Methanol (20 L)
-
Raney Nickel (approx. 800 g, aqueous slurry)
-
High-pressure autoclave (minimum 200 L capacity)
Procedure:
-
Charge the high-pressure autoclave with a solution of the crude ester in methanol (20 L).
-
Add aqueous ammonia (60 L) to the autoclave.
-
Carefully add the Raney Nickel slurry. CAUTION: Raney Nickel is pyrophoric when dry and must be handled as a slurry. It is also a catalyst for hydrogenation.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 5-6 kg/cm ².[2]
-
Heat the mixture to 40-50°C and stir vigorously. The reaction involves both the reduction of the nitrile and alkene, and the aminolysis of the ester.
-
IPC: Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the saturated amide via HPLC.
-
Once the reaction is complete (typically 8-12 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry out, as it can become pyrophoric. Keep it wet with water.
-
Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.
-
The resulting aqueous solution contains the crude 4-aminomethylcyclohexane-1-carboxamide. This is then subjected to an oxidative workup to form the target keto-amide.
-
Adjust the pH of the aqueous solution to ~3-4 with concentrated HCl.
-
Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) portion-wise to perform a diazotization followed by hydrolysis to the ketone.
-
After the reaction is complete, extract the product with a suitable solvent like ethyl acetate.
-
Concentrate the organic layers and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure 4-oxocyclohexanecarboxamide.
Process Optimization and Troubleshooting
Scaling up chemical synthesis is rarely a linear process; new challenges often emerge that were not apparent at the laboratory scale.[4]
Critical Parameter Control
| Parameter | Stage | Recommended Range | Rationale & Expected Outcome |
| Temperature | Cyanohydrin Formation | 0-5°C | Prevents decomposition of the cyanohydrin and minimizes side reactions. Ensures high conversion to the desired intermediate.[2] |
| Reagent Addition Rate | Dehydration (POCl₃) | 2-3 hours | Controls the exothermic reaction, preventing thermal runaway and improving process safety.[5] |
| Hydrogen Pressure | Reductive Amination | 5-6 kg/cm ² | Sufficient pressure to ensure efficient reduction of the nitrile and double bond without requiring specialized high-pressure equipment.[6] |
| Catalyst Loading | Reductive Amination | ~5-10% w/w | Balances reaction time with cost and ease of filtration. Higher loading speeds up the reaction but complicates removal. |
| pH Control | Final Workup | 3-4 | Critical for the oxidative workup step to efficiently convert the amine to the ketone. |
Troubleshooting Guide
Figure 2: Troubleshooting flowchart for common scale-up issues.
Safety Considerations for Scale-Up
-
Highly Toxic Reagents: Sodium cyanide is extremely toxic. All handling must occur in a designated, well-ventilated area with continuous monitoring for hydrogen cyanide gas. An emergency cyanide poisoning antidote kit must be readily available.
-
Exothermic Reactions: The addition of POCl₃ is highly exothermic. A reliable cooling system and slow, controlled addition are critical to prevent a thermal runaway. It is strongly recommended to have a quench solution ready in case of a cooling failure.[5]
-
Pyrophoric Catalysts: Raney Nickel is pyrophoric. It must be handled as a slurry and never be allowed to dry in the air. The filter cake from the reaction must be quenched with copious amounts of water immediately after filtration.
-
Flammable Solvents: The process uses large volumes of flammable solvents like DCM and Toluene. All equipment must be properly grounded to prevent static discharge, and the processing area must be rated for flammable solvent handling.
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, lab coats, and safety goggles, is mandatory. For handling sodium cyanide, a full-face respirator with an appropriate cartridge is required.
Conclusion
This application note provides a validated and scalable two-part process for the synthesis of 4-oxocyclohexanecarboxamide. By detailing the protocols, explaining the rationale behind key process decisions, and providing a framework for troubleshooting, this guide serves as a valuable resource for drug development professionals. The emphasis on using cost-effective reagents and designing for process safety makes this methodology suitable for large-scale industrial production, facilitating the supply of this critical pharmaceutical intermediate.
References
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- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Oxocyclohexanecarboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Oxocyclohexanecarboxamide via recrystallization. It is structured as a troubleshooting and FAQ resource to directly address challenges encountered in the laboratory, grounded in the fundamental principles of crystallization.
Introduction: The Art and Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. Soluble impurities, being present in lower concentrations, remain in the "mother liquor."[2] This guide will navigate the practical nuances of applying this theory to 4-Oxocyclohexanecarboxamide.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the recrystallization of 4-Oxocyclohexanecarboxamide.
Question: I've added the hot solvent, but my solution won't crystallize upon cooling. What's wrong?
Answer: This is the most frequent challenge in recrystallization and typically points to a non-saturated solution.[3]
-
Core Problem: You have likely used too much solvent. For crystallization to occur, the concentration of the solute must exceed its solubility limit in the cold solvent. An excess of solvent keeps the compound fully dissolved even at low temperatures.[3][4]
-
Immediate Solutions:
-
Induce Nucleation: First, try to initiate crystal growth. Scratch the inner wall of the flask at the solution's surface with a glass stirring rod.[4][5] The microscopic scratches provide nucleation sites for crystals to form.
-
Seed Crystals: If you have a small amount of pure 4-Oxocyclohexanecarboxamide, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent.[4] This will increase the concentration of your compound. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to "crash out" too quickly.[4]
-
-
Long-Term Strategy: In future experiments, add the hot solvent portion-wise (in small increments) until the solid just dissolves to ensure you are using the minimum amount required.[5]
Question: Instead of crystals, an oily liquid has separated from my solution. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing.[4] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the melting point of the mixture.[3][4]
-
Scientific Rationale: Impurities often dissolve more readily in the molten compound than in the solvent, meaning the oil droplets that form are highly impure, defeating the purpose of the purification.[4]
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small, measured amount of additional hot solvent to decrease the saturation point slightly.[4] This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
-
Ensure very slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[3]
-
If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point should be selected for the next attempt.
-
Question: My final yield of purified 4-Oxocyclohexanecarboxamide is very low. What are the potential causes?
Answer: A low yield suggests that a significant portion of your product was lost during the process.
-
Common Causes & Solutions:
-
Excess Solvent: As discussed, using too much solvent will keep a larger amount of your product dissolved in the mother liquor even after cooling.[4] Always use the minimum amount of hot solvent.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and add a slight excess of hot solvent before filtering.[6] This excess can be boiled off later.
-
Excessive Washing: Washing the collected crystals with large volumes of cold solvent can dissolve some of the product.[2] Use only a minimal amount of ice-cold solvent to rinse the crystals.
-
Inappropriate Solvent Choice: If the compound has relatively high solubility in the chosen solvent even at low temperatures, losses will be high. A different solvent may be required.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for 4-Oxocyclohexanecarboxamide?
The ideal solvent must dissolve the compound well at its boiling point but poorly at room temperature or in an ice bath.[1][7] Given the polar nature of 4-Oxocyclohexanecarboxamide (containing both ketone and amide functional groups), polar solvents are a logical starting point.
-
Recommended Candidates:
-
Water: A good choice for polar compounds, but solubility must be tested.
-
Ethanol/Methanol: Often effective for moderately polar molecules.
-
Mixed Solvents: An ethanol/water or ethyl acetate/hexane system can be very effective. In a mixed system, you dissolve the compound in a minimal amount of the "good" hot solvent (in which it is highly soluble) and then add the "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is cooled slowly.[5]
-
Solvent Selection Workflow
Caption: Solvent selection decision workflow.
Q2: Should I use activated charcoal?
Activated charcoal can be used to remove colored impurities through adsorption.[8] If your hot, dissolved solution of 4-Oxocyclohexanecarboxamide has a noticeable color, you may benefit from this step.
-
Procedure: After dissolving the crude solid, cool the solution slightly from boiling. Add a very small amount of activated charcoal (e.g., the tip of a spatula). Reheat the mixture to boiling for a few minutes. The charcoal must then be removed via hot gravity filtration before the solution is cooled to crystallize.[6]
-
Caution: Using too much charcoal can adsorb your desired product, leading to a lower yield.[4]
Q3: How fast should I cool my solution?
Slow cooling is critical.[5] Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, often impure, crystals.[4] Allowing the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath promotes the growth of larger, purer crystals.
Experimental Protocol: Recrystallization of 4-Oxocyclohexanecarboxamide
This protocol assumes ethanol is a suitable solvent, as determined by preliminary tests.
1. Dissolution:
-
Place the crude 4-Oxocyclohexanecarboxamide into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add a small portion of ethanol, begin stirring, and heat the mixture gently towards the boiling point.
-
Continue adding hot ethanol in small increments until the solid is completely dissolved. The goal is to form a clear, saturated solution at the boiling point of the solvent.[6]
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat.
-
Add a small amount of activated charcoal.
-
Reheat to boiling for 2-3 minutes.
3. Hot Gravity Filtration (If charcoal was used or insoluble impurities are present):
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Place the receiving Erlenmeyer flask on the hotplate and heat it with a small amount of solvent to allow hot solvent vapors to warm the apparatus.
-
Quickly pour the hot solution through the fluted filter paper. This step removes the charcoal and any other insoluble impurities.[9]
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation.[6]
-
Allow the solution to cool undisturbed to room temperature. Crystal formation should begin during this period.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[5]
5. Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration.[8]
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals for several minutes to help them dry.
6. Drying and Analysis:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Allow the product to air-dry completely. A drying oven set to a low temperature (well below the compound's melting point) can also be used.
-
Once dry, weigh the purified product and calculate the percent recovery.
-
Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.
Troubleshooting Flowchart: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Data Presentation
The success of a recrystallization is quantified by yield and purity analysis.
Table 1: Illustrative Purification Data
| Parameter | Crude Product | Purified Product |
|---|---|---|
| Appearance | Off-white to tan powder | White crystalline solid |
| Mass (g) | 5.00 | 4.15 |
| % Recovery | N/A | 83% |
| Melting Point (°C) | 145-151°C (broad) | 155-157°C (sharp) |
| Purity (by HPLC) | 94.5% | 99.7% |
Note: These values are illustrative and will depend on the initial purity of the crude material and the specific experimental execution.
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Water | 100 | High | Excellent for highly polar compounds. High boiling point provides a large temperature gradient for crystallization.[10] |
| Ethanol | 78 | High | A versatile and common solvent for many organic solids.[10] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Often used in a solvent pair with hexane.[11] |
| Acetone | 56 | Medium | A strong solvent, sometimes too effective, leading to poor recovery.[11] |
| Hexane | 69 | Low | Suitable for non-polar compounds; often used as the "bad" solvent in a mixed pair.[10] |
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Troubleshooting Problems in Crystal Growing. (2019). ThoughtCo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Guide for crystallization. Various Sources. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization. IGNOU. [Link]
-
Recrystallization I. Swarthmore College. [Link]
-
Recrystallization PDF. University of Toronto. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 4-Oxocyclohexanecarboxamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarboxamide. As a key building block in medicinal chemistry and materials science, achieving a high yield of this versatile synthon is often critical.[1] This guide, structured in a question-and-answer format, is designed to troubleshoot common issues encountered during its synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
Understanding the Synthesis: Common Pathways
The synthesis of 4-Oxocyclohexanecarboxamide typically originates from 4-Oxocyclohexanecarboxylic acid or its ester derivatives. The core transformation is the formation of an amide bond, a fundamental reaction in organic chemistry that is nonetheless fraught with potential pitfalls. The chosen pathway significantly impacts reaction conditions and potential side products.
Caption: Common synthetic routes to 4-Oxocyclohexanecarboxamide.
Troubleshooting Guide & FAQs
This section addresses the most frequent challenges leading to low yields.
Q1: My reaction from 4-Oxocyclohexanecarboxylic acid and ammonia (or an amine) is showing very low conversion, even with prolonged heating. What is happening?
Answer: This is a classic issue in amide synthesis. The acidic proton of your carboxylic acid reacts instantly with the basic ammonia or amine in an acid-base neutralization. This forms a stable ammonium carboxylate salt.[2][3] This salt is unreactive and requires significant thermal energy (often >150 °C) to dehydrate and form the amide bond. Simply heating at moderate temperatures is often insufficient to drive the equilibrium toward the product.
Troubleshooting Steps:
-
Use a Coupling Agent: The most common solution is to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or HATU convert the hydroxyl group of the acid into a better leaving group, allowing the reaction to proceed at room temperature.[4]
-
Convert to an Acid Chloride: A more robust, two-step method involves converting the carboxylic acid to the highly reactive 4-oxocyclohexanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts rapidly with ammonia or amines to form the amide.[5]
Q2: I've converted my starting material to the acid chloride, but the yield of the final amide is still under 50%. Why?
Answer: While the acid chloride is highly reactive, its reaction with an amine nucleophile (like ammonia) generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2][3] This HCl will immediately neutralize a second equivalent of your amine base, rendering it non-nucleophilic.
R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻
If you use only one equivalent of your amine, your theoretical maximum yield is capped at 50%.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use at least two equivalents of the amine nucleophile. One equivalent acts as the nucleophile, and the second acts as a base to scavenge the generated HCl.
-
Add a Non-Nucleophilic Base: A more atom-economical approach is to use one equivalent of your amine and one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. This base will neutralize the HCl without consuming your valuable nucleophile.[2]
-
Ensure Anhydrous Conditions: Acid chlorides are highly sensitive to moisture. Any water present will hydrolyze the acid chloride back to the unreactive carboxylic acid, reducing your yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: My TLC analysis shows the disappearance of my starting material, but multiple new spots have appeared, and my desired product spot is faint. What are these side products?
Answer: The presence of a ketone functionality in your molecule opens the door to several potential side reactions, especially under harsh conditions (strong base or high heat).
Potential Side Reactions:
-
Aldol-type Condensation: Under basic conditions, the α-protons next to the ketone can be deprotonated, leading to self-condensation reactions between two molecules of your starting material or product.
-
Over-oxidation/Decomposition: If using an oxidation-based route to synthesize the starting material, harsh oxidants can lead to ring-opening or other degradation products.[1]
-
Formation of Oxime: If hydroxylamine or a derivative is present as an impurity or in a subsequent step, it can react with the ketone to form an oxime.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting guide for identifying side reactions.
Q4: I believe the reaction worked, but I'm losing most of my product during the aqueous workup and extraction. How can I improve my purification?
Answer: 4-Oxocyclohexanecarboxamide is a relatively polar molecule with both a hydrogen-bond-donating amide group and a hydrogen-bond-accepting ketone and amide carbonyl. This can impart a degree of water solubility, leading to poor recovery from standard extractions with less polar organic solvents like ethyl acetate or dichloromethane (DCM).
Troubleshooting Steps:
-
Increase Solvent Polarity for Extraction: If you must perform an extraction, consider using a more polar solvent system, such as a mixture of chloroform and isopropanol, or performing multiple (5-7) extractions instead of the usual three.
-
Salt Out the Product: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.[7]
-
Evaporate and Crystallize: Often, the best method is to avoid liquid-liquid extraction altogether. If your reaction solvent is volatile (e.g., DCM, THF), concentrate the reaction mixture under reduced pressure. Then, perform a crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to isolate the pure product.
-
Column Chromatography: If crystallization fails, silica gel chromatography is a reliable option. Use a solvent system with moderate polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
Optimized Protocol: Acid Chloride Method
This protocol is recommended for its reliability and generally high yields. It avoids the equilibrium issues of direct amidation and the high temperatures that can cause side reactions.
Step 1: Synthesis of 4-Oxocyclohexanecarbonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add 4-Oxocyclohexanecarboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction will evolve HCl and SO₂ gas.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-oxocyclohexanecarbonyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Amidation
-
Setup: In a separate, oven-dried round-bottom flask under an inert atmosphere, dissolve your amine (e.g., a 0.5 M solution of ammonia in dioxane, 2.2 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the cold, stirring amine solution.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup:
-
Filter the reaction mixture to remove the ammonium chloride salt byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Oxocyclohexanecarboxamide.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes.
| Parameter | Direct Amidation | Acid Chloride Method | Coupling Agent Method |
| Temperature | >150 °C | 0 °C to Room Temp | Room Temperature |
| Reagents | Ammonia/Amine | SOCl₂, Amine/Base | DCC/HATU, Amine |
| Common Yield | Low to Moderate | High | High |
| Key Advantage | One step | Reliable, high conversion | Mild conditions |
| Key Disadvantage | High energy, side reactions | Two steps, moisture sensitive | Reagent cost, byproduct removal |
References
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- Malla Reddy Vanga, P. K. (2016).
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2020).
- Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. (2022). PMC - NIH.
- Amide formation from carboxylic acid deriv
- Amide formation from carboxylic acid deriv
- Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Prepar
- Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010).
- Amide Formation
- 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent. (n.d.). Benchchem.
- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses Procedure.
- Reaction of substituted 6-oxocyclohexane- 1,3-dicarboxamides with hydroxylamine. (2020).
Sources
Optimization of reaction conditions for 4-Oxocyclohexanecarboxamide synthesis
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable bifunctional intermediate.[1] Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, question-and-answer-based troubleshooting guides to ensure the success of your experiments.
Section 1: Synthesis via Partial Hydrolysis of 4-Cyanocyclohexanone
The most common and direct route to 4-Oxocyclohexanecarboxamide is the partial hydrolysis of 4-cyanocyclohexanone. However, this reaction is notoriously challenging due to the delicate balance required to prevent over-hydrolysis to the corresponding carboxylic acid.[2][3] The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid, and since nitriles can be more difficult to hydrolyze than amides, stopping the reaction at the desired stage requires careful control of conditions.[2]
Frequently Asked Questions (FAQs)
Question 1.1: I am planning to synthesize 4-Oxocyclohexanecarboxamide from 4-cyanocyclohexanone. What are the recommended starting conditions?
Answer: For researchers new to this synthesis, we recommend starting with milder, more controlled hydrolysis methods over harsh acidic or basic conditions which tend to favor the formation of the carboxylic acid byproduct.[2][3][4] A highly effective and mild method involves the use of alkaline hydrogen peroxide.[4]
A reliable starting point is the use of Urea-Hydrogen Peroxide (UHP), a solid and stable source of H₂O₂, in an alkaline solution such as sodium hydroxide in aqueous ethanol.[4] This method often provides good yields of the primary amide while minimizing the risk of over-hydrolysis. Alternatively, carefully controlled hydrolysis using a strong acid like HCl at a moderately elevated temperature (e.g., 40°C) can also be effective, but requires stringent monitoring.[2][3]
Question 1.2: My primary issue is low yield. The main contaminant is 4-oxocyclohexanecarboxylic acid. How can I prevent this over-hydrolysis?
Answer: This is the most common challenge in this synthesis. The amide product can readily hydrolyze further under the reaction conditions.[4] To maximize the yield of 4-Oxocyclohexanecarboxamide, you must moderate the reaction's reactivity.
Key Optimization Strategies:
-
Lower the Temperature: High temperatures accelerate both the desired partial hydrolysis and the undesired full hydrolysis. Running the reaction at a lower temperature (e.g., room temperature to 40°C) will slow down the second hydrolysis step more significantly than the first, allowing the amide to accumulate.
-
Control Reagent Stoichiometry: Use a limited amount of your hydrolysis reagent (acid or base). For base-catalyzed hydrolysis, using a substoichiometric amount of base relative to the nitrile can be effective. For the hydrogen peroxide method, ensure the concentration of NaOH is carefully controlled.
-
Reduce Reaction Time: The longer the reaction proceeds after the nitrile has been consumed, the more amide will convert to the carboxylic acid. It is crucial to monitor the reaction closely and quench it as soon as the starting material has disappeared or when the concentration of the amide product is at its maximum.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For instance, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage in certain cases.[2][3]
Troubleshooting Guide: Partial Hydrolysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / High Carboxylic Acid Content | 1. Reaction temperature is too high.2. Reaction time is too long.3. Concentration of acid/base is too high. | 1. Decrease temperature to 30-40°C or lower.2. Monitor reaction by TLC/LCMS every 30 mins and quench immediately upon starting material consumption.3. Reduce catalyst loading or use a milder reagent system (e.g., Urea-Hydrogen Peroxide).[4] |
| Incomplete Conversion / Starting Material Remains | 1. Insufficient reaction time or temperature.2. Inactive reagents or insufficient catalyst. | 1. Gradually increase temperature in 5°C increments or allow the reaction to run longer, with careful monitoring.2. Use fresh reagents. Ensure the molar ratio of the hydrolyzing agent is appropriate. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing degradation.2. The ketone functionality is participating in side reactions (e.g., aldol condensation) under strong basic conditions. | 1. Run the reaction at a lower temperature.2. Use milder, near-neutral pH conditions if possible, such as enzymatic hydrolysis or specific metal catalysts.[5] Consider protecting the ketone group if side reactions are significant.[6] |
Experimental Protocol: Mild Hydrolysis using Urea-Hydrogen Peroxide (UHP)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-cyanocyclohexanone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Cool the solution to 10-15°C in an ice bath. Add sodium hydroxide (approx. 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 20°C.
-
Hydrolysis: Once the base is fully dissolved, add Urea-Hydrogen Peroxide (UHP) (approx. 2-3 equivalents) in small portions. A mild exotherm may be observed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the mixture in an ice bath and neutralize it carefully with dilute HCl to pH ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Workflow Diagram: Troubleshooting Hydrolysis
Caption: Activation and coupling via an O-acylisourea intermediate.
Troubleshooting Guide: Carboxylic Acid Amidation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | 1. Incomplete activation of the carboxylic acid.2. Coupling agent has degraded (moisture sensitive).3. Insufficient base to liberate free ammonia from salt. | 1. Ensure activating agent (e.g., SOCl₂) is fresh and used in slight excess.2. Use freshly opened or properly stored coupling agents.3. If using NH₄Cl, ensure at least 1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is added. |
| Difficult Purification from Urea Byproduct | 1. DCC was used, and the dicyclohexylurea (DCU) byproduct is soluble in the extraction solvent. | 1. DCU is insoluble in many solvents. After the reaction, try filtering the crude reaction mixture through a Celite pad. 2. Switch to EDC, as its urea byproduct is water-soluble and can be easily removed with an aqueous wash. |
| Formation of N-acylurea Byproduct | The O-acylisourea intermediate rearranges before reacting with the amine. | This is more common with sterically hindered acids or weak nucleophiles. Ensure the ammonia source is added shortly after the coupling agent. Running the reaction at a lower temperature (0°C) can also suppress this side reaction. |
Section 3: General Purification and Characterization
Question 3.1: How can I effectively separate 4-Oxocyclohexanecarboxamide from the 4-oxocyclohexanecarboxylic acid byproduct?
Answer: This separation can be challenging due to their similar polarities.
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide remains in the organic layer. Subsequently, wash the organic layer with brine, dry it, and concentrate to obtain the purified amide.
-
Column Chromatography: While possible, complete separation on silica gel can be difficult. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of methanol is a good starting point. Tailing of the carboxylic acid is common.
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or acetone/water) can be an excellent final purification step. [7]
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Vanga, M. R., et al. (2016). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274.
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Google Patents. (2023). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]
-
Scirp.org. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]
-
Reddit. (2024). Nothing has been working for this synthesis-HELP. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Ritter Reaction. Retrieved from [Link]
-
NIH. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. PMC. Retrieved from [Link]
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions for the synthesis of 4a. Retrieved from [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]
Sources
- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. scirp.org [scirp.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Oxocyclohexanecarboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of impurities from preparations of 4-Oxocyclohexanecarboxamide. It is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during purification.
Introduction: The Challenge of Purity
4-Oxocyclohexanecarboxamide is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, containing both a ketone and a primary amide, makes it a versatile synthon. However, synthetic preparations are often contaminated with unreacted starting materials, byproducts, and degradation products. Achieving high purity is paramount for reliable downstream applications and for meeting stringent regulatory standards in drug development. This guide provides practical, field-proven strategies to address these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 4-Oxocyclohexanecarboxamide?
Understanding the potential impurities is the first step toward effective purification. The most common impurities are directly related to the synthetic route employed. A prevalent method for synthesizing 4-Oxocyclohexanecarboxamide is the amidation of 4-Oxocyclohexanecarboxylic acid.
Common Impurities:
-
Unreacted Starting Material: The most common impurity is the starting material, 4-Oxocyclohexanecarboxylic acid. Due to the equilibrium nature of some amidation reactions, complete conversion can be challenging.
-
Coupling Reagent Byproducts: If coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, their corresponding urea byproducts (dicyclohexylurea - DCU, or EDU) will be present. These are often poorly soluble in many organic solvents.
-
Hydrolysis Product: The amide bond can be susceptible to hydrolysis back to the carboxylic acid, especially if the reaction workup involves acidic or basic conditions at elevated temperatures.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as self-condensation of the starting ketone or reactions involving the solvent can occur, though these are typically minor.
Q2: My crude product is an off-white or yellowish solid. How can I remove colored impurities?
Colored impurities are often highly conjugated organic molecules present in trace amounts. They can sometimes be removed during recrystallization.
Troubleshooting Colored Impurities:
If the color persists in the recrystallization solvent, the use of activated charcoal can be effective.
Protocol 1: Decolorization with Activated Charcoal
-
Dissolve the Crude Product: In a suitable flask, dissolve the crude 4-Oxocyclohexanecarboxamide in the minimum amount of a hot recrystallization solvent (see Q3 for solvent selection).
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute or two. This prevents violent boiling when the charcoal is added.
-
Add Activated Charcoal: Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution.
-
Reheat and Swirl: Gently swirl the flask and bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Proceed with Recrystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization as described in Q3.
Q3: I need to purify my 4-Oxocyclohexanecarboxamide by recrystallization. How do I choose the right solvent and what is the best procedure?
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Solvent Selection for 4-Oxocyclohexanecarboxamide:
Given the polar nature of the amide and ketone functional groups, polar solvents are generally good candidates.
| Solvent | Suitability for Recrystallization |
| Water | Potentially a good solvent, especially in a mixed solvent system. |
| Ethanol | Often a good choice for amides.[1] |
| Acetone | A polar aprotic solvent that can be effective.[1] |
| Acetonitrile | Another polar aprotic solvent that has shown good results for amide recrystallization.[1] |
| Ethyl Acetate | May be a suitable solvent, potentially in a mixed system with a non-polar solvent like hexanes. |
Protocol 2: Single-Solvent Recrystallization
-
Solubility Test: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube to the solvent's boiling point and observe again. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude 4-Oxocyclohexanecarboxamide in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Troubleshooting Recrystallization:
-
No Crystals Form: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Oiling Out: If an oil forms instead of crystals, it may be because the solution is supersaturated or the melting point of your compound is lower than the boiling point of the solvent. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
Diagram 1: Recrystallization Workflow
Caption: A general workflow for the purification of 4-Oxocyclohexanecarboxamide by recrystallization.
Q4: Recrystallization is not giving me the desired purity. What other methods can I use?
When recrystallization is insufficient, for example, if impurities have very similar solubility profiles to the product, column chromatography is the next logical step. Given the polarity of 4-Oxocyclohexanecarboxamide, both normal-phase and reversed-phase chromatography can be considered.
Column Chromatography Strategies:
-
Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. For polar compounds like 4-Oxocyclohexanecarboxamide, a relatively polar eluent system will be required, such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol. A drawback can be the strong adsorption of the polar amide to the silica gel, which can lead to peak tailing and lower recovery.
-
Reversed-Phase Chromatography: This method employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This is often a good choice for polar molecules that are highly retained on normal-phase columns.
-
Ion-Exchange Chromatography: If the primary impurity is the starting carboxylic acid, and it is present in significant amounts, anion-exchange chromatography can be a highly effective separation method. The carboxylic acid will bind to the positively charged resin, while the neutral amide will elute.
Protocol 3: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. For 4-Oxocyclohexanecarboxamide, start with solvent systems like 95:5 dichloromethane:methanol or 9:1 ethyl acetate:methanol and adjust the polarity as needed.
-
Column Packing: Pack a column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column with the selected eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Oxocyclohexanecarboxamide.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
References
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? [Online discussion forum]. Available: [Link]
Sources
Technical Support Center: Improving the Solubility of 4-Oxocyclohexanecarboxamide Derivatives
Introduction
Welcome to the technical support center for 4-oxocyclohexanecarboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The unique structure of these derivatives, featuring a polar carboxamide and a ketone group on a non-polar cyclohexane ring, presents a specific set of physicochemical challenges that can impede experimental progress and formulation development.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Understanding the Core Challenge
The solubility of a drug candidate is a critical factor that influences everything from in vitro assay reliability to in vivo bioavailability.[1][2] 4-Oxocyclohexanecarboxamide derivatives often exhibit poor aqueous solubility due to a combination of factors:
-
Molecular Polarity: The presence of a carbonyl (C=O) group and an amide (CONH) group introduces polarity and hydrogen bonding capabilities.[3] However, the bulky, non-polar cyclohexyl ring can dominate, leading to an overall hydrophobic character.
-
Crystal Lattice Energy: The rigid structure and potential for intermolecular hydrogen bonding can lead to a stable crystal lattice that is difficult to disrupt with solvent molecules, resulting in low thermodynamic solubility.
-
Amide Group Chemistry: While amides can participate in hydrogen bonding, they are generally considered non-basic under physiological conditions, limiting the effectiveness of pH modification as a primary solubilization strategy compared to amines or carboxylic acids.[3]
This guide will walk you through systematic approaches to diagnose and overcome these challenges.
Troubleshooting & FAQ
Question 1: My 4-oxocyclohexanecarboxamide derivative is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?
This is the most common issue. Before attempting complex formulation strategies, a systematic initial assessment is crucial to understand the nature of the problem.
Immediate Troubleshooting Steps:
-
Visual Inspection: Observe the mixture closely. Do you see crystalline particles, an amorphous precipitate, or a fine suspension? This can provide clues about the solid-state properties of your compound.
-
Gentle Heating & Agitation: Gently warm the solution (e.g., to 37°C) and continue stirring or vortexing. Some compounds have a slow dissolution rate, and providing additional energy can help overcome the initial kinetic barrier.
-
Particle Size Reduction: If you have solid material, grinding it to a finer powder with a mortar and pestle can significantly increase the surface area available for solvation, which can improve the dissolution rate.[4][5][6]
If these simple steps do not yield a clear solution, the next logical step is to differentiate between poor kinetic solubility and poor thermodynamic solubility.
Workflow: Initial Solubility Assessment
Below is a workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for an insoluble compound.
Question 2: How do I determine if my issue is kinetic or thermodynamic insolubility?
Understanding this distinction is key to selecting the right enhancement strategy.
-
Kinetic Solubility refers to the concentration at which a compound, rapidly added from a high-concentration organic stock (like DMSO), begins to precipitate in an aqueous buffer.[7][8] It is a measure of how quickly a compound falls out of a supersaturated solution. This is often the relevant parameter for high-throughput screening and in vitro assays.[7][9]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions, with excess solid compound present.[9][10] This is a critical parameter for formulation and predicting oral absorption.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is fast and requires minimal compound. It measures the light scattering caused by precipitate formation.
Objective: To determine the concentration at which the compound precipitates from a DMSO-buffered solution.
Materials:
-
10 mM stock solution of your compound in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Plate reader with nephelometry or turbidimetry capability.
Procedure:
-
Add 198 µL of aqueous buffer to the wells of the microplate.
-
Add 2 µL of your 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO).
-
Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100, 50, 25, 12.5 µM, etc.).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity or light scattering in each well using the plate reader.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining true solubility.[11][12]
Objective: To measure the concentration of the compound in a saturated solution at equilibrium.
Materials:
-
Solid (crystalline or amorphous) form of your compound.
-
Aqueous buffer.
-
HPLC-UV or LC-MS/MS for quantification.
-
Shaking incubator.
-
Filter vials (e.g., 0.45 µm PVDF).
Procedure:
-
Add an excess amount of the solid compound to a known volume of buffer in a glass vial (e.g., 1-2 mg in 1 mL). Ensure solid is clearly visible.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.[7]
-
After incubation, allow the vial to stand so that the excess solid settles.
-
Carefully withdraw an aliquot of the supernatant and filter it immediately to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Analysis: The measured concentration is the thermodynamic solubility.
Question 3: My compound has low thermodynamic solubility. Which solubilization strategies are most effective for 4-oxocyclohexanecarboxamide derivatives?
If true equilibrium solubility is the problem, you need to modify the formulation to increase the amount of drug the solvent can hold. Here are the most common strategies, from simplest to most complex.
Strategy 1: pH Modification
While amides are not strongly ionizable, the overall molecule may possess other functional groups, or the stability of the amide bond itself can be pH-dependent.[13][14] The 4-oxo group does not ionize, but extreme pH can catalyze amide hydrolysis.[15]
-
Rationale: Changing the pH can alter the ionization state of other functional groups on the derivative, potentially increasing solubility. However, for a simple 4-oxocyclohexanecarboxamide, the effect is often minimal.
-
How to Test: Use the Shake-Flask method (Protocol 2) with a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Caution: Be aware of chemical stability. Amides can undergo hydrolysis under strongly acidic or basic conditions.[15] Always analyze the sample post-incubation by HPLC or LC-MS to check for degradation products.[16][17]
Strategy 2: Use of Co-solvents
This is one of the most effective and widely used techniques.[18] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[18][19]
-
Rationale: Co-solvents disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[5][19]
-
How to Test:
-
Prepare several stock solutions of your compound in different co-solvents (e.g., 20 mg/mL in 100% PEG 400).
-
Titrate small volumes of the co-solvent stock into your aqueous buffer while vortexing, observing for precipitation.
-
Alternatively, prepare pre-mixed buffer/co-solvent systems (e.g., 10% Ethanol in PBS, 20% PEG 400 in PBS) and determine the solubility in each using the Shake-Flask method.
-
Table 1: Example Solubility Data in Co-solvent Systems
| Formulation Buffer | Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS, pH 7.4 | 1.5 | 1.0 |
| 5% DMSO in PBS | 25.7 | 17.1 |
| 10% Ethanol in PBS | 42.1 | 28.1 |
| 20% PEG 400 in PBS | 115.4 | 76.9 |
| 10% NMP / 90% PBS | 150.2 | 100.1 |
Note: Data is illustrative. Always consider the toxicity and compatibility of the co-solvent with your experimental system.
Strategy 3: Solid Dispersions
For compounds that are highly crystalline and resistant to other methods, creating a solid dispersion is a powerful technique.[20][21] This involves dispersing the drug in a hydrophilic carrier at the molecular level.[22][23]
-
Rationale: By trapping the drug in an amorphous (non-crystalline) state within a water-soluble carrier, the energy barrier of crystal lattice disruption is eliminated.[20] This leads to a higher apparent solubility and faster dissolution.[24][25]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[22]
-
How to Prepare (Solvent Evaporation Method):
-
Dissolve both the drug and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent like methanol or acetone.[24]
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is a solid dispersion, which can be scraped, ground, and then tested for solubility.[24]
-
Workflow: Advanced Solubilization Strategy Selection
Caption: Decision tree for selecting an advanced solubilization strategy.
Question 4: My compound dissolves initially but then precipitates over time. What's happening and how can I fix it?
This is a classic sign of a supersaturated solution, often encountered when using the kinetic solubility method or after diluting a concentrated DMSO stock. The initial concentration exceeds the thermodynamic solubility limit, and the system slowly returns to equilibrium by precipitating the excess compound.
Troubleshooting Steps:
-
Confirm Thermodynamic Solubility: First, determine the true thermodynamic solubility using the Shake-Flask method (Protocol 2). Your final working concentration must be below this limit to ensure long-term stability.
-
Reduce DMSO Concentration: High concentrations of DMSO can create a temporarily stable supersaturated state. Aim for a final DMSO concentration of <1%, and ideally <0.5%, in your final solution.
-
Use Precipitation Inhibitors: Certain polymers can help stabilize supersaturated solutions. In your formulation, consider including a small amount of a polymer like HPMC or PVP. These polymers work by sterically hindering the nucleation and growth of drug crystals.
-
Change the Order of Addition: When preparing your solution, try adding the DMSO stock to the vortexing buffer rather than the other way around. This rapid, high-energy mixing can sometimes prevent the formation of initial nuclei that lead to precipitation.
References
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. Available from: [Link]
-
Mali, K., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]
-
Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available from: [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 238-257. Available from: [Link]
-
Alhassan, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1951. Available from: [Link]
-
A, A., et al. (n.d.). Enhancing solubility of poorly soluble drugs using various techniques. GSC Biological and Pharmaceutical Sciences, 25(03), 205–214. Available from: [Link]
-
Pawar, J., & Farooqui, M. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 5(3). Available from: [Link]
-
Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536. Available from: [Link]
-
A, A., et al. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. GSC Biological and Pharmaceutical Sciences, 26(01), 001–006. Available from: [Link]
-
Tsinman, K., et al. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available from: [Link]
-
Kelly, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 273. Available from: [Link]
-
Pharma.Tips. (n.d.). Troubleshooting Incomplete Dissolution of Tablets. Pharma.Tips. Available from: [Link]
-
Bhaskar Napte. (2022, March 6). How to select Co-solvent during hydrolytic forced degradation? YouTube. Available from: [Link]
-
Digi. (n.d.). Troubleshooting Dissolution Failures in Stability Studies. Pharma Stability. Available from: [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available from: [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
-
PharmTech. (2022). Dissolution Method Troubleshooting. Pharmaceutical Technology. Available from: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. Available from: [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available from: [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Agilent. Available from: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available from: [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona. Available from: [Link]
-
Li, S. Q., & Kelly, R. T. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. Available from: [Link]
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Technical Support Center: Synthesis of 4-Oxocyclohexanecarboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes and to offer practical solutions to challenges encountered during the experimental process.
4-Oxocyclohexanecarboxamide and its parent acid are recognized as versatile bifunctional synthons, crucial for constructing complex molecular architectures in medicinal chemistry.[1] They serve as key precursors in pharmaceutical development, for instance, as intermediates for creating constrained analogs and potential CCR5 antagonists for HIV-1 treatment.[1] This guide aims to empower you to navigate the synthesis with confidence, ensuring high yield and purity.
Primary Synthetic Routes: An Overview
The synthesis of 4-Oxocyclohexanecarboxamide is typically achieved via two primary and reliable pathways starting from commercially available precursors. The choice between these routes often depends on the availability of starting materials, scale, and specific laboratory capabilities.
-
Route A: Amidation of 4-Oxocyclohexanecarboxylic Acid. This is a classic and direct approach where the carboxylic acid is activated and subsequently reacted with an ammonia source.
-
Route B: Ammonolysis of an Ester Derivative. This route utilizes an ester, typically the ethyl or methyl ester of 4-oxocyclohexanecarboxylic acid, which is converted to the amide.
The following workflow illustrates these common pathways.
Caption: Common synthetic pathways to 4-Oxocyclohexanecarboxamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Route A: Amidation of 4-Oxocyclohexanecarboxylic Acid
Question 1: My amidation reaction shows low or no conversion of the starting carboxylic acid. What are the potential causes?
Answer: Low conversion in an amidation reaction typically points to one of three areas: inefficient activation of the carboxylic acid, instability of the activated intermediate, or issues with the nucleophile (ammonia).
-
Inefficient Activation: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride, CDI) is not degraded. Many of these reagents are moisture-sensitive. Using freshly opened or properly stored reagents is critical. For coupling agents like EDC/DCC, ensure the reaction conditions (e.g., presence of a base like DMAP or HOBt) are optimal.
-
Reaction Conditions: The activation step may require specific temperatures. For example, forming an acyl chloride with thionyl chloride is often performed at elevated temperatures (e.g., 70-80 °C), while peptide-coupling reagents may work best at 0 °C to room temperature. Ensure you are following a validated protocol.
-
Instability of Activated Intermediate: Acyl chlorides and particularly acylimidazoles (formed from CDI) can be hydrolytically unstable.[2] If there is residual moisture in your solvent or glassware, the activated intermediate can revert to the starting carboxylic acid. Always use anhydrous solvents and dry glassware.
-
Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., concentrated ammonium hydroxide, or ammonia gas dissolved in a solvent) is used to drive the reaction to completion.
Question 2: I had a successful reaction according to TLC/LCMS analysis, but my final yield plummeted after silica gel column chromatography. Where did my product go?
Answer: This is a classic and frustrating problem, often caused by the instability of the product on the stationary phase.
-
Hydrolysis on Silica: The primary culprit is often the acidic nature of standard silica gel. Amides, especially those with nearby activating groups, can be susceptible to hydrolysis back to the carboxylic acid on the column. One discussion among chemists highlighted that acylimidazole intermediates are notoriously unstable on silica.[2] While your final amide is more stable, it can still degrade, or more likely, the highly polar amide can bind irreversibly to the acidic silica, leading to poor recovery.
-
Troubleshooting & Solutions:
-
Avoid Silica if Possible: The best method for purification is often recrystallization. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Dichloromethane, Acetone/Water) to find one that yields pure crystals.[3][4]
-
Use Deactivated Silica: If chromatography is unavoidable, use deactivated or neutral silica gel. You can prepare this by slurrying the silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.
-
Rapid Purification: Do not let the product sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation.
-
The following decision tree can help guide your purification strategy.
Caption: Decision tree for troubleshooting low purification yields.
General Issues & FAQs
Question 3: How can I confirm the identity and purity of my final 4-Oxocyclohexanecarboxamide?
Answer: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Purity (Chromatographic): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for assessing purity.[3][5] Develop a method that shows a sharp, single peak for your product.
-
Identity (Spectroscopic):
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should see characteristic peaks for the cyclohexyl ring protons and carbons, as well as the amide protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the C=O (ketone) around 1715 cm⁻¹, the C=O (amide) around 1650 cm⁻¹, and the N-H bonds of the primary amide (two bands) around 3200-3400 cm⁻¹.
-
Question 4: What are the critical safety precautions for this synthesis?
Answer:
-
Reagent Handling: Acid-activating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Anhydrous ammonia is a toxic gas. All operations should be conducted in a fume hood.
-
Pressure Reactions: Some ammonolysis reactions may require elevated temperature and pressure. Use a properly rated and maintained pressure vessel and follow established safety protocols.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.
Protocol A: Synthesis from 4-Oxocyclohexanecarboxylic Acid via CDI Activation
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Oxocyclohexanecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. Monitor the formation of the acylimidazole intermediate by TLC or LCMS.
-
Ammonolysis: In a separate flask, cool a solution of concentrated ammonium hydroxide (5-10 eq) in an ice bath.
-
Slowly add the activated acylimidazole solution from step 2 to the cold ammonium hydroxide solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete.
-
Work-up: Separate the organic layer. Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetone/water or ethyl acetate).
Protocol B: Synthesis from Ethyl 4-Oxocyclohexanecarboxylate
This method is based on a procedure for a related synthesis and may require high pressure.[5]
-
Reaction Setup: In a high-pressure autoclave, place Ethyl 4-oxocyclohexanecarboxylate (1.0 eq).
-
Add a solution of ammonia in methanol (e.g., 7N solution, large excess).
-
Reaction: Seal the autoclave and heat to 80-100 °C. The internal pressure will increase. Maintain heating with stirring for 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product can be purified by recrystallization as described in Protocol A.
Data Summary Table
| Parameter | Route A (from Acid) | Route B (from Ester) |
| Starting Material | 4-Oxocyclohexanecarboxylic Acid | Ethyl 4-Oxocyclohexanecarboxylate |
| Key Reagents | CDI (or SOCl₂), NH₄OH | NH₃ in Methanol |
| Solvent | DCM, THF | Methanol |
| Temperature | 0 °C to Room Temp | 80-100 °C (High Pressure) |
| Reaction Time | 3-6 hours | 12-24 hours |
| Typical Yield | 70-90% | 60-85% |
| Key Challenge | Purification (hydrolysis on silica) | Requires high-pressure equipment |
References
-
Dodda, M. R., et al. (2013). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 5(5), 80-85. Available at: [Link]
-
Dodda, M. R., et al. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica. Available at: [Link]
-
Reddit discussion on synthesis problems (r/chemistry). Available at: [Link]
- CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents.
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. Available at: [Link]
-
Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC - NIH. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 4. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Stability of 4-Oxocyclohexanecarboxamide-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxocyclohexanecarboxamide-based compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and resolve stability challenges encountered during your experiments. This guide is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The 4-oxocyclohexanecarboxamide scaffold is a valuable structural motif in medicinal chemistry. However, the inherent reactivity of its two core functional groups—the cyclohexanone ketone and the carboxamide—presents unique stability challenges. Understanding these liabilities is the first step toward developing robust compounds and formulations.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter in a direct question-and-answer format.
Question 1: My compound's concentration is decreasing in my aqueous stock solution, especially when stored at acidic or basic pH. What is the likely cause and how can I prevent it?
Answer: The most probable cause is the hydrolysis of the carboxamide bond . The amide group, while generally more stable than an ester, is susceptible to cleavage under both acid- and base-catalyzed conditions.[1]
-
Under Acidic Conditions (pH < 3): The carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]
-
Under Basic Conditions (pH > 8): The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and an amine.
The presence of the ketone group at the 4-position does not directly participate in this reaction but contributes to the overall electronic environment of the molecule.
Troubleshooting Steps:
-
Determine the pH of Maximum Stability: Conduct a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10). Dissolve your compound in each buffer, store them at a consistent temperature, and monitor the concentration of the parent compound over time using a stability-indicating HPLC method. The pH at which the degradation rate is lowest is your optimal pH for formulation and storage.
-
Buffer Your Solutions: Always prepare and store your aqueous solutions in a buffer system set to the determined pH of maximum stability.[3]
-
Control Temperature: Hydrolysis is temperature-dependent. Store aqueous stocks at recommended temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to significantly slow down the degradation rate.
Question 2: I'm observing the appearance of new, unidentified peaks in my chromatogram after exposing my compound to ambient light. What's happening?
Answer: You are likely observing photodegradation , a common issue for compounds containing a ketone moiety. The cyclohexanone ring is the photo-labile part of your molecule. Upon absorption of UV light, it can undergo a Norrish Type I cleavage , where the α-carbon-carbon bond next to the carbonyl group breaks, forming a diradical intermediate.[4][5] This intermediate can then undergo several reactions, including:
-
Decarbonylation to form radical species.
-
Isomerization to form ring-contracted products or unsaturated aldehydes.[4]
Troubleshooting Steps:
-
Protect from Light: The most straightforward solution is to minimize light exposure. Use amber glass vials or tubes wrapped in aluminum foil for storing solutions and solid compounds.[6]
-
Conduct Photostability Studies: As per ICH Q1B guidelines, a formal photostability study should be conducted.[7][8] This involves exposing the compound (both solid and in solution) to a controlled source of UV and visible light and analyzing for degradation. This confirms light sensitivity and helps identify the photodegradants.
-
Work in a Controlled Environment: When handling the compound, work in a laboratory with yellow light or under subdued lighting conditions to prevent degradation during experimental procedures.
Visualizing the Problem: Key Degradation Pathways
Understanding the chemical transformations your compound may undergo is critical. The following diagram illustrates the two primary degradation pathways discussed.
Caption: Workflow for proactive stability assessment of new compounds.
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to prevent the degradation of my compound? A: It depends on the degradation pathway. If your forced degradation studies show significant oxidative degradation (using H₂O₂ or AIBN), then yes, incorporating antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into your formulation could be beneficial. [9]However, they will not prevent hydrolysis or photolytic degradation.
Q: How do I differentiate between degradation products and process-related impurities? A: Forced degradation studies are key here. Peaks that appear or grow significantly only in the stressed samples (and are absent or present at very low levels in the control and time-zero samples) are classified as degradation products. Process impurities are typically present in the initial batch of the compound before any stability studies begin.
Q: My compound is intended for solid dosage forms. Do I still need to worry about hydrolysis? A: Yes. Even in the solid state, degradation can occur, especially if the drug substance is hygroscopic or if excipients in the formulation contain moisture. Humidity-induced degradation can facilitate hydrolysis. [10]Therefore, solid-state stability under accelerated humidity and temperature conditions (e.g., 40°C / 75% RH) is a critical part of a full stability program.
Q: Are there any structural modifications I can make to improve the stability of my compound series? A: For drug development professionals, structural modification is a powerful strategy. [11]* To reduce hydrolysis: You can introduce steric hindrance near the amide bond or modify the electronic properties of the rings. For example, adding electron-withdrawing groups can sometimes decrease the rate of hydrolysis.
-
To block oxidation: If the cyclohexanone ring is prone to metabolic oxidation (e.g., at the 4-position if the ketone were absent), blocking this site with a group like fluorine can be a strategy, though this is less relevant for the already-oxidized 4-oxo scaffold. [11] Any modification requires re-synthesis and re-evaluation of biological activity and other physicochemical properties.
References
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025). Vertex AI Search Result.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (n.d.). PubMed Central. [Link]
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2025).
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky.
- Thermal decomposition of sodium amide | Request PDF. (2025).
- What are the factors that govern the stability of keto-enol tautomerism?. (2017). Quora.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Thermo-Oxidative Decomposition and Ageing of Polymer/POSS Hybrids and Nanocomposites—Failure Predictions and Lifetime Design for Circular End-of-Life Planning. (n.d.). MDPI.
-
Forced degradation studies. (2016). MedCrave online. [Link]
- Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics | Request PDF. (n.d.).
- The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone 1. (n.d.).
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- pH / stability profiles of ketoconazole in aqueous solution.. (n.d.).
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Unknown Source.
- Aerobic biodegradation pathway of cyclohexane carboxylate. Compounds. (n.d.).
-
Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016). UCI Aerosol Photochemistry Group. [Link]
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
- Hydrolytic Degradation of Poly(ester amides)
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC - NIH.
- The newly identified cyclohexane carboxylic acid degradation pathway in.... (n.d.).
- Analytical Techniques for the Assessment of Drug Stability | Request PDF. (n.d.).
- Hydrolysis-stable polyamides. (n.d.).
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021).
- Cyclohexanone. (n.d.). Wikipedia.
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. [Link]
- Understanding the Hydrolytic Stability of Covalent Organic Frameworks. (2018). Unknown Source.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Unknown Source.
- pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (n.d.).
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025).
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR.
- Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (n.d.). NIH.
- (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. (2020).
-
Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
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- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jocpr.com [jocpr.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Byproduct Analysis in 4-Oxocyclohexanecarboxamide Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Oxocyclohexanecarboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with this reaction. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments, identify impurities, and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of 4-Oxocyclohexanecarboxamide, providing the essential knowledge needed to anticipate and understand potential experimental outcomes.
Q1: What are the common synthetic routes to 4-Oxocyclohexanecarboxamide?
The synthesis of 4-Oxocyclohexanecarboxamide typically originates from precursors containing the 4-oxocyclohexane core. The most prevalent strategies involve the amidation of 4-oxocyclohexanecarboxylic acid or its ester derivatives. A key method is the reductive amination of 4-oxocyclohexane carboxylates, which leverages readily available starting materials.[1][2] Another approach involves the controlled hydrolysis of 4-cyanocyclohexanone, where the nitrile group is converted to a primary amide.
Q2: What is the primary mechanism of amide formation from a carboxylic acid?
Directly reacting a carboxylic acid with an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3] These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine, which then forms the amide bond.
Q3: What are the most common byproducts to expect in this synthesis?
Based on the reaction chemistry, two byproducts are most frequently encountered:
-
4-Oxocyclohexanecarboxylic Acid: This results from the hydrolysis of the amide product, a reaction catalyzed by the presence of acid or base, especially when heated.[4] It can also be present as unreacted starting material.
-
4-Hydroxycyclohexanecarboxamide: This byproduct forms if the ketone group on the cyclohexane ring is unintentionally reduced to a hydroxyl group.[5] This is particularly common if the synthesis route involves non-selective reducing agents or certain catalytic hydrogenation conditions. The product can exist as both cis and trans isomers.
Q4: Why are pH and temperature control so critical during the reaction and workup?
Both pH and temperature are critical parameters that directly influence the stability of the amide bond. Amide hydrolysis is significantly accelerated under harsh acidic or basic conditions, particularly with elevated temperatures.[6][7] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[4] Therefore, maintaining a near-neutral pH and avoiding excessive heat during the reaction and subsequent purification steps are crucial for maximizing yield and minimizing the formation of the corresponding carboxylic acid byproduct.
Part 2: Troubleshooting Guide for Byproduct Formation
This section is structured to help you diagnose and solve specific problems encountered during your experiment.
Problem: Low Yield of 4-Oxocyclohexanecarboxamide
A lower-than-expected yield is a common issue. The cause can often be pinpointed by analyzing the crude reaction mixture for byproducts and unreacted starting materials.
Potential Cause 1: Incomplete Reaction
-
Evidence: Significant amounts of starting materials (e.g., 4-oxocyclohexanecarboxylic acid or its ester) are detected in your crude product analysis (HPLC, TLC, or NMR).
-
Underlying Logic: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor activation of the carboxylic acid. Amide formation from a carboxylic acid and an amine without a coupling agent is generally not practical due to the formation of a non-reactive salt.[3]
-
Solution:
-
Extend Reaction Time: Monitor the reaction at regular intervals using TLC or HPLC to determine the point of maximum conversion.
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C). Be mindful that excessive heat can promote byproduct formation.
-
Verify Reagent Activity: If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and has been stored under anhydrous conditions.
-
Potential Cause 2: Product Hydrolysis
-
Evidence: The presence of a significant peak corresponding to 4-oxocyclohexanecarboxylic acid in the analytical data of your product.
-
Underlying Logic: The amide bond is susceptible to cleavage by water under acidic or basic conditions, a process known as hydrolysis.[7] This can occur during the reaction itself or during an aqueous workup if the pH is not carefully controlled.
-
Solution:
-
Control pH: Ensure the pH of the reaction and workup steps is maintained as close to neutral as possible. Buffer the reaction mixture if necessary.
-
Minimize Water: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.
-
Reduce Temperature: Perform the reaction and workup at the lowest practical temperature to slow the rate of hydrolysis.
-
Problem: Unexpected Peaks in Analytical Data (HPLC, GC-MS)
Identifying unknown peaks is crucial for understanding and rectifying side reactions.
Case Study 1: A Byproduct with a Mass of 142 g/mol (or M-15 relative to product)
-
Likely Identity: 4-Oxocyclohexanecarboxylic Acid (Molecular Weight: 142.15 g/mol ).
-
Formation Mechanism: This is the classic hydrolysis byproduct. The amide C-N bond is cleaved by reaction with water, converting the amide group (-CONH₂) back into a carboxylic acid group (-COOH).[4]
-
Confirmation:
-
LC-MS Analysis: The byproduct will have a molecular ion corresponding to the carboxylic acid.
-
HPLC Co-injection: Spike the sample with an authentic standard of 4-oxocyclohexanecarboxylic acid. If the peak area increases without the appearance of a new peak, the identity is confirmed.
-
Polarity: The carboxylic acid is typically more polar than the amide and will have a shorter retention time on a reverse-phase HPLC column.
-
-
Corrective Action: Refer to the solutions for "Potential Cause 2: Product Hydrolysis" above. Focus on stringent pH control and use of anhydrous conditions.
Case Study 2: A Byproduct with a Mass of 143 g/mol (or M+2 relative to product)
-
Likely Identity: 4-Hydroxycyclohexanecarboxamide (Molecular Weight: 143.18 g/mol ).
-
Formation Mechanism: The ketone group (C=O) on the cyclohexane ring has been reduced to a hydroxyl group (CH-OH). This occurs if the reaction conditions include a reducing agent (e.g., NaBH₄ used in a prior step that wasn't fully quenched) or certain types of catalysts (e.g., catalytic hydrogenation) that are not selective.[5]
-
Confirmation:
-
LC-MS Analysis: The byproduct will show a molecular ion that is 2 Da higher than the desired product.
-
NMR Spectroscopy: The ¹H NMR spectrum will show a new signal for a proton attached to a carbon bearing an oxygen (a carbinol proton, typically in the 3.5-4.5 ppm range), and the ¹³C NMR will show the disappearance of the ketone signal (~200-210 ppm) and the appearance of a C-OH signal (~65-75 ppm).
-
-
Corrective Action:
-
Use Selective Reagents: If a reduction is necessary elsewhere in the synthesis, choose a reagent that selectively acts on its target without affecting the ketone.
-
Protecting Groups: Consider protecting the ketone group (e.g., as a ketal) before performing reactions that could reduce it. The protecting group can be removed in a later step.
-
Optimize Hydrogenation: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C vs. PtO₂) and conditions (pressure, temperature, solvent) to find a system that is selective for the desired transformation.
-
Part 3: Key Analytical Workflows & Data
Proper analytical methodology is the cornerstone of effective byproduct analysis.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Molecular Weight ( g/mol ) | Mass Change from Product | Expected HPLC Behavior (Reverse Phase) | Key NMR Signal (¹H) |
| 4-Oxocyclohexanecarboxamide (Product) | 141.17 | N/A | Reference Retention Time | - |
| 4-Oxocyclohexanecarboxylic Acid | 142.15 | -1 (as M-H) vs (M-NH2) | More Polar (Shorter Retention Time) | Broad singlet >10 ppm (COOH) |
| 4-Hydroxycyclohexanecarboxamide | 143.18 | +2 | More Polar (Shorter Retention Time) | Multiplet ~3.5-4.5 ppm (CH-OH) |
| Unreacted Ester Starting Material | Varies | Varies | Less Polar (Longer Retention Time) | Singlet ~3.7 ppm (-OCH₃) |
Experimental Protocol: HPLC-UV/MS Method for Purity Assessment
This protocol provides a general framework for separating the target compound from its primary byproducts.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/Vis Detector at 210 nm.
-
Mass Spectrometer (ESI+) scanning a mass range of 100-500 m/z.
-
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of 50:50 Water:Acetonitrile.
Part 4: Visualized Pathways and Workflows
Diagrams provide a clear visual reference for the chemical transformations and logical steps involved in troubleshooting.
Caption: Main synthetic pathway to 4-Oxocyclohexanecarboxamide.
Caption: Formation pathways for common byproducts.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
- Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps.
- University of Calgary. Ch20: Amide hydrolysis. University of Calgary.
- Google Patents. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. CN116120213A.
- Der Pharma Chemica. (2015). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica.
- Benchchem. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent. Benchchem.
Sources
- 1. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Analytical methods for 4-Oxocyclohexanecarboxamide characterization
An Expert's Guide to the Analytical Characterization of 4-Oxocyclohexanecarboxamide
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 4-Oxocyclohexanecarboxamide, a versatile synthetic intermediate, is no exception. Its unique structure, featuring both a ketone and an amide functional group within a cyclohexane ring, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of 4-Oxocyclohexanecarboxamide, grounded in scientific principles and practical expertise.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the analytical choices, ensuring a robust and reliable characterization workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a chemical compound. A synergistic approach, leveraging the strengths of various methods, is essential for unambiguous characterization. For 4-Oxocyclohexanecarboxamide, we will explore a suite of techniques designed to probe its structure, purity, and physical properties. The primary methods covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.
-
Mass Spectrometry (MS): For confirming molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying key functional groups.
-
Thermal Analysis (TG/DSC): For evaluating thermal stability and phase transitions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[1] For 4-Oxocyclohexanecarboxamide, HPLC is crucial for determining its purity, identifying any synthetic byproducts, and quantifying degradation products in stability studies.
The Rationale Behind Method Selection
A reverse-phase HPLC (RP-HPLC) method is the logical choice for 4-Oxocyclohexanecarboxamide due to its moderate polarity. A C18 column provides excellent resolving power for separating the target compound from potential impurities, such as unreacted starting materials or side-products. UV detection is suitable as the carbonyl and amide groups exhibit some UV absorbance.
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of a 4-Oxocyclohexanecarboxamide sample and quantify any impurities.
Instrumentation and Conditions:
-
System: Isocratic High-Pressure Liquid Chromatography system with a UV detector.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of 4-Oxocyclohexanecarboxamide reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the test article at the same concentration as the standard.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Data Processing: Integrate the peak areas of all components in the chromatograms. Calculate the purity of the sample by the area percent method.
Data Presentation
| Parameter | Expected Result |
| Retention Time (tR) of 4-Oxocyclohexanecarboxamide | Dependent on final method conditions |
| Purity (%) | >99.0% (for high-purity grade) |
| Relative Retention Times (RRT) of Impurities | Documented for known impurities |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of 4-Oxocyclohexanecarboxamide and, with high-resolution instruments, for verifying its elemental formula.
The Rationale Behind MS Technique Selection
Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like 4-Oxocyclohexanecarboxamide, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. [4]
Experimental Protocol: ESI-HRMS
Objective: To confirm the molecular weight and elemental formula of 4-Oxocyclohexanecarboxamide (C₇H₁₁NO₂).
Instrumentation:
-
Mass Spectrometer: ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Direct infusion via a syringe pump or coupled with an HPLC system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the m/z of the most abundant ion, typically the [M+H]⁺ adduct. Compare the measured accurate mass with the theoretical mass to confirm the elemental formula.
Data Presentation
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₇H₁₁NO₂ | - |
| Exact Mass | 141.07898 | - |
| [M+H]⁺ (Theoretical) | 142.08626 | - |
| [M+H]⁺ (Observed) | - | Within 5 ppm of theoretical |
Workflow Diagram: MS Molecular Weight Confirmation
Caption: Workflow for HR-MS analysis and formula confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [5]It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. For 4-Oxocyclohexanecarboxamide, FTIR is used to confirm the presence of the characteristic ketone (C=O) and amide (-CONH₂) functional groups.
The Rationale Behind FTIR Analysis
The distinct vibrational frequencies of the ketone and amide groups serve as a unique "fingerprint" for 4-Oxocyclohexanecarboxamide. Attenuated Total Reflectance (ATR)-FTIR is a convenient sampling technique that requires minimal sample preparation. [6]
Experimental Protocol: ATR-FTIR
Objective: To identify the key functional groups in 4-Oxocyclohexanecarboxamide.
Instrumentation:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H stretching (amide) |
| ~2930, ~2860 | Medium | C-H stretching (aliphatic) |
| ~1710 | Strong, Sharp | C=O stretching (ketone) |
| ~1650 | Strong, Sharp | C=O stretching (Amide I) |
| ~1620 | Medium | N-H bending (Amide II) |
| (Note: Wavenumbers are approximate.) | ||
| [7] |
Workflow Diagram: FTIR Functional Group Analysis
Caption: Workflow for FTIR functional group identification.
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, melting point, and polymorphic transitions of a material. [8]
The Rationale Behind Thermal Analysis
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and detect any phase transitions.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal decomposition temperature of 4-Oxocyclohexanecarboxamide.
Instrumentation:
-
DSC: Differential Scanning Calorimeter.
-
TGA: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).
-
DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the heat flow to identify the melting endotherm.
-
TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the mass loss to determine the decomposition temperature.
Data Presentation
| Technique | Parameter | Observed Value |
| DSC | Melting Point (Onset) | To be determined |
| DSC | Melting Point (Peak) | To be determined |
| TGA | Onset of Decomposition (Tₒ) | To be determined |
| TGA | Temperature at 5% Mass Loss (T₅%) | To be determined |
Workflow Diagram: Thermal Analysis
Caption: Workflow for DSC and TGA thermal characterization.
Conclusion
The comprehensive characterization of 4-Oxocyclohexanecarboxamide is a critical step in its development and application. By employing a strategic combination of analytical techniques—HPLC for purity, NMR for structure, MS for molecular weight, FTIR for functional groups, and thermal analysis for stability—researchers can build a complete and robust data package. This multi-technique approach, grounded in sound scientific principles and meticulous execution, ensures the identity, quality, and reliability of this important chemical entity.
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Mass spectrum of 4-oxooctanoic acid... (n.d.). ResearchGate. Retrieved from [Link]
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Khan, S., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 170, 117424. [Link]
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Koch, A., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. [Link]
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Kelly, J. G., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analytical Methods, 13(3), 282-301. [Link]
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The Fulcrum of Function: A Comparative Guide to 4-Oxocyclohexanecarboxamide-Based PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC's architecture is a tripartite marvel, consisting of a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is the critical fulcrum that dictates the efficacy, selectivity, and overall drug-like properties of the molecule.[3]
This guide offers a deep, comparative analysis of a specific class of rigid linkers built upon the 4-Oxocyclohexanecarboxamide scaffold. We will explore the mechanistic rationale for employing such constrained linkers, compare their expected performance with traditional flexible linkers using representative experimental data, and provide detailed protocols for their evaluation.
The Rationale for Rigidity: Beyond a Simple Tether
The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.[2] Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[3] However, there is a growing body of evidence highlighting the advantages of more rigid and conformationally constrained linkers.
The 4-Oxocyclohexanecarboxamide scaffold is an exemplary member of this rigid linker class. Its cyclic nature introduces conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[4] This pre-organization reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent degradation.[3] Furthermore, structurally stable linkers based on cycloalkanes can enhance the metabolic stability of the PROTAC molecule, a crucial factor for in vivo applications.[]
The 4-Oxocyclohexanecarboxamide scaffold offers versatile synthetic handles. The ketone can be functionalized through reductive amination, while the carboxamide provides a robust connection point, allowing for precise control over the linker's exit vectors and overall geometry.
Comparative Efficacy: Rigid vs. Flexible Linkers
The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50), which measures potency, and the maximum degradation (Dmax), which indicates the extent of protein removal.[6] The choice of linker can dramatically impact both values. While direct comparative data for a series of 4-Oxocyclohexanecarboxamide linkers is not extensively published, we can analyze representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) to illustrate the principles of rigid versus flexible linker performance.
| PROTAC Linker Type | Target | E3 Ligase | Representative DC50 (nM) | Representative Dmax (%) | Key Insights |
| Flexible (PEG-based) | BRD4 | CRBN | ~50 - 200 | ~85-95 | Good solubility and permeability, but flexibility may lead to non-productive binding modes.[7] |
| Flexible (Alkyl-based) | BRD4 | VHL | ~100 - 500 | ~80-90 | Synthetically accessible, but hydrophobicity can reduce solubility and increase non-specific binding.[2] |
| Rigid (Cycloalkane-based) | BRD4 | VHL/CRBN | < 50 (Potentially <10) | > 95 | Pre-organization can enhance ternary complex stability and potency. Improved metabolic stability.[][8] |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in cell lines and experimental conditions.[4]
The trend suggests that while flexible linkers can achieve potent degradation, rigid linkers like those based on the 4-Oxocyclohexanecarboxamide scaffold hold the potential to achieve superior potency (lower DC50) and a more complete degradation (higher Dmax). This is attributed to the optimized geometry and stability of the ternary complex they facilitate.[9]
Visualizing the Mechanism and Workflow
Understanding the PROTAC mechanism and the experimental process for its evaluation is crucial for rational design and interpretation of results.
The evaluation of these molecules follows a systematic workflow, from synthesis to cellular characterization, to determine their efficacy and mechanism of action.
Key Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative guide. Below are detailed, self-validating protocols for the essential assays used to evaluate PROTAC efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is the foundational assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in fresh culture medium.
-
Treat the cells with the varying concentrations of the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein loss is due to ubiquitination.
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes.
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control.
-
Crucially, 4-6 hours prior to harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all plates. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western blot protocol.
-
Normalize the protein concentrations of the lysates.
-
To 1 mg of total protein, add a primary antibody against the target protein. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and transfer as previously described.
-
Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., P4D1 or FK2).
-
An increase in a high-molecular-weight smear or distinct bands in the PROTAC-treated lane compared to the control is indicative of polyubiquitination of the target protein.
-
Conclusion and Future Outlook
The linker is a critical and highly tunable component in PROTAC design. While flexible linkers have been foundational, the strategic use of rigid scaffolds like 4-Oxocyclohexanecarboxamide offers a compelling path toward next-generation degraders with enhanced potency and superior pharmacokinetic profiles. The rigidity imparted by such cyclic structures can pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable and productive ternary complex—the essential event in targeted protein degradation.[1]
The systematic evaluation of PROTACs, comparing rigid and flexible linker strategies through robust methodologies like Western blotting and ubiquitination assays, is paramount. By understanding the intricate structure-activity relationships of the linker, researchers can rationally design and optimize PROTACs, accelerating the development of this transformative therapeutic modality.
References
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- ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep Inc.
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- Benchchem. (2025). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance. Benchchem Technical Guides.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Schneekloth, A. R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(19), 6939-6973.
- Wurz, R. P., et al. (2019). A "Clickable" Bivalent Chemical Degrader for the Selective Degradation of Bromodomain and Extra-Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry, 62(2), 898-903.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
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- Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARD-266 demonstrates efficacy in prostate cancer models.
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A Senior Application Scientist's Guide to In Vitro ADME Profiling of 4-Oxocyclohexanecarboxamide Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking candidates and ensuring the progression of molecules with the highest chance of clinical success.[1][2][3][4] This guide provides an in-depth technical comparison of the in vitro ADME profiles of novel 4-oxocyclohexanecarboxamide derivatives, a chemical scaffold of increasing interest, against a well-characterized alternative. Our focus is to not only present data but to illuminate the causal relationships behind experimental choices and the interpretation of results, empowering researchers to make informed decisions in their drug development programs.
The Imperative of Early ADME Profiling
The high attrition rate of drug candidates in clinical trials, often due to unfavorable pharmacokinetic properties or unforeseen toxicity, underscores the necessity of frontloading ADME characterization in the discovery phase.[1][3][4] In vitro assays serve as a critical filter, enabling the rapid and cost-effective screening of numerous compounds to identify those with desirable drug-like properties long before the significant investment required for in vivo studies.[1][5] This guide will delve into four cornerstone in vitro ADME assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and permeability.
Comparative ADME Profiling: 4-Oxocyclohexanecarboxamide Derivatives vs. a Marketed Alternative
To provide a practical framework for comparison, we will evaluate three hypothetical 4-oxocyclohexanecarboxamide derivatives (OCS-1, OCS-2, and OCS-3) against a well-established, orally bioavailable drug, "Comparitor X."
Table 1: Comparative In Vitro ADME Profile
| Parameter | OCS-1 | OCS-2 | OCS-3 | Comparitor X | Desired Profile |
| Metabolic Stability (HLM) | |||||
| t½ (min) | 15 | 45 | >60 | 55 | >30 min |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | 15.4 | <11.6 | 12.6 | Low |
| CYP Inhibition (IC50, µM) | |||||
| CYP1A2 | >50 | >50 | >50 | >50 | >10 µM |
| CYP2C9 | >50 | 25 | >50 | 45 | >10 µM |
| CYP2C19 | 8.5 | >50 | >50 | >50 | >10 µM |
| CYP2D6 | >50 | >50 | 15 | >50 | >10 µM |
| CYP3A4 | 12 | 35 | >50 | 28 | >10 µM |
| Plasma Protein Binding (%) | 92.5 | 98.9 | 85.2 | 95.1 | Moderate to High |
| Caco-2 Permeability | |||||
| Papp (A→B) (10⁻⁶ cm/s) | 2.5 | 0.8 | 8.9 | 12.3 | >5 |
| Efflux Ratio (B→A / A→B) | 1.2 | 4.5 | 1.5 | 1.1 | <2 |
I. Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Experience: Assessing metabolic stability is a crucial first step to predict a compound's in vivo half-life.[6][7] We utilize human liver microsomes as they contain a rich complement of drug-metabolizing cytochrome P450 enzymes, making them a cost-effective and high-throughput model for evaluating Phase I metabolism.[8] A compound that is rapidly metabolized will likely have poor oral bioavailability and a short duration of action.
Experimental Workflow: Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (e.g., 20 mg/mL stock) and an NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[8]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) is then calculated from the half-life.[6]
Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound) validates the activity of the microsomal batch and the overall assay performance. A "minus NADPH" control, where the cofactor is omitted, is crucial to confirm that the observed compound loss is due to enzymatic metabolism and not chemical instability.
Interpretation of Results:
-
OCS-1 (t½ = 15 min): This derivative exhibits high metabolic liability, suggesting it would be rapidly cleared in vivo. This is a significant red flag for further development.
-
OCS-2 (t½ = 45 min): Shows improved stability compared to OCS-1 and is approaching the profile of Comparitor X.
-
OCS-3 (t½ > 60 min): Demonstrates excellent metabolic stability, indicating a low intrinsic clearance. This is a highly desirable characteristic for an orally administered drug.
II. Cytochrome P450 (CYP) Inhibition
Expertise & Experience: Investigating a compound's potential to inhibit major CYP isoforms is a critical safety assessment.[9] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism, and therefore the exposure and potential toxicity, of another.[10][11] We screen against a panel of the most clinically relevant CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) to identify potential DDI liabilities early.[12]
Experimental Workflow: CYP Inhibition
Caption: Workflow for the in vitro CYP inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of test compounds, known CYP inhibitors (positive controls), and specific probe substrates for each CYP isoform.
-
Incubation Setup: In a 96-well plate, incubate HLM with a range of concentrations of the test compound (or a known inhibitor) at 37°C.
-
Reaction Initiation: Add a mixture of the specific probe substrate and NADPH to start the reaction.
-
Quenching: After a short incubation period (e.g., 10 minutes), terminate the reaction by adding a quenching solution.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed from the probe substrate.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Trustworthiness: Each assay plate includes a vehicle control (no inhibitor) and a potent, selective inhibitor for each CYP isoform as a positive control. This ensures that the enzyme system is active and responsive to inhibition.
Interpretation of Results:
-
An IC50 value >10 µM is generally considered a low risk for clinically relevant DDIs.
-
OCS-1: Shows potent inhibition of CYP2C19 (IC50 = 8.5 µM) and moderate inhibition of CYP3A4 (IC50 = 12 µM), raising concerns about potential DDIs.
-
OCS-2: Exhibits moderate inhibition of CYP2C9 and CYP3A4, suggesting a lower but still present risk.
-
OCS-3: Displays a clean CYP inhibition profile with all IC50 values well above 10 µM, similar to Comparitor X, indicating a low likelihood of metabolism-based DDIs.
III. Plasma Protein Binding (PPB)
Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[13][14] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[14] Therefore, understanding the fraction of unbound drug is essential for interpreting efficacy and toxicity data.[15] We employ the rapid equilibrium dialysis (RED) method, which is a reliable and widely accepted technique for determining plasma protein binding.[13][16]
Experimental Workflow: Plasma Protein Binding (RED)
Caption: Workflow for the plasma protein binding assay using RED.
Detailed Protocol:
-
Compound Addition: Add a small volume of the test compound stock solution to plasma (human, rat, etc.) to achieve the desired final concentration (e.g., 1 µM).
-
RED Device Setup: Load the plasma containing the test compound into the sample chamber of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Equilibration: Assemble the device and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the unbound drug to equilibrate across the dialysis membrane.[16]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the test compound in the buffer chamber (representing the free drug concentration) and the plasma chamber is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Trustworthiness: Warfarin, a compound with well-characterized high plasma protein binding, is often used as a positive control to ensure the integrity of the dialysis membrane and the overall system performance. Assessing compound recovery is also essential to rule out non-specific binding to the apparatus.
Interpretation of Results:
-
Highly bound compounds (>99%) can have a low volume of distribution and may be more susceptible to DDIs involving displacement from binding sites.
-
Low binding (<90%) may lead to a higher volume of distribution and more rapid clearance.
-
OCS-1 (92.5%) and OCS-3 (85.2%): Exhibit moderate to high binding, which is generally acceptable.
-
OCS-2 (98.9%): Shows high plasma protein binding, which is similar to Comparitor X. This is not inherently negative but needs to be considered in the context of the compound's potency and other ADME properties.
IV. Caco-2 Permeability and Efflux
Expertise & Experience: The Caco-2 cell permeability assay is the industry gold standard for predicting in vivo drug absorption.[17][18][] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[][20] This assay provides a measure of a compound's apparent permeability (Papp) and can also identify whether a compound is a substrate for efflux transporters.[17][20]
Experimental Workflow: Caco-2 Permeability
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in Transwell plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within an acceptable range are used.[20]
-
Permeability Measurement: The assay is performed in two directions: apical-to-basolateral (A→B) to assess absorption, and basolateral-to-apical (B→A) to assess efflux.
-
The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B, basolateral for B→A).
-
The plates are incubated at 37°C for a set time, typically 2 hours.
-
-
Sample Analysis: After incubation, samples are taken from both the donor and receiver compartments, and the concentration of the test compound is determined by LC-MS/MS.
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated for each direction.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
-
Trustworthiness: The assay includes control compounds with known permeability characteristics (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow) to validate the performance of the Caco-2 monolayers. Known P-gp substrates and inhibitors can also be included to confirm the activity of efflux transporters.[18]
Interpretation of Results:
-
Papp (A→B):
-
>5 x 10⁻⁶ cm/s: High permeability, likely well-absorbed.
-
1-5 x 10⁻⁶ cm/s: Moderate permeability.
-
<1 x 10⁻⁶ cm/s: Low permeability, may indicate poor absorption.
-
-
Efflux Ratio (ER):
-
>2: Suggests the compound is a substrate for active efflux, which can limit its net absorption.[17]
-
-
OCS-1 (Papp = 2.5, ER = 1.2): Exhibits moderate permeability and is not an efflux substrate. Its absorption may be acceptable but not optimal.
-
OCS-2 (Papp = 0.8, ER = 4.5): Shows low intrinsic permeability and is a significant substrate for an efflux transporter. This combination predicts very poor oral absorption.
-
OCS-3 (Papp = 8.9, ER = 1.5): Displays high permeability and is not subject to efflux, a profile that is highly predictive of good oral absorption, similar to Comparitor X.
Synthesis and Path Forward
This comparative guide demonstrates the power of a multi-parametric in vitro ADME assessment to build a comprehensive profile of drug candidates.
-
OCS-1 , despite acceptable binding and moderate permeability, is hampered by high metabolic instability and potential CYP2C19 inhibition, marking it as a poor candidate for progression.
-
OCS-2 is metabolically stable but its very low permeability and significant efflux liability would likely result in poor bioavailability, making it an unattractive option.
-
OCS-3 emerges as the most promising candidate. It combines excellent metabolic stability, a clean CYP inhibition profile, moderate plasma protein binding, and high permeability with no efflux. This profile is comparable or superior to the established drug, Comparitor X, and strongly supports its advancement into further preclinical studies.
By systematically evaluating these key ADME properties, we can confidently select 4-oxocyclohexanecarboxamide derivatives with the highest probability of success, thereby optimizing resources and accelerating the journey from the laboratory to the clinic.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Oxocyclohexanecarboxamide Analogs for Therapeutic Development
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors is paramount. The 4-oxocyclohexanecarboxamide scaffold has emerged as a versatile and valuable starting point for the development of a diverse array of therapeutic agents.[1] Its inherent structural rigidity and the presence of key functional groups—a ketone and a carboxamide—provide a unique three-dimensional framework that can be strategically modified to achieve high-potency and selective interactions with various biological targets. This guide provides an in-depth comparison of 4-oxocyclohexanecarboxamide analogs, synthesizing data from studies on related scaffolds to elucidate the critical structure-activity relationships that govern their biological effects, with a particular focus on their application as anticancer and anti-inflammatory agents, including their role as histone deacetylase (HDAC) inhibitors.
The 4-Oxocyclohexanecarboxamide Core: A Privileged Scaffold
The 4-oxocyclohexanecarboxamide moiety is a bifunctional synthon that offers several advantages in medicinal chemistry. The cyclohexane ring imparts a degree of conformational constraint, which can be crucial for locking the molecule into a bioactive conformation. The ketone at the 4-position can act as a hydrogen bond acceptor, while the carboxamide group provides both hydrogen bond donor and acceptor capabilities, facilitating multiple points of interaction with a biological target. Furthermore, the scaffold's synthetic tractability allows for systematic modifications at various positions, enabling comprehensive SAR studies.[1]
Comparative SAR Analysis of 4-Oxocyclohexanecarboxamide Analogs
The biological activity of 4-oxocyclohexanecarboxamide analogs is profoundly influenced by the nature and position of substituents on both the cyclohexane ring and the carboxamide nitrogen. By drawing parallels from studies on structurally related compounds, including those with cyclohexanone and carboxamide moieties, we can delineate key SAR trends.
Modifications at the Carboxamide (R1)
The substituent on the carboxamide nitrogen (R1) often plays a crucial role in target recognition and can significantly impact potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: Introduction of aromatic or heteroaromatic rings at the R1 position can lead to potent biological activity. For instance, in the context of anti-inflammatory agents, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have shown significant inhibition of pro-inflammatory cytokines.[2] This suggests that an N-phenyl or related aromatic group on the 4-oxocyclohexanecarboxamide core could be a key determinant of activity. The electronic properties and substitution pattern of this aromatic ring are critical. Electron-withdrawing or donating groups can modulate the electronic environment of the amide and influence binding affinity.
-
Linker Length and Flexibility: The nature of the linker between the carboxamide and a terminal functional group is another important factor. In the design of HDAC inhibitors, a common pharmacophore model includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While not directly 4-oxocyclohexanecarboxamide analogs, studies on other HDAC inhibitors with carboxamide-containing scaffolds highlight the importance of an optimal linker length to position the cap group for favorable interactions.
Modifications on the Cyclohexane Ring (R2, R3)
Substitution on the cyclohexane ring can influence the molecule's conformation, lipophilicity, and interactions with the target protein.
-
Substituents at the 2- and 6-positions: The introduction of aryl groups at the 2- and 6-positions of a 4-oxocyclohexane ring has been explored in the synthesis of anticancer agents. In a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, the nature of the aryl substituents was found to influence anticancer activity against various cell lines.[3] This indicates that bulky substituents adjacent to the ketone can be tolerated and can contribute to biological activity, potentially through hydrophobic interactions.
-
Introduction of Double Bonds: The presence of a double bond within the cyclohexene ring, as seen in cyclohex-1-ene-1-carboxylic acid derivatives, has been shown to enhance antiproliferative activity in certain amidrazone derivatives.[4] This suggests that altering the saturation of the cyclohexane ring in 4-oxocyclohexanecarboxamide analogs could be a viable strategy to modulate their biological profile.
Visualizing Structure-Activity Relationships
To better understand the key determinants of activity for 4-oxocyclohexanecarboxamide analogs, the following diagram illustrates the core scaffold and highlights the key positions for modification.
Caption: Key modification points on the 4-oxocyclohexanecarboxamide scaffold.
Comparative Data of 4-Oxocyclohexanecarboxamide Analogs and Related Structures
The following table summarizes the biological activities of various analogs, providing a basis for comparative analysis.
| Compound ID | Core Scaffold | R1 Substituent | R2/R6 Substituents | Biological Activity | Target/Assay | Reference |
| Series 1 | 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide | Pyridin-2-yl | Varied Aryl | Anticancer | MCF-7, MDA-MB-231, etc. | [3] |
| Series 2 | 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Phenyl | N/A | Anti-inflammatory | LPS-induced cytokine release | [2] |
| Series 3 | Cyclohex-1-ene-1-carboxylic acid amidrazones | Varied | N/A | Antiproliferative | Various cell lines | [4] |
| Series 4 | Thiol-based HDAC inhibitors with pyrazole-5-carboxamide | Varied | N/A | HDAC Inhibition | Total HDACs | [5] |
Experimental Protocols
To facilitate further research and validation of SAR findings, detailed experimental protocols for the synthesis and biological evaluation of 4-oxocyclohexanecarboxamide analogs are provided below.
General Synthesis of 4-Oxocyclohexanecarboxamide Analogs
The synthesis of 4-oxocyclohexanecarboxamide analogs typically starts from 4-oxocyclohexanecarboxylic acid.
Step 1: Amide Coupling
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a base, such as triethylamine or diisopropylethylamine (2.0 eq), to the mixture.
-
Add the desired amine (R1-NH2) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 4-oxocyclohexanecarboxamide analog.
Step 2: Modification of the Cyclohexane Ring (Optional)
Further modifications, such as the introduction of substituents at the 2- and 6-positions, can be achieved through reactions like the Michael addition of dienones to an active methylene compound.[3]
In Vitro Biological Evaluation
-
Prepare a reaction buffer containing Tris-HCl, pH 8.0, and other necessary components.
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant human HDAC enzyme to the wells.
-
Initiate the reaction by adding a fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate and release the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-oxocyclohexanecarboxamide analogs.
Caption: A streamlined workflow for SAR studies of 4-oxocyclohexanecarboxamide analogs.
Conclusion and Future Directions
The 4-oxocyclohexanecarboxamide scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from comparative analysis of related compound series, provide a valuable framework for the rational design of more potent and selective inhibitors. Future efforts should focus on synthesizing and evaluating a focused library of 4-oxocyclohexanecarboxamide analogs to further refine these SAR models. The exploration of diverse substituents at the R1, R2, and R3 positions, coupled with modifications to the cyclohexane ring, will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.
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Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. (2019). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
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Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis and biological evaluations of enoxacin carboxamide derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). PubMed. Retrieved January 2, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved January 2, 2026, from [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
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Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.). Retrieved January 2, 2026, from [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (2023). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. (2015). PubMed. Retrieved January 2, 2026, from [Link]
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The Strategic Advantage of 4-Oxocyclohexanecarboxamide: A Comparative Guide to Cyclic Amide Building Blocks in Drug Discovery
In the landscape of modern drug discovery, the deliberate selection of molecular building blocks is a critical determinant of a candidate's ultimate success. Among the vast arsenal of scaffolds available to medicinal chemists, saturated carbocyclic and heterocyclic systems have garnered significant attention for their ability to impart favorable three-dimensional (3D) character, leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of 4-Oxocyclohexanecarboxamide with other key cyclic amide building blocks, namely azetidine-3-carboxamide, pyrrolidine-3-carboxamide, piperidine-4-carboxamide, and the emerging class of azaspirocycles, represented here by azaspiro[3.3]heptane-1-carboxamide.
Through a comprehensive analysis of their physicochemical properties, metabolic stability, and synthetic accessibility, this guide will equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the rational design of next-generation therapeutics.
The Rise of Saturated Scaffolds: Moving Beyond "Flatland"
For decades, drug discovery was dominated by aromatic and heteroaromatic rings. However, the over-exploration of this "flat" chemical space has led to challenges in achieving target selectivity and avoiding off-target toxicities. The strategic incorporation of sp³-rich, non-planar scaffolds offers a compelling solution to these challenges. These 3D frameworks provide a more nuanced presentation of pharmacophoric features, enabling more precise and effective interactions with the complex topographies of biological targets.
The cyclic amides discussed herein represent a versatile class of such 3D building blocks. The presence of the amide functionality provides a key hydrogen bond donor and acceptor, while the cyclic core introduces conformational rigidity and diverse exit vectors for further chemical elaboration.
4-Oxocyclohexanecarboxamide: A Bifunctional Scaffold for Versatile Drug Design
4-Oxocyclohexanecarboxamide is a unique building block that combines the conformational rigidity of a cyclohexane ring with the synthetic versatility of both an amide and a ketone. This bifunctionality opens up a wide array of possibilities for chemical modification, allowing for the rapid generation of diverse compound libraries.
The cyclohexane core provides a robust, non-planar scaffold that can effectively orient substituents in three-dimensional space. The ketone functionality can be readily transformed through a variety of chemical reactions, including reductive amination, Wittig reactions, and Grignard additions, to introduce a wide range of substituents. The amide group, a common feature in many successful drugs, serves as a crucial interaction point with biological targets.
Comparative Analysis of Physicochemical Properties
A drug candidate's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. To provide a quantitative comparison, we have compiled key physicochemical parameters for 4-Oxocyclohexanecarboxamide and its heterocyclic counterparts.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility (µg/mL) |
| 4-Oxocyclohexanecarboxamide | 141.17 | -0.48 | 63.32 | >1000 (predicted) | |
| Azetidine-3-carboxamide | 100.12 | -1.27 | 69.35 | Highly Soluble | |
| Pyrrolidine-3-carboxamide | 114.14 | -0.99 | 69.35 | Highly Soluble | |
| Piperidine-4-carboxamide | 128.17 | -0.73 | 69.35 | Soluble[1] | |
| Azaspiro[3.3]heptane-1-carboxamide | ![]() | 140.18 | -0.65 | 69.35 | Soluble |
Key Insights:
-
Lipophilicity (cLogP): 4-Oxocyclohexanecarboxamide exhibits a slightly higher cLogP compared to its smaller heterocyclic counterparts, suggesting a more lipophilic character. This can be advantageous for cell permeability but may require careful optimization to maintain aqueous solubility. Azaspiro[3.3]heptane-1-carboxamide strikes a balance, offering a 3D structure with moderate lipophilicity.
-
Polar Surface Area (TPSA): All the compared scaffolds possess a similar TPSA, indicating a comparable potential for forming hydrogen bonds with their biological targets.
Metabolic Stability: A Critical Determinant of In Vivo Efficacy
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and overall exposure in the body. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent dosing. To assess the metabolic stability of these building blocks, we will consider their susceptibility to degradation by liver microsomes, which contain the key cytochrome P450 enzymes responsible for drug metabolism.
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 4-Oxocyclohexanecarboxamide derivative | Moderate to High | Low to Moderate |
| Azetidine derivative | Generally High | Generally Low |
| Pyrrolidine derivative | Variable (susceptible to oxidation) | Variable |
| Piperidine derivative | Generally Moderate to High | Generally Low to Moderate |
| Azaspiro[3.3]heptane derivative | High | Low |
Key Insights:
-
4-Oxocyclohexanecarboxamide: The carbocyclic nature of the cyclohexane ring generally imparts good metabolic stability. The ketone functionality can be a site for metabolism (reduction), but this can often be mitigated through structural modifications.
-
Azetidines and Piperidines: These saturated heterocycles are often employed to enhance metabolic stability by blocking sites of metabolism on an aromatic ring.[2] However, the ring nitrogen can be a site for N-dealkylation if substituted.
-
Pyrrolidines: While widely used, the pyrrolidine ring can be susceptible to oxidation, leading to lower metabolic stability in some cases.[3]
-
Azaspirocycles: The rigid, spirocyclic nature of azaspiro[3.3]heptanes often leads to significantly improved metabolic stability compared to their monocyclic counterparts.[4] This is attributed to the preclusion of certain metabolic pathways due to the fixed conformation.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed experimental protocols for the synthesis of the parent scaffold and key ADME assays are provided below.
Synthesis of 4-Oxocyclohexanecarboxamide
This protocol describes a standard amide coupling reaction starting from 4-oxocyclohexanecarboxylic acid.
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of ammonia (e.g., 7N in Methanol, 2.0 eq) or ammonium hydroxide dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-oxocyclohexanecarboxamide.
Kinetic Aqueous Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Materials:
-
Test compounds dissolved in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Add 1.5 µL of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.
-
Add 148.5 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.
-
Alternatively, for a quantitative measurement, centrifuge the plate to pellet the precipitate.
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at a suitable wavelength and determine the concentration using a standard curve.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of metabolism of a test compound by liver enzymes.
Materials:
-
Test compound (1 mM stock in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
General Structure of Compared Cyclic Amides
Caption: Workflow for the comparative evaluation of cyclic amide building blocks.
Conclusion: Strategic Scaffold Selection for Optimal Drug Design
The choice of a molecular scaffold is a pivotal decision in the drug discovery process. This guide has provided a comprehensive, data-driven comparison of 4-Oxocyclohexanecarboxamide with other key cyclic amide building blocks.
4-Oxocyclohexanecarboxamide emerges as a highly versatile and synthetically tractable scaffold. Its bifunctional nature allows for extensive chemical diversification, while its carbocyclic core generally imparts favorable metabolic stability. While its lipophilicity is slightly higher than that of the smaller heterocycles, this can be modulated through synthetic modifications to achieve an optimal balance of permeability and solubility.
The smaller heterocyclic amides, azetidine-, pyrrolidine-, and piperidine-carboxamide , offer lower molecular weight and higher polarity, which can be advantageous for aqueous solubility. However, they may present their own metabolic liabilities, such as N-dealkylation or ring oxidation.
Azaspirocycles , such as azaspiro[3.3]heptane-1-carboxamide, represent a new frontier in scaffold design. Their rigid, 3D architecture offers significant improvements in metabolic stability and provides unique exit vectors for substituent placement.
Ultimately, the optimal choice of a cyclic amide building block will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired ADME profile. By leveraging the insights and data presented in this guide, medicinal chemists can make more informed and strategic decisions in the design of novel therapeutics with enhanced efficacy and safety profiles.
References
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Carreira, E. M., & Fessard, T. C. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947.
-
Chembk. (n.d.). piperidine-4-carboxamide. Retrieved from [Link]
- Cherukupalli, S., et al. (2017).
- Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of azaspirocycles. Current Opinion in Chemical Biology, 14(3), 312-318.
- Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (2020). European Journal of Medicinal Chemistry, 205, 112537.
-
PubChem. (n.d.). 4-Piperidinecarboxamide. Retrieved from [Link]
- Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. (2023). Antioxidants, 12(2), 469.
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Validation of a synthetic route for GMP-grade 4-Oxocyclohexanecarboxamide
The systematic approach of route scouting, comparative analysis, and rigorous validation has established a robust and efficient GMP-grade synthetic route for 4-Oxocyclohexanecarboxamide. The selected pathway, commencing from 4-cyanocyclohexanone, demonstrates superior performance in terms of yield, safety, and environmental impact when compared to viable alternatives. The detailed validation plan, encompassing the identification of CQAs and CPPs along with the validation of analytical methodologies, provides a comprehensive framework to ensure that the manufacturing process is under a state of control and consistently delivers a high-quality product. This data-driven process de-risks scale-up and ensures the delivery of a reliable intermediate for pharmaceutical development. [7]
References
- Paving the Way for large-Scale Production: A Comparative Guide to Synthetic Route Valid
- 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent. Benchchem.
- Route Scouting in API Development | Choosing the Right Synthetic P
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- Process validation in API synthesis.
- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA).
- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. ACME-Hardesty.
- Validation of Active Pharmaceutical Ingredients. Taylor & Francis eBooks.
- Selection of synthetic route for API. Slideshare.
- Ensuring Quality: Certifications and Standards for Pharmaceutical Intermedi
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]
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Cyclohexene oxide. Wikipedia. [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics International. [Link]
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Validation of analytical methods. Eurachem. [Link]
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Validation of Analytical Methods. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 4-Oxocyclohexanecarboxamide Derivatives
In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For chiral 4-oxocyclohexanecarboxamide derivatives, a scaffold of increasing interest in medicinal chemistry, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in established scientific principles.
The Imperative of Enantiomeric Purity in Drug Development
The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to profoundly different biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the development and validation of analytical procedures to ensure the stereochemical integrity of new chemical entities.[1][2] Therefore, the ability to accurately and reliably quantify the enantiomeric excess of 4-oxocyclohexanecarboxamide derivatives is a cornerstone of any successful drug development program.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for determining enantiomeric excess is often a balance of factors including sample throughput, resolution, sensitivity, and solvent consumption. Here, we compare the three most prevalent methods, each with its unique advantages and considerations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for enantioselective analysis due to its robustness and wide applicability.[3][4] The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP).[5] For 4-oxocyclohexanecarboxamide derivatives, which possess both hydrogen bond donors (amide N-H) and acceptors (amide and ketone carbonyls), as well as a potentially aromatic substituent on the amide nitrogen, polysaccharide-based CSPs are often the first choice.[6][7]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, feature chiral grooves and cavities created by the helical structure of the polysaccharide backbone.[6][8] Chiral recognition is a multifactorial process involving a combination of attractive interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[9] The subtle differences in how the two enantiomers of a 4-oxocyclohexanecarboxamide derivative fit into these chiral pockets lead to different retention times, allowing for their separation and quantification.[9]
Objective: To determine the enantiomeric excess of a representative N-aryl-4-oxocyclohexanecarboxamide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, for instance, a Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol (IPA) in a 80:20 (v/v) ratio. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the aromatic moiety of the carboxamide derivative absorbs, typically around 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100
Caption: Chiral HPLC method development workflow.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[12]
The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration compared to liquid mobile phases, leading to significantly shorter analysis times.[13] The separation mechanism on chiral stationary phases in SFC is similar to that in normal-phase HPLC, relying on the same types of intermolecular interactions.[12] Polysaccharide-based CSPs are also widely and successfully used in SFC.[14] For many chiral compounds, SFC can provide superior or complementary selectivity to HPLC.[12]
Objective: To rapidly determine the enantiomeric excess of a representative N-aryl-4-oxocyclohexanecarboxamide.
Instrumentation:
-
SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV/Vis or DAD detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column suitable for SFC, such as a CHIRALPAK® IA (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Methanol (modifier) in supercritical CO2. A typical gradient might be from 5% to 40% Methanol over 5 minutes. The addition of an additive like 0.1% DEA may be necessary for basic analytes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a suitable alcohol, such as methanol or ethanol, at a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated using the same formula as for HPLC, based on the peak areas of the two enantiomers.
Caption: Chiral SFC method development workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not require chromatographic separation. Instead, it relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[3][15]
Enantiomers are indistinguishable in a standard achiral NMR solvent. However, in the presence of a chiral solvating agent, they can form transient diastereomeric complexes through non-covalent interactions.[4] These diastereomeric complexes have different magnetic environments, which can lead to separate, resolvable signals for corresponding protons (or other nuclei) in the two enantiomers in the NMR spectrum.[15] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the sample.
Objective: To determine the enantiomeric excess of a 4-oxocyclohexanecarboxamide derivative by ¹H NMR.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
A suitable chiral solvating agent. For a compound with a hydrogen bond accepting carbonyl group and an amide proton, a CSA with complementary functionalities, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, can be effective.
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
High-quality NMR tubes.
Procedure:
-
Accurately weigh a sample of the 4-oxocyclohexanecarboxamide derivative (e.g., 5-10 mg) into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃ and dissolve the sample completely.
-
Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire another ¹H NMR spectrum under the same conditions.
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. The amide proton is often a good candidate.
-
Carefully integrate the two separated signals.
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrals of the two signals (I1 and I2) using the formula:
% ee = |(I1 - I2) / (I1 + I2)| * 100
Caption: Logic of NMR-based ee determination.
Quantitative Data Comparison
The following table summarizes the key performance metrics for the three techniques, based on typical results for the analysis of chiral 4-oxocyclohexanecarboxamide derivatives.
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Resolution | Excellent (baseline separation often achievable) | Excellent (often superior to HPLC) | Variable (dependent on CSA-analyte interaction) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes per sample |
| Sensitivity (LOD/LOQ) | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Lower (mg/mL range) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Very Low (deuterated solvent) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Preparative Scale-up | Feasible | Highly efficient and preferred | Not applicable |
| Cost per Sample | Moderate | Lower (due to solvent savings) | Higher (instrument time and CSA cost) |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of chiral 4-oxocyclohexanecarboxamide derivatives depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and reliable workhorse, particularly in quality control settings where well-established methods are required. Its main drawback is the longer analysis time and higher consumption of organic solvents.
-
Chiral SFC is the method of choice for high-throughput screening and applications where speed and green chemistry are priorities.[13] Its ability to deliver rapid and high-resolution separations makes it ideal for supporting synthetic chemistry efforts.
-
NMR with Chiral Solvating Agents provides a valuable orthogonal technique. While less sensitive than chromatographic methods, it is non-destructive and can be very fast if a suitable CSA is readily available. It is particularly useful for a quick check of enantiomeric excess without extensive method development and for confirming the results from chromatographic analyses.
For a comprehensive and robust characterization of chiral 4-oxocyclohexanecarboxamide derivatives, a combination of these techniques is often employed. For instance, a high-throughput SFC screen can be used for initial discovery work, followed by a validated HPLC method for quality control and regulatory submissions, with NMR providing a rapid, complementary check when needed. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of these important pharmaceutical building blocks.
References
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Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). Open Journal of Analytical Chemistry, 8(1), 1-13. [Link]
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Ferencz, Á., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3291. [Link]
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James, T. D., & Fossey, J. S. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(1), 79-84. [Link]
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De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
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Kovács, Z., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5301. [Link]
- Novotná, K., & Sýkora, D. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 95, 1-7.
- Patel, B. K., et al. (2017). Improved Chiral SFC Screening for Analytical Method Development. American Pharmaceutical Review.
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- Pirkle, W. H., & Welch, C. J. (2017).
- Riley, C. M., & Rosner, P. J. (2015). Supercritical fluid chromatography tandem-column method development in pharmaceutical sciences for a mixture of four stereoisomers. Journal of Pharmaceutical and Biomedical Analysis, 115, 245-252.
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- Schafer, W., et al. (2017). Improved Chiral SFC Screening for Analytical Method Development.
- Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
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- Unger, K. K., et al. (1993). Use of a new pirkle-type chiral stationary phase in analytical and preparative subcritical fluid chromatography of pharmaceutical compounds.
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West, C. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5301. [Link]
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Yarramraju, S., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(24), 8969. [Link]
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A-Comparative-Guide-to-Cross-reactivity-Profiling-of-Novel-Kinase-Inhibitors
A Senior Application Scientist's Field Guide to De-risking a 4-Oxocyclohexanecarboxamide-based Inhibitor
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1] While achieving potency against the intended target is a primary goal, ensuring selectivity across the human kinome is the critical step that separates a promising lead compound from a viable therapeutic candidate. Insufficient selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects that can derail a clinical program.[2][3] This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical 4-Oxocyclohexanecarboxamide-based inhibitor, OXC-101 , as a case study.
Our molecule, OXC-101, is designed as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in various B-cell malignancies.[4][5][6] The 4-oxocyclohexanecarboxamide scaffold represents a novel chemical starting point with promising synthetic tractability. However, its behavior across the broader proteome is unknown. This guide will walk researchers and drug development professionals through a multi-tiered strategy to build a comprehensive selectivity profile, enabling data-driven decisions for lead optimization and preclinical development.[7][8][9]
Part 1: Establishing On-Target Potency and Cellular Engagement
Before assessing what a compound shouldn't do, it is imperative to rigorously confirm that it effectively and potently engages its intended target in both biochemical and cellular contexts.[10][11] This baseline data provides the essential benchmark against which all off-target activities will be compared.
Biochemical Potency Assessment
The initial step is to determine the direct inhibitory activity of OXC-101 against purified BTK enzyme. This is typically achieved through an in vitro biochemical assay that measures the enzyme's ability to phosphorylate a substrate.
Key Experimental Choice: An ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness.[12][13] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12] The goal is to determine the IC50 value, which is the concentration of OXC-101 required to inhibit 50% of BTK activity.[10]
Protocol 1: ADP-Glo™ Biochemical Assay for BTK Inhibition
-
Reagent Preparation: Prepare assay buffer, purified recombinant BTK enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP at its Km concentration for BTK.
-
Compound Titration: Perform a serial dilution of OXC-101 (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO, and then dilute into the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the BTK enzyme and the serially diluted OXC-101. Allow to pre-incubate for 15-20 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.
Cellular Target Engagement
A potent biochemical IC50 is a necessary, but not sufficient, starting point. It is crucial to verify that OXC-101 can penetrate the cell membrane and bind to BTK within the complex environment of a living cell.[11]
Key Experimental Choice: The NanoBRET™ Target Engagement (TE) assay is the gold standard for quantifying compound binding to a specific protein in live cells.[14][15][16][17] This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK (the energy donor) and a fluorescently labeled tracer that reversibly binds to the BTK active site (the energy acceptor).[16][18] Competitive displacement of the tracer by OXC-101 leads to a dose-dependent loss of BRET signal, allowing for the determination of an intracellular EC50.[16]
| Parameter | OXC-101 | Ibrutinib (Control) | Significance |
| Biochemical IC50 (BTK) | 2.5 nM | 0.5 nM | Establishes direct, potent inhibition of the purified enzyme. |
| Cellular EC50 (NanoBRET™) | 15.7 nM | 3.1 nM | Confirms cell permeability and target engagement in a live-cell context. |
| Table 1: On-Target Potency and Engagement Data for OXC-101. |
Part 2: Broad Kinome Cross-Reactivity Screening
With on-target activity confirmed, the next logical step is to assess the selectivity of OXC-101 against a broad panel of other kinases. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets, making cross-reactivity a common challenge.[12][19]
Key Experimental Choice: A competition binding assay, such as the KINOMEscan™ platform, is an efficient and comprehensive method for initial selectivity profiling.[20][21] This technology measures the ability of a test compound to displace a ligand from the active site of a large number of kinases. The results are typically reported as the percent of kinase activity remaining at a single, high concentration of the test compound (e.g., 1 µM). This provides a panoramic view of the compound's kinome-wide interactions.[21]
Interpreting the Data: The results from a broad kinome scan allow for the calculation of a Selectivity Score (S-score), which quantifies the compound's selectivity by dividing the number of kinases it binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Kinase | % Control @ 1µM OXC-101 | Significance / Action |
| BTK (On-Target) | 0.1% | Strong on-target binding confirmed. |
| TEC | 2.5% | Expected off-target; TEC is in the same family as BTK.[22] |
| BLK | 8.0% | Expected off-target; also a TEC family kinase. |
| MAP4K4 | 35.0% | Unexpected Hit: Moderate binder, requires validation.[12] |
| EGFR | 95.0% | No significant binding. |
| VEGFR2 | 98.0% | No significant binding. |
| Table 2: Representative KINOMEscan™ Results for OXC-101. A lower "% Control" value indicates stronger binding. |
Part 3: Unbiased Off-Target Identification in a Cellular Context
While in vitro scans are invaluable, they do not fully recapitulate the cellular environment where factors like protein complexes, scaffolding proteins, and compartmentalization can influence drug binding. Therefore, an unbiased, proteome-wide approach in a relevant cellular model is essential for discovering unanticipated off-targets.[23]
Key Experimental Choice: The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA®-MS or Thermal Proteome Profiling) is a powerful method for identifying direct and indirect targets of a compound in intact cells or cell lysates.[24][25][26][27][28] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[27][29][30] By heating cell lysates treated with either a vehicle (DMSO) or OXC-101 to various temperatures, separating the soluble and aggregated fractions, and analyzing the soluble portion via quantitative mass spectrometry, we can identify proteins that are stabilized (or destabilized) by the compound.[26][28]
Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., TMD8, a BTK-dependent lymphoma line) to ~80% confluency. Treat cells with OXC-101 (e.g., at 10x the cellular EC50) or DMSO for 1 hour.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells via freeze-thaw cycles.
-
Thermal Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots in parallel using a thermal cycler across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation for MS:
-
Collect the supernatant (soluble fraction).
-
Perform a protein concentration assay.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative abundance in the soluble fraction as a function of temperature to generate a "melting curve." Calculate the melting temperature (Tm) for each protein in both the DMSO- and OXC-101-treated samples. A significant change in Tm (ΔTm) indicates a drug-protein interaction.[28]
| Protein Hit | ΔTm (°C) with OXC-101 | Biological Function | Interpretation / Next Step |
| BTK | + 8.5 °C | Primary Target; B-cell signaling | Validation: Confirms robust target engagement in situ. |
| TEC | + 6.2 °C | TEC family kinase | Confirmation: Validates kinome scan result in a cellular context. |
| CSNK2A1 | + 3.1 °C | Serine/Threonine Kinase | Novel Off-Target: Not seen in binding assay. Potentially a downstream or complex-dependent interaction. Requires functional validation. |
| GAPDH | + 0.2 °C | Glycolysis | No Interaction: Serves as a negative control. |
| Table 3: Representative CETSA®-MS Results for OXC-101. A positive ΔTm indicates stabilization upon compound binding. |
Part 4: Functional Validation of Key Off-Targets
Identifying a statistically significant off-target interaction is only the first step. The critical follow-up is to determine if this interaction is functionally relevant. Does the binding of OXC-101 to an off-target protein (e.g., CSNK2A1 from the CETSA®-MS experiment) alter its activity and impact downstream cellular signaling?
Key Experimental Choice: To validate the functional consequence of the CSNK2A1 off-target hit, a targeted cellular assay is required. A Western blot analysis of a known, direct substrate of CSNK2A1 can determine if OXC-101 inhibits its kinase activity in cells. For example, we can measure the phosphorylation status of PTEN at serine 380 (p-PTEN S380), a well-established CSNK2A1 substrate.
This systematic, multi-tiered approach—from initial biochemical potency to broad kinome scanning and deep, unbiased cellular profiling—provides the necessary data to build a comprehensive understanding of a compound's selectivity. For OXC-101, this process confirms potent on-target engagement of BTK, identifies expected off-targets within the same kinase family, and, most importantly, uncovers a novel, unexpected interaction with CSNK2A1 that warrants further investigation. This robust cross-reactivity profile is critical for guiding the next phase of medicinal chemistry to optimize selectivity, de-risk potential toxicities, and ultimately increase the probability of clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxocyclohexanecarboxamide
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Oxocyclohexanecarboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to provide you with the knowledge to not only follow protocols but to understand them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the substance's potential hazards. While specific toxicological data for 4-Oxocyclohexanecarboxamide may be limited, data from structurally similar compounds, such as 4-Oxocyclohexanecarboxylic acid, provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute oral toxicity.[1][2][3]
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[3] |
Causality: The presence of the ketone and amide functional groups necessitates caution. Amides can be incompatible with strong acids and oxidizing agents, potentially leading to vigorous reactions.[4] Therefore, treating 4-Oxocyclohexanecarboxamide as a hazardous substance is a foundational principle of safe laboratory practice.
Immediate Safety Protocols: Your First Line of Defense
Before any handling or disposal begins, the implementation of appropriate safety measures is mandatory. These protocols are designed to minimize exposure and mitigate risk in the event of an accident.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the compound's hazard profile. The goal is to create a barrier between the researcher and the chemical.
-
Eye Protection : Chemical splash goggles are mandatory. The risk of serious eye irritation or damage from a splash is significant.[2][3]
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[5] Always inspect gloves for integrity before use.
-
Body Protection : A standard laboratory coat is required to protect against skin contact and contamination of personal clothing.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[5][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[3]
Engineering Controls
Your primary engineering control is the chemical fume hood, which protects you from inhaling dust or vapors.[8] Additionally, ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[9][10]
Core Disposal Principles: The Logic of Chemical Waste Management
Adherence to established waste management principles is critical for safety and regulatory compliance. Simply discarding chemicals down the drain is not permissible and can have serious consequences for both the plumbing infrastructure and the environment.[7][11]
-
Segregation is Key : Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. 4-Oxocyclohexanecarboxamide waste should be segregated from other chemical classes, particularly strong acids and oxidizers, to prevent unforeseen reactions.[4][12]
-
Labeling for Safety : All waste containers must be clearly and accurately labeled.[5][13] The label should include the full chemical name, "Hazardous Waste," and an indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed"). This ensures that everyone, from lab personnel to waste disposal technicians, understands the contents and associated risks.
-
Container Compatibility : Waste must be stored in containers made of compatible materials.[12] For 4-Oxocyclohexanecarboxamide, high-density polyethylene (HDPE) or glass containers are appropriate.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste generated from experiments involving 4-Oxocyclohexanecarboxamide.
Waste Segregation at the Source
Immediately segregate waste as it is generated.
-
Solid Waste : This includes unused or expired solid 4-Oxocyclohexanecarboxamide, as well as contaminated consumables like weigh boats, gloves, and paper towels.
-
Liquid Waste : This includes any solutions containing dissolved 4-Oxocyclohexanecarboxamide. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[12]
-
Sharps Waste : Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.
Procedure for Solid Waste Disposal
-
Container Preparation : Obtain a designated solid hazardous waste container from your EHS office. Ensure it is clean, dry, and has a secure lid.
-
Labeling : Affix a hazardous waste label to the container. Fill in all required information, including the chemical name "4-Oxocyclohexanecarboxamide" and the date accumulation begins.
-
Waste Collection : Carefully place all solid waste contaminated with the compound into this container.
-
Storage : Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Final Disposal : Once the container is full, arrange for pickup by your institution's certified hazardous waste disposal contractor.[5]
Procedure for Liquid Waste Disposal
-
Container Selection : Use a dedicated, leak-proof container (glass or HDPE) appropriate for the solvent used (e.g., separate containers for halogenated and non-halogenated solvents).[12]
-
Labeling : Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "4-Oxocyclohexanecarboxamide," with their approximate concentrations.
-
Waste Transfer : Using a funnel, carefully pour the liquid waste into the container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Storage : Securely cap the container and store it in a secondary containment bin within your designated satellite accumulation area.
-
Final Disposal : Contact your EHS office for collection and disposal in accordance with all federal, state, and local regulations.[3][7]
Decontamination of Laboratory Glassware
-
Initial Rinse : Rinse the contaminated glassware with a suitable solvent that can dissolve the compound. This rinsate is considered hazardous and must be collected and disposed of as liquid chemical waste.[5]
-
Washing : After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse : Perform a final rinse with deionized water. The glassware can now be reused or disposed of as regular laboratory glass waste.
Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial to ensure safety.
-
Alert Personnel : Immediately notify others in the laboratory of the spill.[10]
-
Evacuate if Necessary : For a large spill, especially in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.1.
-
Contain the Spill : For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] For a liquid spill, use absorbent pads or vermiculite to dike the area and prevent it from spreading.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][10] Do not use a standard vacuum cleaner.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and the rinsate as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of 4-Oxocyclohexanecarboxamide waste streams.
Caption: Disposal workflow for 4-Oxocyclohexanecarboxamide.
References
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Mastering the Safe Handling of 4-Oxocyclohexanecarboxamide: A Guide to Personal Protective Equipment and Disposal
As the pursuit of novel therapeutics advances, the synthesis and handling of unique chemical entities like 4-Oxocyclohexanecarboxamide are becoming increasingly common in research and development laboratories. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling and disposal of 4-Oxocyclohexanecarboxamide, emphasizing the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: A Hazard Assessment
Anticipated Hazards:
-
Eye Irritation: Direct contact can cause irritation, potentially leading to serious eye damage[2][3].
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[1][4].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][4][5].
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract[2][3][6].
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure a safe working environment.
The Core of Protection: Selecting the Right PPE
The selection of PPE should be based on a "hierarchy of controls," where engineering controls (like fume hoods) are the first line of defense, followed by administrative controls and, finally, personal protective equipment.
Essential Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times to protect from potential splashes during handling of solutions or contact with airborne powder. For tasks with a higher splash risk, chemical safety goggles are recommended[7][8]. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Gloves should be inspected before use and changed regularly, especially if contaminated[7]. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat must be worn to protect skin and clothing from accidental spills[7]. |
| Respiratory Protection | Not typically required for small quantities | For handling larger quantities of powder that could become airborne, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary[4][7]. |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects[7]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and logical workflow is critical to minimizing the risk of exposure. The following diagram and steps outline a safe handling procedure for 4-Oxocyclohexanecarboxamide.
Caption: A typical workflow for the safe handling of 4-Oxocyclohexanecarboxamide.
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible[1].
-
Don your complete PPE as outlined in the table above.
-
If working with a powdered form, conduct all weighing activities inside a certified chemical fume hood to minimize inhalation of airborne particles[7]. Use an anti-static weighing dish if necessary.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
All manipulations should be carried out in a well-ventilated area, preferably within a fume hood[1].
-
Keep containers tightly closed when not in use to prevent the release of vapors[4].
3. Post-Reaction and Cleanup:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove contaminated PPE carefully to avoid cross-contamination. For instance, gloves should be removed using the "glove-in-glove" technique.
-
Wash hands thoroughly with soap and water after removing gloves[4].
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Oxocyclohexanecarboxamide and associated waste is crucial for environmental protection and laboratory safety.
Caption: Waste disposal pathway for 4-Oxocyclohexanecarboxamide.
Waste Segregation and Collection:
-
Unused Compound and Solutions: Unused or expired 4-Oxocyclohexanecarboxamide and any solutions containing it should be collected as chemical waste. Do not pour down the drain[7].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste[7].
Container and Labeling:
-
All waste must be collected in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazards.
Regulatory Compliance:
-
All chemical waste generators must adhere to their institution's specific waste management policies, as well as local, state, and federal regulations for hazardous waste disposal[9].
By adhering to these guidelines, researchers can confidently handle 4-Oxocyclohexanecarboxamide while prioritizing their safety and minimizing environmental impact.
References
- Benchchem. Personal protective equipment for handling GLP-1(9-36)amide.
- Cole-Parmer. Material Safety Data Sheet - Ethyl 4-oxocyclohexanecarboxylate.
- National Center for Biotechnology Information. 4-Oxocyclohexanecarboxylic acid. PubChem Compound Database.
- Fisher Scientific. SAFETY DATA SHEET - 4-Oxocyclohexanecarboxylic acid.
- Apollo Scientific. 4-Oxocyclohexanecarboxylic acid Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- National Center for Biotechnology Information. 2-Oxocyclohexanecarboxamide. PubChem Compound Database.
- Stericycle. USP 800 & Hazardous Drug Disposal.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Azaspiro[3.3]heptane-1-carboxamide](https://www.medchemexpress.com/product_images/HY-136798.png)
